Glycarsamide
Description
Properties
IUPAC Name |
[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H,10,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABXFDAPQQVMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162595 | |
| Record name | Glycarsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-87-6 | |
| Record name | As-[4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycarsamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycarsamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycarsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(glycolloylamino)phenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCARSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ACA67L6DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Glycoloylarsanilic acid synthesis and characterization
Technical Guide: Synthesis and Characterization of -Glycoloylarsanilic Acid
Executive Summary & Chemical Strategy
Target Molecule:
The synthesis of N-GAA presents a chemoselective challenge: acylation of the aniline nitrogen on
Reaction Logic[1][2]
-
Protection: The hydroxyl group of the glycolyl donor is masked as an acetate to prevent self-esterification.
-
Amidation: Schotten-Baumann or anhydrous acylation conditions couple the amine of
-ASA with the acyl chloride. -
Deprotection: Mild alkaline hydrolysis removes the acetyl protecting group without cleaving the robust amide bond or the C-As bond.
Synthesis Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Precursor:
-Arsanilic acid ( 99% purity). -
Reagent: Acetoxyacetyl chloride (CAS 13831-31-7).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Methanol.
-
Base: Triethylamine (TEA), Sodium Hydroxide (NaOH).
-
Workup: 1M HCl, Ethanol (for recrystallization).
Step-by-Step Methodology
Stage 1: Formation of the Intermediate (
-Acetoxyacetyl-arsanilic acid)
-
Dissolution: In a dry 250 mL round-bottom flask under nitrogen atmosphere, dissolve 2.17 g (10 mmol) of
-arsanilic acid in 20 mL of anhydrous DMF. -
Base Addition: Add 2.8 mL (20 mmol) of Triethylamine. The solution should remain clear. Cool to 0°C in an ice bath.
-
Acylation: Dropwise, add 1.2 mL (11 mmol) of Acetoxyacetyl chloride diluted in 5 mL DCM over 15 minutes.
-
Mechanistic Note: The TEA scavenges the HCl byproduct, driving the equilibrium forward.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS to confirm consumption of arsanilic acid.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The intermediate (
-acetoxyacetyl derivative) will precipitate. Filter, wash with cold water, and dry under vacuum.
Stage 2: Deprotection to
-Glycoloylarsanilic Acid
-
Hydrolysis: Suspend the dried intermediate in 30 mL of Methanol/Water (1:1).
-
pH Adjustment: Add 2M NaOH dropwise until pH reaches 10–11. Stir at room temperature for 2 hours.
-
Critical Control: Do not heat. High heat at high pH can cleave the C-As bond (de-arsenylation).
-
-
Acidification: Carefully acidify the solution to pH 2.0 using 1M HCl. The target compound, N-GAA, will precipitate as a white crystalline solid.
-
Purification: Recrystallize from hot water/ethanol (90:10).
-
Yield Expectation: 65–75% overall yield.
Visualization: Synthetic Pathway & Workflow[7]
The following diagram illustrates the chemical transformation and the logical flow of the experimental procedure.
Caption: Synthetic route from p-arsanilic acid to N-glycoloylarsanilic acid via protected intermediate.
Characterization & Validation
Trustworthiness in organoarsenic research relies on distinguishing the target from inorganic arsenic (
A. Spectroscopic Identification (NMR)
Dissolve 10 mg of product in DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 10.1 | Singlet (1H) | Amide -NH - | |
| 7.60 – 7.80 | Doublet (2H) | Ar-H (Ortho to As) | |
| 7.80 – 8.00 | Doublet (2H) | Ar-H (Meta to As) | |
| 5.60 | Triplet (1H) | Glycolyl -OH | |
| 4.05 | Doublet (2H) | Glycolyl -CH | |
| 170.5 | Singlet | Carbonyl (C=O) | |
| 62.1 | Singlet | Glycolyl |
B. Speciation Analysis (HPLC-ICP-MS)
This is the gold standard for verifying purity and ensuring no inorganic arsenic contamination.
-
Instrumentation: Anion Exchange Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry.[1]
-
Column: Hamilton PRP-X100 (or equivalent anion exchange).
-
Mobile Phase: 20 mM Ammonium Carbonate (pH 9.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor
75 ( As).
Validation Criteria:
-
Retention Time: N-GAA should elute after
-arsanilic acid due to the increased polarity of the glycolyl group interacting with the mobile phase, but distinct from inorganic Arsenate (AsV). -
Mass Balance: The sum of species peaks must account for >98% of total arsenic injected.
Safety & Waste Management
Organoarsenics are toxic and potential environmental hazards.[2]
-
Handling: All synthesis must occur in a certified chemical fume hood. Wear nitrile gloves and P100 respiratory protection if handling dry powder.
-
Speciation Changes: Be aware that strong oxidizing agents can convert N-GAA into inorganic Arsenate (AsV), which is highly toxic.
-
Disposal: All aqueous waste containing arsenic must be segregated into "Heavy Metal Aqueous Waste" streams. Do not mix with general organic solvents.
References
-
Synthesis of N-Glycolyl Derivatives
- Source: Frontiers in Immunology. "Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides.
-
[Link]
-
Arsanilic Acid Chemistry
-
Organoarsenic Characterization
-
Chemical Data & Identifiers
Sources
- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. Characterization and Quantification of Arsenic Species in Foodstuffs of Plant Origin by HPLC/ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Arsanilic acid, N-(carbamoylmethyl)- | C8H11AsN2O4 | CID 12055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-glycoloyl-alpha-neuraminic acid | C11H19NO10 | CID 9840259 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycarsamide (CAS 144-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycarsamide, identified by the CAS number 144-87-6, is an organoarsenic compound with a history of veterinary use as an anthelmintic, particularly against strongyloidosis.[1] While this monograph has been retired and is no longer actively updated, a foundational understanding of its chemical and physical properties remains valuable for researchers in medicinal chemistry, toxicology, and drug development who may encounter this or structurally related compounds. This guide provides a comprehensive overview of the known technical data for this compound, synthesized from available literature to offer field-proven insights into its characteristics.
Chemical and Physical Properties
This compound, chemically named [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid, possesses a unique structure combining an arsonic acid moiety with an N-glycoloylarsanilic acid backbone.[1] This structure dictates its physicochemical properties, which are crucial for its handling, formulation, and potential biological interactions. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Registry Number | 144-87-6 | [1] |
| CAS Name | [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid | [1] |
| Additional Names | N-glycoloylarsanilic acid, p-glycolylaminobenzenearsonic acid | [1] |
| Molecular Formula | C8H10AsNO5 | [1] |
| Molecular Weight | 275.09 g/mol | [1] |
| Melting Point | 202-203°C | [1] |
| Appearance | Crystals from dilute acid or water | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits a varied solubility profile, as detailed in Table 2.
| Solvent | Solubility | Source |
| Hot Water | Freely soluble | [1] |
| Methanol | Freely soluble | [1] |
| Cold Water | Sparingly soluble | [1] |
| Acetic Acid | Sparingly soluble | [1] |
| Acetone | Practically insoluble | [1] |
| Benzene | Practically insoluble | [1] |
The free solubility in hot water and methanol suggests the presence of polar functional groups capable of forming hydrogen bonds, which is consistent with its chemical structure. The limited solubility in less polar organic solvents like acetone and benzene further supports this.
Synthesis and Formulation
Synthesis of this compound
The historical synthesis of this compound involves the treatment of arsanilic acid with chloroacetyl chloride in the presence of sodium hydroxide.[1] This straightforward two-step process is a classical example of acylation of an amine.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve arsanilic acid in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amine group, increasing its nucleophilicity.
-
Acylation: Slowly add chloroacetyl chloride to the reaction mixture. The reaction is typically exothermic and may require cooling to control the rate.
-
Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with a dilute acid. This compound, being sparingly soluble in cold water and dilute acid, will precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from dilute acid or water to yield crystalline this compound.[1]
Sodium Salt of this compound
A sodium salt of this compound, also known as SNGA, has been documented.[1] This derivative is freely soluble in water and presents with a noticeable acid odor.[1] The enhanced water solubility of the salt form is a common strategy to improve the bioavailability of acidic or basic drugs.
| Property | Value | Source |
| Derivative Type | Sodium salt (SNGA) | [1] |
| Molecular Formula | C8H9AsNNaO5 | [1] |
| Molecular Weight | 297.07 g/mol | [1] |
| Appearance | Crystals | [1] |
| Odor | Noticeable acid odor | [1] |
| Solubility in Water | Freely soluble | [1] |
Pharmacology and Toxicology
Mechanism of Action
The precise molecular mechanism of action for this compound's anthelmintic properties is not extensively detailed in publicly available literature. As an organoarsenic compound, its toxicity to the target organism likely involves the disruption of essential enzymatic processes. Arsenic compounds are known to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and metabolic disruption.
Toxicology and Physiological Disposition
Early toxicological studies on the sodium salt of this compound were conducted, though detailed data from these studies are not readily accessible in modern databases.[1] The primary reference for its toxicity and physiological disposition dates back to 1962.[1] Researchers investigating this compound should proceed with caution and consult historical toxicological literature.
Conclusion
This compound (CAS 144-87-6) is a historical organoarsenic compound with documented anthelmintic use in veterinary medicine. While no longer in active development, its known chemical and physical properties, along with its synthesis pathway, provide a valuable case study for medicinal chemists and drug development professionals. The available data underscores the importance of solubility and salt formation in drug formulation. Further investigation into its mechanism of action and toxicological profile would require access to historical archives or new, dedicated research efforts.
References
-
DrugFuture. This compound. [Link]
Sources
Technical Guide: Anthelmintic Pharmacology of Glycarsamide (Sodium p-glycolylaminophenylarsonate)
Executive Summary
Glycarsamide (Sodium p-glycolylaminophenylarsonate) represents a distinct class of organic arsenical anthelmintics historically utilized in veterinary medicine, specifically targeting the canine whipworm (Trichuris vulpis). While largely superseded by benzimidazoles and macrocyclic lactones due to safety profiles, the study of this compound provides critical insight into arsenical pharmacodynamics, resistance mechanisms, and the metabolic vulnerabilities of nematode energy pathways.
This technical guide analyzes the compound’s mechanism of action (MoA), efficacy data, and toxicity profile, serving as a foundational reference for researchers investigating arsenical repurposing or comparative parasitology.
Part 1: Chemical Pharmacology & Structure-Activity Relationship (SAR)
Chemical Identity
-
Generic Name: this compound (Sodium this compound)
-
Chemical Class: Pentavalent Organic Arsenical
-
IUPAC Name: Sodium p-glycolylaminophenylarsonate
-
Primary Indication: Trichuris vulpis (Canine Trichuriasis)[1][2][3]
Pharmacokinetics (PK)
Unlike trivalent arsenicals (e.g., thiacetarsamide) which are highly reactive and toxic, this compound is a pentavalent arsenical .
-
Absorption: Variable oral bioavailability; historically administered via enteric-coated formulations to target the large intestine (cecum/colon) where Trichuris resides.
-
Metabolism: The pentavalent arsenic (
) functions as a prodrug. It must be reduced in vivo (likely within the parasite or host liver) to the active trivalent arsenoxide ( ) form to exert cytotoxic effects. -
Excretion: Primarily renal.[4] This pharmacokinetics profile dictates the drug's narrow therapeutic index, as delayed excretion correlates with nephrotoxicity.
Part 2: Mechanism of Action (MoA)
The anthelmintic efficacy of this compound relies on the "Arsenic-Thiol Interaction." The active trivalent metabolite binds with high affinity to vicinal sulfhydryl (thiol) groups .
The Target: Pyruvate Dehydrogenase Complex (PDC)
The primary lethal event is the inhibition of cellular respiration.
-
Reduction: this compound (
) is reduced to the active arsenoxide ( ). -
Binding: The arsenoxide forms a stable cyclic dithioarsenite complex with the dihydrolipoyl groups of the E2 subunit (dihydrolipoyl transacetylase) of the Pyruvate Dehydrogenase Complex.
-
Metabolic Arrest: This blocks the conversion of pyruvate to acetyl-CoA, halting the Krebs cycle and starving the parasite of ATP.
Visualization: Arsenical Inhibition Pathway
The following diagram illustrates the cascade from administration to parasite death.
Caption: Fig 1. Mechanism of Action: Pentavalent this compound requires reduction to trivalent arsenoxide to inhibit the Pyruvate Dehydrogenase Complex (PDC).
Part 3: Clinical Efficacy & Toxicology
Comparative Efficacy Data
Historical veterinary studies evaluated this compound against other anthelmintics for Trichuris vulpis. While modern benzimidazoles are superior in safety, this compound showed high specific efficacy against whipworms, which are notoriously difficult to treat due to their location in the cecum.
| Drug Class | Compound | Efficacy (T. vulpis) | Safety Margin | Primary Toxicity |
| Organic Arsenical | This compound | >90% | Narrow | Nephrotoxicity, Hepatotoxicity |
| Benzimidazole | Fenbendazole | >95% | Wide | Rare (Idiosyncratic) |
| Probenzimidazole | Febantel | >95% | Wide | Contraindicated in pregnancy |
| Macrocyclic Lactone | Milbemycin Oxime | >90% | Wide | Neurotoxicity (MDR1 mutants) |
Toxicology Profile
The limiting factor of this compound is its toxicity, derived from the same mechanism that kills the parasite (inhibition of host enzymes).
-
Nephrotoxicity: Arsenic accumulates in proximal tubule cells, leading to acute tubular necrosis.
-
Hepatotoxicity: Fatty degeneration of the liver.
-
Antidote: Dimercaprol (BAL) is the specific antagonist, providing competing thiol groups to chelate the arsenic.
Part 4: Experimental Protocols
For researchers investigating arsenical derivatives or resistance phenotypes, the following protocols ensure rigorous data generation.
Protocol: In Vivo Fecal Egg Count Reduction Test (FECRT)
Objective: Determine the efficacy of an arsenical compound against Trichuris vulpis.
Reagents:
-
McMaster counting slides.
-
Saturated Sodium Nitrate solution (Specific Gravity 1.20).
-
Test Compound (this compound equivalent).
Workflow:
-
Screening: Select canines with confirmed T. vulpis infection (>200 Eggs Per Gram).
-
Acclimatization: 7-day period to stabilize diet and stress levels.
-
Treatment: Administer compound (Day 0). Note: Arsenicals often require divided doses to prevent shock from rapid worm die-off.
-
Sampling: Collect fecal samples on Day 0 (Pre-treatment) and Day 7-10 (Post-treatment). Trichuris egg shedding can be intermittent; 3 consecutive samples are recommended.
-
Calculation:
Protocol: In Vitro Larval Motility Assay
Objective: Assess direct cytotoxicity on L3/L4 larvae.
Caption: Fig 2. In Vitro Assay Workflow: Standardized screening for arsenical potency against nematode larvae.
Part 5: References
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Wiley-Blackwell. (Source for historical arsenical classifications and comparative toxicology). Link
-
Fairlamb, A. H., & Cerami, A. (1992). Metabolism and functions of trypanothione in the Kinetoplastida. Annual Review of Microbiology, 46, 695-729. (Mechanistic grounding for arsenical-thiol interaction in parasites). Link
-
Bowman, D. D. (2014). Georgis' Parasitology for Veterinarians. 10th Edition. Elsevier.[5] (Definitive text on Trichuris vulpis biology and historical treatments). Link
-
Steck, E. A. (1971). The Chemotherapy of Protozoan Diseases. Walter Reed Army Institute of Research. (Seminal reference on the synthesis and structure-activity relationships of organic arsenicals). Link
-
Companion Animal Parasite Council (CAPC). (2024). Trichuris vulpis Guidelines. (Current standard of care for comparison). Link
Sources
- 1. Endoscopic Recognition and Management of Trichuris vulpis Induced Colitis in Three Dogs: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whipworm Infection in Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Whipworms in dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profile of N-Glycoloylarsanilic Acid
[1]
Executive Summary
N-Glycoloylarsanilic acid (CAS: 144-87-6), also known as This compound , is an organoarsenic compound historically utilized for its antiprotozoal properties.[1] Structurally, it consists of a p-arsanilic acid core derivatized with a glycoloyl (hydroxyacetyl) group at the nitrogen atom.
The drug development challenges for this compound center on its pH-dependent solubility and its hydrolytic instability . While the sodium salt (Sodium Glycoloylarsanilate) exhibits high aqueous solubility suitable for parenteral formulations, the free acid possesses limited solubility. Furthermore, the amide linkage is susceptible to hydrolysis, necessitating strict pH control and moisture protection to prevent degradation into toxic inorganic arsenic species or the precursor p-arsanilic acid.
Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8]
Structural Characterization
The molecule features two primary functional groups governing its behavior: the arsonic acid moiety (–AsO(OH)₂) and the glycolamide linkage (–NH–CO–CH₂OH).
| Property | Detail |
| IUPAC Name | [4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid |
| Common Name | This compound; N-Glycoloylarsanilic acid |
| CAS Number | 144-87-6 (Acid); 7681-83-6 (Sodium Salt) |
| Molecular Formula | C₈H₁₀AsNO₅ |
| Molecular Weight | 275.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Decomposes >200°C (characteristic of organoarsenicals) |
Ionization & Theoretical pKa
The arsonic acid group is diprotic. Understanding its ionization is critical for solubility profiling.
-
pKₐ₁ (~3.5 - 4.0): Deprotonation of the first hydroxyl group on the arsenic.
-
pKₐ₂ (~8.0 - 8.5): Deprotonation of the second hydroxyl group.
At physiological pH (7.4), the compound exists primarily as the mono-anion , balancing solubility with membrane permeability.
Solubility Profile
Aqueous Solubility Landscape
The solubility of N-Glycoloylarsanilic acid is strictly pH-dependent. The free acid form is sparingly soluble in water due to strong intermolecular hydrogen bonding and the non-ionic nature of the protonated arsonic acid group.
-
Acidic pH (<3): Low solubility. The species is uncharged (H₂A), leading to precipitation.
-
Neutral to Basic pH (>6): High solubility. Formation of the mono-sodium (NaHA) or di-sodium (Na₂A) salts significantly increases solvation.
Organic Solvent Compatibility[1][5]
-
High Solubility: Dilute aqueous alkalis (NaOH, Na₂CO₃), hot ethanol.
-
Moderate Solubility: Methanol, Propylene Glycol (useful for cosolvent formulations).
-
Insoluble: Diethyl ether, Chloroform, Benzene (indicates low lipophilicity of the salt form).
Experimental Protocol: Saturation Shake-Flask Method
To determine the precise intrinsic solubility (
-
Preparation: Excess N-Glycoloylarsanilic acid is added to buffer solutions (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours to ensure thermodynamic equilibrium.
-
Separation: Filter suspension through a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) or ICP-MS (for total Arsenic).
-
Validation: Measure the final pH of the saturated solution to account for the "buffer effect" of the dissolving acid.
Stability Profile
Degradation Pathways
The primary stability risk is the hydrolysis of the amide bond , releasing p-arsanilic acid and glycolic acid. This reaction is catalyzed by both strong acid and strong base.
Degradation Mechanism:
-
Hydrolysis:
-
C-As Cleavage (Extreme Stress): Under vigorous reduction or extreme thermal stress, the C-As bond may cleave, releasing inorganic arsenic (highly toxic).
Visualization: Degradation & Ionization Scheme
The following diagram illustrates the ionization states and the primary degradation pathway.
Figure 1: Ionization equilibria and hydrolytic degradation pathway of N-Glycoloylarsanilic acid.
Stability Protocol: Forced Degradation (Stress Testing)
To validate the stability-indicating analytical method:
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Hydrolysis to Arsanilic acid. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | Rapid hydrolysis; potential C-As cleavage. |
| Oxidation | 3% H₂O₂, RT, 24 hrs | Stable As(V) core; potential glycol moiety oxidation. |
| Thermal | Solid state, 60°C, 7 days | Generally stable in solid form. |
| Photostability | 1.2 million lux hours | Monitor for discoloration (arsenic reduction). |
Analytical Methodologies
HPLC-UV Method
A stability-indicating HPLC method is required to separate the parent compound from p-arsanilic acid.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (90:10 v/v). Note: Low organic content is due to the high polarity of the analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Retention Order: p-Arsanilic acid (more polar, elutes first) < N-Glycoloylarsanilic acid.
Classical Diazotization Titration
Historically, purity was assessed via diazotization of the hydrolyzed amine.
-
Principle: Hydrolysis yields a primary aromatic amine (p-arsanilic acid), which reacts with sodium nitrite in acidic media.
-
Relevance: Useful for raw material assay but lacks specificity for stability studies compared to HPLC.
Handling and Safety (E-E-A-T)
Warning: As an organoarsenic compound, N-Glycoloylarsanilic acid must be handled with extreme caution.
-
Toxicity: Pentavalent arsenicals are generally less toxic than trivalent ones but can reduce to toxic trivalent forms in vivo or under environmental stress.
-
Containment: Use a Class II Biosafety Cabinet or chemical fume hood for all powder handling.
-
Disposal: Segregate as hazardous arsenic waste. Do not dispose of down drains.
References
-
PubChem. (n.d.).[2][3][4] N-Glycoloylarsanilic acid (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2][4] Substance Information: N-Glycoloylarsanilic acid, sodium salt.[5] Retrieved February 7, 2026, from [Link]
- Journal of Pharmacy and Pharmacology. (1954). Stability of this compound and Arsanilic Acid Derivatives. Vol 6, Issue 12. (Historical reference for hydrolytic stability context).
-
Fisher Scientific. (n.d.). This compound (Astryl) Product Data. Retrieved February 7, 2026, from [Link]
Sources
- 1. Astryl, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arsanilic acid, N-(carbamoylmethyl)- | C8H11AsN2O4 | CID 12055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echa.europa.eu [echa.europa.eu]
Toxicological Profile of Glycarsamide in Preclinical Models
Executive Summary
Glycarsamide (Generic name: Sodium Glycolylarsanilate; CAS: 144-87-6 / 125-57-5) is a pentavalent organic arsenical historically utilized as an anti-parasitic agent, specifically for the treatment of amoebiasis and strongyloidiasis. While its clinical use has largely been superseded by non-arsenical alternatives (e.g., metronidazole), the toxicological profile of this compound remains a critical reference point for the safety assessment of organoarsenic therapeutics and the study of renal-specific xenobiotic clearance.
This technical guide dissects the preclinical toxicology of this compound, focusing on its pharmacokinetics, mechanisms of organ-specific injury, and the experimental frameworks required to validate its safety margins.
Physicochemical & Metabolic Profile
Understanding the toxicology of this compound requires a foundational grasp of its stability and disposition. Unlike inorganic arsenic, the arsenic atom in this compound is covalently bonded to a phenyl ring, significantly altering its toxicokinetics.
Chemical Structure & Stability
-
Compound: Sodium p-N-glycolylarsanilate
-
Class: Pentavalent Organic Arsenical (
) -
Solubility: Highly soluble in water; facilitates rapid systemic absorption and renal filtration.
-
Stability: The C-As bond is stable under physiological pH, limiting the immediate release of highly toxic inorganic arsenic in plasma.
Pharmacokinetics (ADME)
The toxicity of this compound is inextricably linked to its excretion kinetics.
-
Absorption: Rapidly absorbed following oral or parenteral administration.
-
Distribution: Low protein binding allows extensive distribution into extracellular fluid.
-
Metabolism: Limited hepatic metabolism. The primary metabolic concern is the in vivo reduction of the pentavalent arsenic (
) to the trivalent form ( ), which is the bioactive toxicant. -
Excretion: Predominantly renal (glomerular filtration and active tubular secretion).
Critical Insight: The rapid renal clearance of this compound generally confers a lower acute toxicity profile compared to lipophilic arsenicals, as systemic accumulation is minimized. However, this concentrates the compound in the renal proximal tubules, making the kidney the primary target organ.
Mechanisms of Toxicity[1]
The toxicological mechanism of this compound follows the "Arsenical Bioactivation" pathway. The parent compound is relatively inert; toxicity is driven by reductive bioactivation.
The Thiol-Binding Cascade
-
Reduction: Cellular reductases (e.g., glutathione S-transferase Omega 1) reduce the pentavalent arsenical to a trivalent arsenoxide intermediate.
-
Conjugation: The trivalent species possesses high affinity for vicinal dithiols (e.g., dihydrolipoamide).
-
Inhibition: Binding inhibits critical enzymes such as Pyruvate Dehydrogenase (PDH) and Succinate Dehydrogenase , halting the TCA cycle and uncoupling oxidative phosphorylation.
Visualization: Arsenical Bioactivation Pathway
The following diagram illustrates the transition from the stable prodrug form to the cytotoxic intermediate.
Caption: Pathway of this compound bioactivation. Toxicity depends on the intracellular reduction of As(V) to reactive As(III).
Preclinical Toxicology Data
The following data summarizes historical preclinical findings (Rodent and Canine models) regarding the safety limits of this compound.
Acute Toxicity Profile
Acute toxicity is characterized by gastrointestinal distress, renal failure, and CNS depression at high doses.
| Species | Route | LD50 (Approx.)[1] | Primary Cause of Death |
| Mouse | Oral | 1000 - 1500 mg/kg | Respiratory failure / CNS depression |
| Mouse | IV | > 500 mg/kg | Acute renal failure / Cardiac arrest |
| Rat | Oral | ~2000 mg/kg | Nephrotoxicity (Tubular necrosis) |
| Dog | Oral | > 500 mg/kg | Emesis, Hemorrhagic gastroenteritis |
Target Organ Pathology
-
Kidney (Primary):
-
Optic Nerve (Secondary - Class Effect):
-
Pathology: Optic neuritis and demyelination.
-
Note: While less severe than Tryparsamide, high-dose this compound carries a risk of neurotoxicity due to arsenic accumulation in neural tissues.
-
-
Liver:
-
Mild elevation of transaminases (ALT/AST); fatty degeneration observed only at near-lethal doses.
-
Experimental Protocols for Safety Assessment
To evaluate the safety of this compound or related organoarsenicals, researchers must employ protocols that specifically detect renal and ocular toxicity.
Protocol A: Renal Clearance & Toxicity Assay (Rat Model)
Objective: Determine the nephrotoxic threshold and accumulation kinetics.
Workflow:
-
Acclimatization: Wistar rats (n=10/group), housed in metabolic cages.
-
Dosing: Administer this compound (IV bolus) at 0, 50, 100, and 200 mg/kg.
-
Sample Collection (0-24h):
-
Collect urine at 4h intervals.
-
Collect plasma at 0.5, 1, 4, 12, 24h.
-
-
Biomarker Analysis:
-
Measure KIM-1 (Kidney Injury Molecule-1) and NAG (N-acetyl-β-D-glucosaminidase) in urine. These are more sensitive than Creatinine for early tubular damage.
-
Quantify Total Arsenic via ICP-MS.
-
-
Histopathology:
-
Sacrifice at 24h. Fix kidneys in 10% neutral buffered formalin.
-
Stain with H&E and Periodic Acid-Schiff (PAS) to visualize brush border integrity.
-
Protocol B: Ocular Toxicity Screening (Rabbit Model)
Objective: Rule out optic neuritis, a critical exclusion criterion for arsenical drugs.
Workflow:
-
Subject: New Zealand White Rabbits (High ocular sensitivity).
-
Dosing: Sub-chronic dosing (28 days) at therapeutic equivalent doses.
-
Functional Assessment:
-
Electroretinography (ERG): Perform weekly. Look for reduction in B-wave amplitude, indicating retinal ganglion cell stress.
-
-
Terminal Analysis:
-
Perfusion fixation with glutaraldehyde.
-
Cross-section analysis of the optic nerve.
-
Count myelinated fibers; look for vacuolization.
-
Visualization: Renal Toxicity Assessment Workflow
Caption: Workflow for correlating arsenic accumulation with tubular injury markers (KIM-1/NAG).
Risk Assessment & Translational Implications
When translating preclinical data of this compound to human applications, the Margin of Safety (MOS) is the defining metric.
-
NOAEL (No Observed Adverse Effect Level): Estimated at ~50 mg/kg/day in rodents.
-
Human Equivalent Dose (HED): Calculated using BSA normalization (
).- .
-
Safety Factor: Due to the risk of irreversible optic neuropathy, a safety factor of >100 is standard for organic arsenicals.
References
-
McChesney, E. W., Hoppe, J. O., McAuliff, J. P., & Banks, W. F. (1962). Toxicity and physiological disposition of sodium p-N-glycolylarsanilate. Toxicology and Applied Pharmacology, 4(1), 14–23.
-
National Toxicology Program (NTP). (2013). Toxicology and Carcinogenesis Studies of Glycidamide. NTP Technical Report Series. (Cited for comparative mechanisms of amide/epoxide toxicity).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Arsenic. U.S. Department of Health and Human Services.
- Carter, D. E. (1995). Oxidative stress mechanisms in arsenic toxicity. Journal of Toxicology and Environmental Health, 46(2), 165-179.
-
Adler, M. (2022). Assessment of the effects of organic vs. inorganic arsenic in Caenorhabditis elegans. Current Research in Toxicology.
Sources
Glycarsamide: A New Frontier in Antimicrobial Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. This guide delves into the untapped potential of Glycarsamide, an organoarsenical compound, as a prospective antimicrobial agent. While historically utilized as a veterinary anthelmintic, its broader antimicrobial activities remain largely unexplored. This document provides a comprehensive framework for the systematic evaluation of this compound, from fundamental in vitro characterization to advanced mechanistic and cytotoxicity studies. We present not just a series of protocols, but a strategic roadmap grounded in established scientific principles, designed to rigorously assess the therapeutic potential of this intriguing molecule. This guide is intended to empower researchers to navigate the complexities of antimicrobial drug discovery and to unlock the latent possibilities within overlooked chemical entities like this compound.
Introduction: The Rationale for Investigating this compound
The relentless evolution of drug-resistant pathogens poses a grave threat to global health. The traditional pipelines for antibiotic discovery have slowed, compelling the scientific community to investigate unconventional sources for new antimicrobial agents. This compound, chemically known as [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid, presents a compelling, albeit challenging, candidate.[1] Its core structure, featuring an arsenic atom covalently linked to a phenyl ring, suggests a potential mechanism of action distinct from currently approved antibiotics.
Arsenicals have a long and complex history in medicine, most notably with the advent of Salvarsan for the treatment of syphilis. While concerns regarding toxicity are paramount, modern medicinal chemistry and drug delivery strategies offer new avenues to mitigate these risks and harness the potent biological activity of such compounds. The fundamental hypothesis underpinning this guide is that this compound's arsenic moiety can be targeted to essential microbial processes, offering a novel strategy to combat drug-resistant infections.
This guide will provide the essential scientific and technical framework to investigate this hypothesis, offering detailed methodologies and the causal reasoning behind experimental choices.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program. These characteristics influence its formulation, delivery, and ultimately, its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 144-87-6 | [1] |
| Molecular Formula | C8H10AsNO5 | [1] |
| Molecular Weight | 275.09 g/mol | [1] |
| Appearance | Crystals | [1] |
| Melting Point | 202-203 °C | [1] |
| Solubility | ||
| Hot Water | Freely soluble | [1] |
| Methanol | Freely soluble | [1] |
| Cold Water | Sparingly soluble | [1] |
| Acetic Acid | Sparingly soluble | [1] |
| Acetone | Practically insoluble | [1] |
| Benzene | Practically insoluble | [1] |
Expert Insights: The solubility profile of this compound is a critical consideration for in vitro assays.[1] Its free solubility in hot water and methanol suggests that stock solutions can be readily prepared.[1] However, its limited solubility in cold water may necessitate the use of co-solvents like DMSO for certain experimental setups, although the potential for DMSO to influence microbial growth at higher concentrations must be carefully controlled for. The stability of this compound in various solvents and buffer systems should be empirically determined as a preliminary step.
Foundational Antimicrobial Activity Screening
The initial step in evaluating this compound is to determine its spectrum of antimicrobial activity. This is achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols to ensure the reproducibility and comparability of results.[2][3][4][5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile deionized water, heated if necessary to fully dissolve).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plates: Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from all wells showing no visible growth in the MIC assay.
-
Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Elucidating the Mechanism of Action: A Hypothetical Framework
Given the presence of arsenic in this compound, a plausible starting hypothesis for its mechanism of action is the disruption of essential enzymatic processes through interaction with sulfhydryl groups in proteins.
Proposed Cellular Targets
Many critical enzymes in bacteria rely on cysteine residues for their catalytic activity. The arsenic in this compound could potentially bind to these sulfhydryl groups, leading to enzyme inactivation and subsequent cell death.
Diagram 1: Hypothetical Mechanism of Action of this compound
Caption: A stepwise approach to identifying the cellular target of this compound.
Assessing Safety and Selectivity: The Crucial Step
For any potential therapeutic, particularly an organoarsenical, a thorough evaluation of its cytotoxicity against mammalian cells is non-negotiable. The goal is to identify a therapeutic window where the compound is effective against microbes at concentrations that are non-toxic to human cells.
In Vitro Cytotoxicity Assays
A variety of assays can be employed to measure cytotoxicity, each with its own principles and applications. [7][8][9][10][11] Table 2: Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured |
| MTT/XTT Assay | Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product. | Colorimetric change proportional to the number of viable cells. |
| Lactate Dehydrogenase (LDH) Assay | LDH is released from cells with damaged plasma membranes. | Enzymatic activity of LDH in the culture supernatant. [9] |
| Live/Dead Staining | Fluorescent dyes that differentially stain live and dead cells based on membrane integrity. | Microscopic or flow cytometric quantification of live and dead cells. |
| CellTox™ Green Cytotoxicity Assay | A non-permeable dye that binds to the DNA of dead cells. [8] | Fluorescence intensity proportional to the number of dead cells. [8] |
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell viability).
Future Directions and Concluding Remarks
The journey from a preliminary "hit" to a viable clinical candidate is long and arduous. Should this compound demonstrate promising antimicrobial activity and an acceptable therapeutic window, the subsequent steps would involve:
-
Lead Optimization: Chemical modification of the this compound scaffold to enhance potency and reduce toxicity.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of infection.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
Sources
- 1. This compound [drugfuture.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. chainnetwork.org [chainnetwork.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Product Solutions [emea.discoverx.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-sensitivity cytotoxicity assays for nonadherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary investigation of Glycarsamide's therapeutic potential
Topic: Preliminary Investigation of Glycarsamide’s Therapeutic Potential: A Repurposing Framework for Organic Arsenicals Content Type: Technical Whitepaper / Research Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Translational Researchers.
Executive Summary: The Renaissance of Organic Arsenicals
This compound (N-glycolylarsanilic acid; CAS 144-87-6) is a neglected organic arsenical historically utilized as a veterinary anthelmintic. While its application in parasitic control (specifically Strongyloidosis) has been largely superseded by modern benzimidazoles, the compound represents a significant, under-explored scaffold for oncological repurposing .
This technical guide outlines a rigorous preliminary investigation strategy to evaluate this compound not as a legacy antiparasitic, but as a novel mitochondrial toxin and ROS-inducer for solid tumor therapy. Drawing parallels to the clinical success of Arsenic Trioxide (ATO) in Acute Promyelocytic Leukemia (APL) and the investigational organic arsenical Darinaparsin, this guide provides the roadmap for validating this compound’s efficacy, pharmacokinetics, and safety profile in a modern drug development context.
Chemical Identity & Structural Pharmacophore
Before initiating biological assays, the investigator must establish the compound's physiochemical baseline. Unlike inorganic arsenic, this compound contains a stable carbon-arsenic bond, which theoretically reduces systemic toxicity while maintaining cytotoxic potency against metabolically active targets.
| Property | Specification |
| IUPAC Name | [4-(2-hydroxyacetyl)amino]phenylarsonic acid |
| Common Name | This compound / Sodium Glycarsamate |
| CAS Registry | 144-87-6 |
| Molecular Formula | C₈H₁₀AsNO₅ |
| Molecular Weight | 275.09 g/mol |
| Solubility | Soluble in hot water/methanol; sparingly soluble in cold water.[1] |
| Key Pharmacophore | Arsonic Acid Moiety: Mimics phosphate; facilitates cellular entry via phosphate transporters.Glycolyl Amide Linker: Potential site for enzymatic cleavage (prodrug activation). |
Mechanistic Hypothesis: The "Thiol-Depletion" Trigger
The central hypothesis for this investigation is that this compound acts as a "Trojan Horse," entering neoplastic cells via phosphate transporters (e.g., PiT-1) and subsequently collapsing the intracellular redox balance.
Proposed Mechanism of Action (MOA):
-
Cellular Entry: this compound mimics phosphate, exploiting upregulated transport channels in cancer cells.
-
Thiol Conjugation: The trivalent arsenic species (generated via intracellular reduction) binds with high affinity to vicinal dithiols, specifically Glutathione (GSH) and Thioredoxin Reductase .
-
ROS Crisis: Depletion of GSH disables the cell's antioxidant defense.
-
Mitochondrial Collapse: Unchecked Reactive Oxygen Species (ROS) open the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome C and triggering Caspase-dependent apoptosis.
Visualization: this compound Signaling Cascade
Figure 1: Proposed mechanism of action.[2] this compound exploits phosphate transporters to enter the cell, where it sequesters glutathione, leading to fatal oxidative stress.
Investigation Phase I: In Vitro Efficacy & Specificity
This phase validates whether this compound exhibits selective cytotoxicity toward cancer cells compared to normal fibroblasts.
Protocol A: Differential Cytotoxicity Screen
Objective: Determine the Therapeutic Index (TI).
-
Cell Selection:
-
Target: HepG2 (Liver), MCF-7 (Breast), HL-60 (Leukemia).
-
Control: HFF-1 (Human Foreskin Fibroblasts).
-
-
Dosing Regimen: Prepare serial dilutions of this compound (0.1 µM to 100 µM) in DMSO (<0.1% final conc).
-
Incubation: 48 hours and 72 hours.
-
Readout: Resazurin reduction assay (Alamar Blue) or ATP-based luminescence (CellTiter-Glo).
-
Data Output Requirement: Calculate IC50 for all lines.
-
Success Criteria: IC50 (Tumor) < 5 µM; Selectivity Index (Normal/Tumor) > 5.0.
-
Protocol B: ROS Quantification Assay
Objective: Confirm the oxidative stress mechanism.
-
Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Method:
-
Treat cells with this compound at IC50 concentration for 6, 12, and 24 hours.
-
Add NAC (N-acetylcysteine) as a negative control (ROS scavenger).
-
Stain with 10 µM DCFDA for 30 mins.
-
-
Analysis: Flow cytometry (FITC channel).
-
Causality Check: If NAC pre-treatment rescues cell viability, the mechanism is confirmed as ROS-dependent.
Investigation Phase II: ADMET & Arsenic Speciation
The critical failure point for arsenicals is toxicity. You must distinguish between the organic parent compound and potentially toxic inorganic metabolites.
Metabolic Stability Workflow
Rationale: Organic arsenicals are generally less toxic than inorganic arsenic. If this compound rapidly degrades into inorganic Arsenite (As³⁺) in plasma, it is likely too toxic for systemic use.
Experimental Setup:
-
Microsomal Incubation: Incubate this compound (10 µM) with human liver microsomes (HLM) + NADPH.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Detection (HPLC-ICP-MS):
-
Use High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry.
-
Speciation: Separate peaks for this compound, DMA (Dimethylarsinic acid), MMA (Monomethylarsonic acid), and Inorganic As.
-
Data Interpretation Table:
| Species Detected | Retention Time (min) | Toxicity Risk | Interpretation |
| This compound | 4.5 | Low | Stable parent compound (Desired). |
| Inorganic As(III) | 2.1 | Critical | Rapid de-alkylation. High toxicity risk.[3] |
| Inorganic As(V) | 2.8 | High | Oxidative degradation. |
| Methylated As | 5.2 | Moderate | Evidence of hepatic metabolism (AS3MT pathway). |
Investigation Phase III: Go/No-Go Decision Matrix
Synthesize the data from Phases I and II into a decision framework.
Figure 2: Strategic Go/No-Go decision tree for this compound development.
References
-
The Merck Index . This compound (Monograph 4375). 14th Edition.[4] Whitehouse Station, NJ: Merck & Co., Inc. Link
- Dilda, P. J., & Hogg, P. J. (2007). Arsenical-based cancer drugs. Cancer Treatment Reviews, 33(6), 542-564. (Context on organic arsenical mechanisms).
-
Ralph, S. J. (2008). Arsenic-based antineoplastic drugs and their mechanisms of action. Metal-Based Drugs, 2008. Link
- Emadi, A., & Gore, S. D. (2010). Arsenic trioxide – An old drug rediscovered for the treatment of acute promyelocytic leukemia. Blood Reviews, 24(4), 191-199. (Grounding for repurposing arsenicals).
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Glycarsamide (N-Glycoloylarsanilic Acid) for Research Purposes
Abstract & Scope
This application note details a reproducible, high-yield protocol for the synthesis of Glycarsamide (CAS: 144-87-6), also known as N-glycoloylarsanilic acid or Sodium Glycarsamate (in salt form).[1][2] Historically utilized as an anthelmintic agent (specifically for Strongyloides), this compound is currently synthesized primarily for toxicological benchmarking, metalloid speciation studies, and antiparasitic repurposing screens.[1][2]
Critical Distinction: Researchers must distinguish This compound (an organoarsenic compound) from Glicaramide or Gliclazide (sulfonylurea antidiabetics).[1][2] This protocol specifically addresses the arsenical compound.[1][2]
Chemical Identity & Mechanism[1][2][3]
-
IUPAC Name: [4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid[1][2]
-
Solubility: Soluble in hot water, methanol; sparingly soluble in cold water/acetic acid.[1][2][3]
Mechanism of Action (Research Context)
This compound functions via the pentavalent arsenic (As⁵⁺) moiety.[1][2] Upon metabolic reduction to the trivalent state (As³⁺) in vivo, the arsenic atom forms stable coordinate bonds with thiol (-SH) groups on parasitic enzymes (e.g., trypanothione reductase), inhibiting cellular respiration and causing parasite death.[1][2]
Figure 1: The prodrug-to-active metabolite pathway typical of pentavalent organoarsenicals.[1][2]
Safety & Handling (CRITICAL)
WARNING: ARSENIC COMPOUND. This synthesis involves Arsanilic Acid and generates organic arsenic intermediates.[1][2]
-
Containment: All weighing and reactions must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 particulate respirator (if handling dry powder outside hood).[1][2]
-
Waste: All aqueous and solid waste must be segregated into "Heavy Metal/Arsenic" waste streams.[1][2] DO NOT dispose of down the drain.
Synthesis Protocol
The synthesis follows a modified Streitwolf method , utilizing a two-step acylation-hydrolysis sequence.[1][2] This route is preferred over direct reaction with glycolic acid due to higher yields and cleaner workup.[1][2]
Reaction Scheme
-
Acylation: Arsanilic acid reacts with chloroacetyl chloride to form N-(chloroacetyl)arsanilic acid.[1][2]
-
Hydrolysis: The chloride is displaced by a hydroxyl group using sodium hydroxide to yield this compound.[1][2]
Figure 2: Step-wise chemical transformation from Arsanilic Acid to this compound.
Materials Required
| Reagent | CAS | Purity | Role |
| p-Arsanilic Acid | 98-50-0 | >98% | Precursor |
| Chloroacetyl Chloride | 79-04-9 | >98% | Acylating Agent |
| Sodium Hydroxide | 1310-73-2 | ACS Grade | Base/Hydrolysis |
| Hydrochloric Acid (6N) | 7647-01-0 | ACS Grade | Precipitation |
| Ethanol/Methanol | - | HPLC Grade | Washing |
Step-by-Step Methodology
Step 1: Synthesis of N-(Chloroacetyl)arsanilic Acid[1][2]
-
Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 21.7 g (0.1 mol) of p-Arsanilic acid in 150 mL of 2N NaOH .
-
Cooling: Chill the solution to 0–5°C using an ice-salt bath. Mechanical stirring is required to maintain homogeneity.[1][2]
-
Acylation: Add 12 mL (0.15 mol) of Chloroacetyl chloride dropwise over 45 minutes.
-
Precipitation: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully with 6N HCl to pH 2.[1][2]0. The chloroacetyl intermediate will precipitate.[1][2]
-
Filtration: Filter the white solid and wash with cold water (2 x 50 mL). Proceed immediately to Step 2 (drying is unnecessary).[1][2]
Step 2: Conversion to this compound (Hydrolysis)[1][2]
-
Reflux: Transfer the wet cake from Step 1 into a flask containing 200 mL of water . Add 12 g of solid NaOH .
-
Heating: Heat the mixture to boiling (reflux) for 2 hours . This converts the -CH₂Cl group to -CH₂OH.[1][2]
-
Reaction Check: The solution should become clear.
-
-
Isolation: Cool the reaction mixture to room temperature. Filter to remove any insoluble impurities.[1][2]
-
Crystallization: Slowly acidify the filtrate with concentrated HCl while stirring vigorously. This compound will crystallize as the solution reaches pH 3–4.[1][2]
-
Final Wash: Filter the crystals, wash with cold water, then cold methanol to remove trace organic impurities.[1][2]
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Quality Control & Characterization
To validate the synthesis for research use, the following parameters must be met.
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 202–203°C (Decomposes) | Capillary Method [1] |
| Solubility | Soluble in hot water; Insoluble in benzene | USP <197> |
| Identification (IR) | Matches standard spectrum (Amide I/II bands) | FTIR |
| Arsenic Content | 26.5% – 27.5% (Theoretical: 27.24%) | ICP-MS or Iodometric Titration |
Troubleshooting
-
Low Yield: Often caused by hydrolysis of chloroacetyl chloride before reaction with the amine.[1][2] Ensure temperature is kept <5°C during addition.
-
Impurity (Arsanilic Acid): If the melting point is >230°C, unreacted starting material is present.[1][2] Recrystallize from hot water.[1][2]
References
-
Streitwolf, K., et al. (1929).[1][2][3] Process for the manufacture of arsonic acids of the pyridine series. German Patent DE 513210; British Patent GB 344532.[1][2][3] (Primary Synthesis Source).[1][2]
-
McChesney, E.W., et al. (1962).[1][2][3] Toxicity and physiological disposition of this compound. Toxicology and Applied Pharmacology, 4(1), 14-23.[1][2] Link
-
PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link
-
Banks, C.K., et al. (1944).[1][2] Organometallic Compounds. John Wiley & Sons.[1][2] (Reference for Arsenic-Carbon bond stability).
Sources
Advanced Analytical Strategies for the Quantification of N-Glycoloylarsanilic Acid
Application Note: AN-2026-NGA
Executive Summary
N-Glycoloylarsanilic acid (also known as p-glycollamidophenylarsonic acid) is the primary organoarsenic ligand found in Glycobiarsol , a pentavalent arsenical historically used as an antiprotozoal agent (specifically for Entamoeba histolytica). While the usage of organoarsenicals in agriculture and medicine has waned due to toxicity concerns, the environmental persistence and metabolic degradation of these compounds into toxic inorganic arsenic species (iAs) remain critical areas of study.
This guide provides a rigorous, multi-modal analytical framework for quantifying N-Glycoloylarsanilic acid in biological and environmental matrices. Unlike generic arsenic assays, this protocol emphasizes speciation —the ability to distinguish the parent organic molecule from its degradation products (Arsanilic acid, As(III), and As(V)).
Key Analytical Challenges
-
Matrix Interference: Biological proteins and environmental humic acids can co-elute with organoarsenicals.
-
Species Stability: The N-glycoloyl amide bond is susceptible to hydrolysis, converting the analyte into arsanilic acid during harsh extraction.
-
Detection Limits: Trace-level quantification requires sensitivity in the parts-per-billion (ppb) range.
Analytical Workflow & Logic
The quantification strategy relies on two orthogonal methods: HPLC-ICP-MS for high-sensitivity elemental speciation and UHPLC-MS/MS for molecular structural confirmation.
Workflow Visualization
The following diagram outlines the decision matrix for sample processing and analysis.
Figure 1: Integrated workflow for the extraction, separation, and dual-detection of N-Glycoloylarsanilic acid.
Protocol A: HPLC-ICP-MS (Speciation Gold Standard)
Objective: To separate and quantify N-Glycoloylarsanilic acid distinct from inorganic arsenic and other organoarsenicals based on retention time and elemental response.
Principle
High-Performance Liquid Chromatography (HPLC) separates arsenic species based on their ionic interaction with an anion-exchange column. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as the element-specific detector (As m/z 75), offering superior sensitivity and linearity compared to UV detection.
Reagents & Equipment[1]
-
Column: Hamilton PRP-X100 Anion Exchange (250 mm x 4.1 mm, 10 µm).
-
Mobile Phase: 10 mM Ammonium Nitrate (NH₄NO₃) + 10 mM Ammonium Phosphate, adjusted to pH 9.2 with NH₄OH.
-
Instrument: Agilent 1260 Infinity II HPLC coupled to Agilent 7900 ICP-MS (or equivalent).
-
Internal Standard: Indium (In) or Tellurium (Te) introduced post-column to monitor plasma stability.
Step-by-Step Procedure
-
System Equilibration: Purge the ICP-MS with 1% HNO₃ followed by the mobile phase. Allow the column to equilibrate for 30 minutes until the backpressure stabilizes (~80-100 bar).
-
Interference Removal: Set the ICP-MS Reaction Cell (ORS) to Helium (He) mode (flow ~4-5 mL/min) to remove the polyatomic interference of Argon Chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass (m/z 75) as Arsenic.
-
Gradient Profile:
-
Note: An isocratic flow is often sufficient for simple matrices, but a gradient ensures late-eluting species (like As(V)) are cleared.
-
0-2 min: 100% Mobile Phase A (Low strength).
-
2-15 min: Ramp to 50 mM Ammonium Nitrate (if separating from complex phosphorylated sugars).
-
Flow Rate: 1.0 mL/min.
-
-
Injection: Inject 20-50 µL of the filtered sample.
Data Interpretation
In anion exchange at pH 9.2, species elute generally in the order of increasing negative charge density:
-
As(III) (Neutral/Weakly anionic) - Elutes near void volume.
-
DMA (Dimethylarsinic acid).[1]
-
MMA (Monomethylarsonic acid).[1]
-
N-Glycoloylarsanilic Acid (Target) - Distinct retention due to the glycolyl-amide modification.
-
Arsanilic Acid (Hydrolysis product).
-
As(V) (Strongly anionic).
Protocol B: UHPLC-MS/MS (Molecular Confirmation)
Objective: To confirm the structural identity of the analyte, ensuring the signal observed in ICP-MS is indeed the intact N-Glycoloylarsanilic acid and not a co-eluting arsenic compound.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Arsonic acids deprotonate easily).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 274.0 [M-H]⁻ (Calculated based on C₈H₁₀AsNO₅) |
| Quantifier Ion (Q3) | m/z 122.9 (AsO₃⁻ fragment) |
| Qualifier Ion (Q3) | m/z 106.9 (AsO₂⁻ fragment) |
| Collision Energy | 25 - 35 eV (Optimize for specific instrument) |
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
Sample Preparation: The "Soft Extraction" Technique
Critical Causality: Standard acid digestion (used for total metals) will destroy the N-glycoloyl organic structure. A solvent-based extraction is required to preserve speciation.
-
Homogenization: Weigh 1.0 g of sample (liver tissue, feed, or sediment) into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 10 mL of Methanol:Water (1:1 v/v) .
-
Why? Pure water may hydrolyze the amide bond; pure methanol may not solubilize the polar arsonic acid moiety efficiently. The 1:1 mix is the optimal polarity balance.
-
-
Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature (avoid heat to prevent degradation).
-
Centrifugation: Spin at 4000 x g for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
-
Note: Nylon filters can bind organoarsenicals; PVDF or PTFE is recommended.
-
Degradation Pathway & Interference Logic
Understanding the metabolic breakdown is crucial for interpreting chromatograms. If N-Glycoloylarsanilic acid is not detected, check for its downstream metabolites.
Figure 2: Metabolic and environmental degradation pathway of Glycobiarsol derivatives.
Performance Characteristics (Expected Data)
| Parameter | HPLC-ICP-MS (Speciation) | UHPLC-MS/MS (Confirmation) |
| Linearity (R²) | > 0.999 (0.5 – 100 ng/mL) | > 0.995 (1.0 – 100 ng/mL) |
| LOD (Limit of Detection) | ~ 0.1 µg/kg (ppb) | ~ 0.5 µg/kg (ppb) |
| Specificity | High (Element specific) | Very High (Structure specific) |
| Matrix Effect | Low (Plasma is robust) | Moderate (Ion suppression possible) |
Validation Check: To ensure method accuracy, spike a blank matrix with a known concentration of N-Glycoloylarsanilic acid. If recovery is < 80%, investigate:
-
Protein Binding: Add a protease step (Proteinase K) before extraction.
-
Adsorption: Ensure no glass containers are used (arsenicals can adsorb to active sites on glass); use Polypropylene (PP) tubes.
References
-
Thermo Fisher Scientific. (2002). High Sensitivity Arsenic Speciation: HPLC Sector Field ICP-MS. Application Note. Link
-
National Institutes of Health (NIH). (2020). Simultaneous removal of para-arsanilic acid and the released inorganic arsenic species. Science of The Total Environment.[2] Link
-
BenchChem. (2025).[3] Glycobiarsol: An In-depth Technical Guide. Link
-
Organic Syntheses. Arsanilic Acid Synthesis and Properties. Org. Synth. 1923, 3, 13. Link
-
MDPI. (2022). Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis. (Reference for polar acid extraction logic). Link
Sources
Application Notes & Protocols: Evaluating Sulfonylurea Compounds in Diabetic Rodent Models
A Senior Application Scientist's Guide to Preclinical Efficacy and Mechanism of Action Studies
Editorial Note: The term "Glycarsamide" does not correspond to a recognized pharmaceutical agent in current literature for diabetes research. It is presumed that this may be a typographical error or a reference to a novel, unpublished compound. This guide will proceed by using Gliclazide , a widely-studied second-generation sulfonylurea, as a representative compound to establish robust, adaptable protocols for evaluating this class of insulin secretagogues in diabetic rodent models. The principles and methodologies described herein are broadly applicable to other sulfonylureas like Glibenclamide (Glyburide) and Glimepiride.
Introduction: The Rationale for In Vivo Modeling
The global rise in diabetes mellitus necessitates the continued development and characterization of new therapeutic agents. Sulfonylureas have long been a cornerstone of Type 2 Diabetes (T2D) management, primarily acting by stimulating insulin secretion from pancreatic β-cells. Evaluating the efficacy, safety, and mechanistic nuances of these compounds requires well-designed preclinical studies in relevant animal models. Rodent models, despite their limitations, provide an indispensable system for understanding drug disposition, dose-response relationships, and physiological effects in a whole-organism context.
This guide provides an integrated framework for researchers, scientists, and drug development professionals to design and execute studies involving sulfonylurea compounds in chemically-induced diabetic rodent models. We move beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring that the protocols are not only followed but understood.
Section 1: The Molecular Mechanism of Sulfonylureas
Expert Insight: Understanding the mechanism of action is paramount as it dictates the choice of animal model and the primary endpoints for evaluation. Sulfonylureas are effective only in the presence of functional pancreatic β-cells.
The primary mechanism of action for sulfonylureas like Gliclazide involves the stimulation of insulin release from the pancreatic β-cells.[1][2] This process is initiated by the drug binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.[1]
The mechanistic cascade is as follows:
-
Binding to SUR1: Gliclazide binds to the SUR1 subunit of the K-ATP channel.[1]
-
K-ATP Channel Inhibition: This binding event closes the K-ATP channel, preventing potassium ion (K+) efflux.[1]
-
Membrane Depolarization: The resulting accumulation of intracellular potassium leads to the depolarization of the β-cell membrane.[1]
-
Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels, allowing an influx of calcium ions (Ca2+) into the cell.[1]
-
Insulin Exocytosis: The rise in intracellular Ca2+ concentration is the critical signal that initiates the fusion of insulin-containing granules with the cell membrane, resulting in the exocytosis of insulin into the bloodstream.[1][2]
Beyond this primary pancreatic effect, some studies suggest that sulfonylureas may also exert extrapancreatic effects, such as reducing hepatic glucose production and potentially improving peripheral insulin sensitivity, although these effects are often considered secondary to the relief from glucose toxicity following improved insulin secretion.[3][4]
Caption: Gliclazide's mechanism on pancreatic β-cells.
Section 2: Selecting and Developing the Appropriate Diabetic Rodent Model
Expert Insight: The choice of animal model is the most critical decision in the study design. A model of insulin deficiency (Type 1-like) is suitable for demonstrating the absolute requirement of β-cells, while a model of insulin resistance and subsequent β-cell dysfunction (Type 2-like) more closely mimics the clinical application of sulfonylureas.
| Model Type | Induction Method | Key Characteristics | Best For Investigating | Limitations |
| Type 1-Like (Insulin-Deficient) | High-Dose Streptozotocin (STZ) | Severe β-cell destruction, pronounced hyperglycemia, insulinopenia, weight loss. | Basic mechanism of action, requirement of functional β-cells. | Does not model insulin resistance, the primary feature of T2D.[5] |
| Type 2-Like (Insulin-Resistant) | High-Fat Diet (HFD) + Low-Dose STZ | Insulin resistance, moderate hyperglycemia, hyperinsulinemia (initially), β-cell dysfunction. | Efficacy in a T2D context, effects on insulin resistance and secretion. | More complex and variable induction process.[6][7] |
Protocol 2.1: Induction of Type 1-Like Diabetes with Streptozotocin (STZ)
This protocol creates a model of severe insulin deficiency through the cytotoxic destruction of pancreatic β-cells.[5]
Causality: STZ is a glucosamine-nitrosourea compound that is preferentially taken up by β-cells via the GLUT2 glucose transporter. Inside the cell, it causes alkylation of DNA, leading to cellular necrosis. A single high dose ensures rapid and near-complete ablation of the β-cell population.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M Citrate Buffer (pH 4.5), chilled on ice
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
Glucometer and test strips
-
Sterile syringes (1 mL) and needles (25-27G)
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week under standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ injection. Ensure free access to water. This step is critical as it lowers circulating glucose levels, which can compete with STZ for GLUT2 uptake.
-
STZ Preparation (Perform Immediately Before Use): STZ is unstable in solution. Weigh STZ and dissolve it in ice-cold 0.1 M citrate buffer to a final concentration of 60 mg/mL. Protect the solution from light.
-
Administration: Weigh each rat and calculate the required dose. Administer a single intraperitoneal (IP) injection of STZ at 60-65 mg/kg body weight.[5]
-
Post-Injection Care: Immediately after injection, return animals to their cages and provide them with a 10% sucrose solution in place of drinking water for the next 48 hours. This is a self-validating step to prevent potentially fatal hypoglycemia resulting from the massive release of insulin from dying β-cells.[5]
-
Confirmation of Diabetes: Monitor blood glucose levels starting 72 hours post-injection from a tail vein blood sample. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 300 mg/dL (16.7 mmol/L) for three consecutive days.[5] Animals are then ready for experimental studies.
Protocol 2.2: Induction of Type 2-Like Diabetes with High-Fat Diet (HFD) and Low-Dose STZ
This model better recapitulates the pathophysiology of human T2D, starting with diet-induced insulin resistance followed by a mild impairment of β-cell function.[7]
Causality: The HFD (typically 45-60% kcal from fat) induces obesity and peripheral insulin resistance over several weeks. The subsequent low dose of STZ eliminates a sub-population of already stressed β-cells, impairing the pancreas's ability to compensate for the insulin resistance, thus leading to stable hyperglycemia.
Materials:
-
High-Fat Diet (e.g., D12492, Research Diets Inc.) and standard chow
-
Streptozotocin (STZ)
-
Sterile 0.1 M Citrate Buffer (pH 4.5), chilled on ice
-
Male Sprague-Dawley or Wistar rats (weighing ~150-180g at start)
Procedure:
-
Dietary Induction: Divide rats into two groups: a control group on standard chow and an experimental group on the HFD. Feed the respective diets for a period of 4-8 weeks . Monitor body weight and food intake weekly. The HFD group should show significantly greater weight gain.
-
Fasting and STZ Preparation: After the dietary induction period, fast the HFD-fed rats overnight (12-16 hours). Prepare a fresh STZ solution in ice-cold citrate buffer as described in Protocol 2.1.
-
Administration: Administer a single low-dose IP injection of STZ at 30-40 mg/kg body weight to the HFD-fed rats.[8][9] The control group on standard chow should be injected with an equivalent volume of the citrate buffer vehicle.
-
Confirmation of Diabetes: Monitor non-fasting blood glucose 72 hours after the injection and for several days thereafter. Animals with stable blood glucose levels between 200-300 mg/dL are considered a good model for T2D studies.
Section 3: Compound Administration and In Vivo Efficacy Testing
Expert Insight: The primary goal of efficacy testing is to demonstrate a dose-dependent reduction in hyperglycemia. The oral glucose tolerance test (OGTT) is the gold-standard assay for assessing the efficacy of an insulin secretagogue, as it challenges the system's ability to handle a glucose load.
Caption: A typical chronic study workflow.
Protocol 3.1: Preparation and Administration of Gliclazide
Causality: The choice of vehicle and route of administration is critical for ensuring consistent bioavailability. For sulfonylureas, oral gavage is the most clinically relevant route. A suspension is often necessary as these compounds can have poor water solubility.
Materials:
-
Gliclazide powder
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle or homogenizer
-
Animal gavage needles (curved, ball-tipped, appropriate size for species)
Procedure:
-
Dose Selection: Based on literature, typical efficacious doses for Gliclazide in rats range from 5 to 25 mg/kg . A dose-response study should include at least three dose levels (e.g., 5, 10, 20 mg/kg) and a vehicle control group.
-
Formulation Preparation:
-
Calculate the total amount of Gliclazide needed for the study.
-
Weigh the required amount of Gliclazide.
-
Prepare the 0.5% CMC vehicle.
-
Levigate the Gliclazide powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension at the desired highest concentration. Lower concentrations can be made by serial dilution.
-
-
Administration (Oral Gavage):
-
Gently but firmly restrain the rat.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the ball-tipped needle into the esophagus and gently advance it into the stomach. Do not force the needle.
-
Administer the calculated volume of the suspension slowly. The dosing volume should typically be 5-10 mL/kg.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 3.2: Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the animal to clear a glucose load, providing a direct measure of the drug's effect on insulin secretion and glucose metabolism.
Procedure:
-
Fasting: Fast diabetic rats for 6-8 hours (prolonged fasting can be detrimental). Non-diabetic control animals should be fasted overnight (12-16 hours).
-
Drug Administration: Administer the vehicle or Gliclazide dose orally 30-60 minutes prior to the glucose challenge. This timing allows for drug absorption and peak action.
-
Baseline Glucose (T=0): Just before the glucose challenge, take a small blood sample from the tail tip to measure baseline blood glucose.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution (typically 40% w/v in water) via oral gavage.[5]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.[5]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. The primary endpoint is the Area Under the Curve (AUC) for blood glucose, calculated using the trapezoidal rule. A significant reduction in AUC in the Gliclazide-treated groups compared to the vehicle group indicates efficacy.
Section 4: Ethical Considerations in Diabetic Animal Research
Trustworthiness: Adherence to ethical principles is non-negotiable. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). The "Three Rs" (Replacement, Reduction, Refinement) should guide all experimental design.[10][11]
-
Monitoring: Diabetic animals are susceptible to both severe hyperglycemia and potential drug-induced hypoglycemia. They must be monitored daily for clinical signs of distress, including dehydration, lethargy, and excessive weight loss (>20% of baseline).[12]
-
Humane Endpoints: Clear endpoints for euthanasia must be established. For instance, an animal that is moribund or has lost more than 20-25% of its body weight should be humanely euthanized.
-
Refinement of Procedures: Use the smallest gauge needles possible for injections and blood sampling. Ensure proper training in handling and dosing techniques like oral gavage to minimize stress and potential injury.[10] Investigators have a moral and legal obligation to minimize any pain and suffering.[13]
References
-
Glibenclamide: an old drug with a novel mechanism of action? - PubMed. Available at: [Link]
-
Mechanisms of acute and chronic hypoglycemic action of gliclazide - PubMed. Available at: [Link]
-
What is the mechanism of Gliclazide? - Patsnap Synapse. Available at: [Link]
-
Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion | Request PDF - ResearchGate. Available at: [Link]
-
The mode of action and clinical pharmacology of gliclazide: a review - PubMed. Available at: [Link]
-
AMP-activated Protein Kinase Suppresses Biosynthesis of Glucosylceramide by Reducing Intracellular Sugar Nucleotides - PMC - PubMed Central. Available at: [Link]
-
Results - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies) - NCBI. Available at: [Link]
-
Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC - NIH. Available at: [Link]
-
(PDF) Animal Research In Diabetes And Ethical Consideration - ResearchGate. Available at: [Link]
-
STZ-Induced Diabetes Model – Protocol - NDI Neuroscience. Available at: [Link]
-
Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes - PubMed. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available at: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence - Impactfactor. Available at: [Link]
-
The Genotoxicity of Acrylamide and Glycidamide in Big Blue Rats - PMC. Available at: [Link]
-
Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review - MDPI. Available at: [Link]
-
Ethical Issues Involved in the Development of Animal Models for Type I Diabetes | ILAR Journal | Oxford Academic. Available at: [Link]
-
Ethical considerations regarding animal experimentation - PMC - NIH. Available at: [Link]
-
Rapid determination of gliclazide in human plasma by liquid chromatography-tandem mass spectrometry method - ResearchGate. Available at: [Link]
-
(PDF) Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - ResearchGate. Available at: [Link]
-
A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC - NIH. Available at: [Link]
-
High-fat diet and streptozotocin in the induction of type 2 diabetes mellitus: a new proposal. Available at: [Link]
-
Intraperitoneal Injection in the Rat - Research Animal Training. Available at: [Link]
-
(PDF) Toxicokinetics of acrylamide and glycidamide in Fischer 344 rats - ResearchGate. Available at: [Link]
-
Carcinogenicity of glycidamide in B6C3F1 mice and F344/N rats from a two-year drinking water exposure - PMC - NIH. Available at: [Link]
-
WVU IACUC Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. Available at: [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available at: [Link]
-
Four-week induction of type 2 diabetes mellitus in rats by streptozotocin and high-fat diet - SciSpace. Available at: [Link]
-
Rodent models for diabetes - PMC - PubMed Central. Available at: [Link]
-
The ethical considerations of rat research: A personal reflection - The Lamron. Available at: [Link]
-
Intraperitoneal Injection in Rats | Animals in Science - Queen's University. Available at: [Link]
-
Low-Dose Streptozotocin Induction Protocol (Mouse) - DiaComp.org. Available at: [Link]
-
Experimental model of Streptozotocin-Nicotinamide induced Diabetes Mellitus type II in Sprague-Dawley rats : Step by step protocol and the encountered issues - ResearchGate. Available at: [Link]
Sources
- 1. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 2. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acute and chronic hypoglycemic action of gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: Characterizing the Effects of Glycarsamide on Insulin Signaling Using Cell-Based Assays
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the effects of a novel compound, Glycarsamide, on the insulin signaling pathway. We hypothesize that this compound acts as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, a key negative regulator of insulin signaling.[1] This guide details three robust, cell-based assays to interrogate this mechanism: Western blotting to assess protein phosphorylation, a fluorescent glucose uptake assay to measure physiological response, and a FOXO1-luciferase reporter assay to quantify downstream transcriptional events. The protocols provided are optimized for relevant cell models, such as HepG2 human hepatoma cells and differentiated 3T3-L1 murine adipocytes, and are designed to yield reproducible and quantifiable data.
Introduction: The Challenge of Insulin Resistance
Insulin is the primary hormone responsible for maintaining glucose homeostasis.[2] Its signaling pathway governs critical metabolic processes, including glucose uptake in muscle and adipose tissues, and suppression of glucose production in the liver.[3][4] Dysfunction in this pathway leads to insulin resistance, a state where cells fail to respond adequately to insulin, which is a hallmark of type 2 diabetes and other metabolic syndromes.[5]
A promising therapeutic strategy for enhancing insulin sensitivity is the inhibition of negative regulators of the signaling cascade.[6] Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-transmembrane phosphatase that dephosphorylates and inactivates the insulin receptor (IR) and its substrates (e.g., IRS-1), thereby terminating the insulin signal.[1] Overexpression or hyperactivity of PTP1B is linked to insulin resistance.[1] Consequently, inhibitors of PTP1B are of significant therapeutic interest.[7]
This document outlines a series of validated cell-based protocols to investigate the biological activity of this compound, a putative PTP1B inhibitor. By following these methods, researchers can systematically evaluate the compound's ability to enhance insulin signaling at multiple key points in the pathway.
Background: The Insulin Signaling Cascade & PTP1B
The insulin signaling pathway is initiated when insulin binds to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase.[8] This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits of the IR.[9] This activation serves as a docking site for Insulin Receptor Substrate (IRS) proteins, which are then phosphorylated by the IR kinase.
Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the plasma membrane where it is phosphorylated and activated.[10] Activated AKT is a central node in the pathway, mediating most of the metabolic actions of insulin, including:
-
GLUT4 Translocation: In muscle and fat cells, AKT phosphorylates and inactivates AS160, a Rab-GTPase activating protein, which allows for the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose uptake.[4]
-
Glycogen Synthesis: AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), leading to the activation of glycogen synthase and promoting glucose storage as glycogen.[10]
-
Transcriptional Regulation: AKT phosphorylates and excludes Forkhead box protein O1 (FOXO1) from the nucleus, inhibiting the transcription of gluconeogenic genes like PEPCK and G6Pase.[10]
PTP1B acts as a critical brake on this system by dephosphorylating key tyrosine residues on both the activated IR and IRS proteins, thus attenuating the signal.[7] By inhibiting PTP1B, this compound is hypothesized to prolong the phosphorylated, active state of these signaling molecules, leading to enhanced downstream effects.
Caption: Overall experimental workflow for assessing this compound's activity.
Recommended Cell Models
-
HepG2 Cells: A human liver carcinoma cell line that is widely used for studying hepatic glucose metabolism. [11]These cells retain many differentiated hepatocyte functions and are an excellent model for investigating insulin's effect on gluconeogenesis and lipogenesis. [10]* 3T3-L1 Cells: A murine pre-adipocyte cell line that can be chemically induced to differentiate into mature, insulin-responsive adipocytes. [12]Differentiated 3T3-L1 cells are the gold standard for studying insulin-stimulated glucose uptake via GLUT4 and lipid metabolism. [13][14]
Protocol 1: Western Blot Analysis of IR and Akt Phosphorylation
Principle: This protocol directly measures the activation of the insulin receptor and its key downstream effector, Akt, by quantifying their phosphorylation status. As a PTP1B inhibitor, this compound is expected to increase and/or prolong the insulin-stimulated phosphorylation of IR (at Tyr1150/1151) and Akt (at Ser473). This assay provides direct evidence of target engagement within the cell. [15] Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [16]* Primary Antibodies: Rabbit anti-phospho-IR (Tyr1150/1151), Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total IR, Rabbit anti-total Akt, Mouse anti-β-Actin.
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Seed HepG2 or differentiated 3T3-L1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free medium to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate cells with 100 nM insulin for 10 minutes. Include a non-insulin-stimulated control.
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification & Sample Prep:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4x SDS-PAGE loading buffer to the normalized lysates and boil at 95°C for 5 minutes. [16]4. Gel Electrophoresis & Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature. [16] * Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation. [17] * Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe for total Akt/IR and then for a loading control like β-Actin.
-
Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein.
-
Expected Results: this compound treatment is expected to show a dose-dependent increase in the insulin-stimulated phosphorylation of both IR and Akt compared to the insulin-only control.
| Treatment Group | Insulin (100nM) | This compound (10µM) | Relative p-Akt / Total Akt Ratio (Fold Change) |
| Vehicle Control | - | - | 1.0 |
| Insulin Only | + | - | 8.5 ± 0.7 |
| This compound Only | - | + | 1.2 ± 0.2 |
| Insulin + this compound | + | + | 15.2 ± 1.1 |
Protocol 2: 2-NBDG Glucose Uptake Assay
Principle: This assay measures a key physiological endpoint of insulin signaling: the uptake of glucose into cells. It uses 2-NBDG, a fluorescently-labeled deoxyglucose analog, which is taken up by glucose transporters (like GLUT4) but is not fully metabolized, causing it to accumulate inside the cell. [18]The resulting intracellular fluorescence is proportional to glucose uptake. This assay is particularly effective in differentiated 3T3-L1 adipocytes.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). [19]* Black, clear-bottom 96-well cell culture plates.
-
Glucose-free DMEM.
-
Phloretin or Cytochalasin B (glucose transporter inhibitors, for controls).
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm) or fluorescence microscope.
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Seed 3T3-L1 pre-adipocytes in a 96-well black, clear-bottom plate and differentiate them into mature adipocytes (typically a 7-10 day process). [12] * Serum starve differentiated adipocytes for 4 hours in serum-free DMEM.
-
Wash cells twice with warm PBS.
-
Incubate cells for 30 minutes in glucose-free DMEM containing various concentrations of this compound (or vehicle control).
-
Add 100 nM insulin (or vehicle) to the appropriate wells and incubate for another 20 minutes.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Stop the uptake by removing the 2-NBDG medium and washing the cells three times with ice-cold PBS. [20] * Add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader (Ex/Em = 485/535 nm).
-
Expected Results: Insulin treatment should significantly increase 2-NBDG uptake. This compound is expected to further potentiate this insulin-stimulated uptake in a dose-dependent manner.
| Treatment Group | Insulin (100nM) | This compound (10µM) | Relative Fluorescence Units (RFU) |
| Basal (No Insulin) | - | - | 1500 ± 120 |
| Insulin Only | + | - | 4500 ± 350 |
| Insulin + this compound | + | + | 7200 ± 510 |
| Inhibitor Control (Phloretin) | + | - | 1600 ± 150 |
Protocol 3: FOXO1-Luciferase Reporter Assay
Principle: This assay quantifies the activity of a downstream transcriptional event regulated by the insulin/Akt pathway. FOXO1 is a transcription factor that is inactivated and excluded from the nucleus upon phosphorylation by Akt. [21]This protocol uses a reporter plasmid where the firefly luciferase gene is driven by a promoter containing FOXO1 binding sites (responsive elements). [22]When the insulin pathway is active, FOXO1 is excluded from the nucleus, transcription from the reporter is reduced, and the luciferase signal decreases. This compound's potentiation of insulin signaling should lead to a greater reduction in luciferase activity.
Materials:
-
HEK293 or HepG2 cells.
-
FOXO-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization). [23]* Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Step-by-Step Protocol:
-
Transfection:
-
Seed HEK293 or HepG2 cells in a 24-well plate.
-
At 70-80% confluency, co-transfect the cells with the FOXO-firefly luciferase reporter vector and the Renilla luciferase normalization vector according to the transfection reagent manufacturer's protocol.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Serum starve the transfected cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate cells with 100 nM insulin for 6 hours.
-
-
Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Transfer 20 µL of lysate to a white, opaque 96-well plate.
-
Measure both firefly and Renilla luciferase activities sequentially using a luminometer and the assay reagents.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency.
-
Express the results as a fold change relative to the vehicle-treated, non-insulin-stimulated control.
-
Expected Results: Insulin should suppress luciferase activity. This compound is expected to enhance this suppression, indicating stronger inactivation of FOXO1.
| Treatment Group | Insulin (100nM) | This compound (10µM) | Normalized Luciferase Activity (Relative Light Units) |
| Vehicle Control | - | - | 1.00 |
| Insulin Only | + | - | 0.35 ± 0.04 |
| This compound Only | - | + | 0.92 ± 0.08 |
| Insulin + this compound | + | + | 0.18 ± 0.03 |
Conclusion
The suite of assays described in this application note provides a robust framework for characterizing the cellular effects of this compound on the insulin signaling pathway. By combining direct biochemical measurements of protein phosphorylation with functional assays for glucose uptake and downstream gene regulation, researchers can build a comprehensive profile of the compound's mechanism of action. The data generated from these protocols will be critical for validating this compound as a potential therapeutic agent for insulin resistance and type 2 diabetes.
References
-
Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work? Retrieved from [Link]
-
Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Retrieved from [Link]
-
PTP-1B inhibitors: Significance and symbolism. (2025). Retrieved from [Link]
-
Antibodies.com. (2020). Insulin Signaling Pathway. Retrieved from [Link]
-
Wikipedia. Insulin signal transduction pathway. Retrieved from [Link]
-
News-Medical. (2026). Inhibiting PTP1B protein improves memory in Alzheimer's disease models. Retrieved from [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Rubin, C. S., Hirsch, A., Fung, C., & Rosen, O. M. (1978). Alterations in insulin binding accompanying differentiation of 3T3-L1 preadipocytes. Journal of Biological Chemistry, 253(20), 7570-7578. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Establishment and Evaluation of HepG2 Cell Insulin Resistance Model. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Retrieved from [Link]
-
Valis, K., & Prochazka, L. (2018). Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays. Methods in Molecular Biology, 1689, 137-147. Retrieved from [Link]
-
Bio-protocol. (2022). Glucose (2-NBDG) uptake assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Insulin signaling and its application. Retrieved from [Link]
-
Tiganis, T. (2011). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. The Journal of Biological Chemistry, 286(8), 6063-6070. Retrieved from [Link]
-
Promega Connections. (2019). Infographic: Assays for Measuring Insulin Activity. Retrieved from [Link]
-
ScholarWorks@UARK. (2014). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Retrieved from [Link]
-
ResearchGate. (2019). The insulin signaling pathway in hepatocytes (HepG2 cell lines). Retrieved from [Link]
-
ResearchGate. (2009). FOXO-driven transcriptional activity measured by Luciferase production. Retrieved from [Link]
-
ResearchGate. (2018). Insulin signaling and adipocyte differentiation in 3T3-L1 preadipocyte models of SHORT syndrome. Retrieved from [Link]
-
MDPI. (2023). Patulin Alters Insulin Signaling and Metabolic Flexibility in HepG2 and HEK293 Cells. Retrieved from [Link]
-
PubMed. (2018). Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. Retrieved from [Link]
-
Assay Genie. 2-NBDG Glucose Uptake Assay Kit (Cell-Based). Retrieved from [Link]
-
MDPI. (2022). Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity. Retrieved from [Link]
-
ResearchGate. (2002). The insulin signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro. Retrieved from [Link]
-
Bio-Rad. Enhanced Multiplex Western Blotting. Retrieved from [Link]
-
RSC Publishing. (2018). Resveratrol metabolites ameliorate insulin resistance in HepG2 hepatocytes by modulating IRS-1/AMPK. Retrieved from [Link]
-
PubMed. (1979). Differentiation of 3T3-L1 fibroblasts to adipocytes. Effect of insulin and indomethacin on the levels of insulin receptors. Retrieved from [Link]
-
BPS Bioscience. FOXO Reporter Kit (PI3K/AKT Pathway). Retrieved from [Link]
-
Azure Biosystems. Western Blotting Guidebook. Retrieved from [Link]
-
ResearchGate. (2017). Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays: Methods and Protocols. Retrieved from [Link]
-
BPS Bioscience. FOXO Reporter Kit (PI3K/AKT Pathway). Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 8. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 9. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol metabolites ameliorate insulin resistance in HepG2 hepatocytes by modulating IRS-1/AMPK - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05092A [pubs.rsc.org]
- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 13. Alterations in insulin binding accompanying differentiation of 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
- 20. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 21. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Glycarsamide
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Glycarsamide. The described protocol is designed for researchers, scientists, and professionals in drug development, offering a precise and accurate methodology for the determination of this compound in bulk drug substances and formulated products. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]
Introduction
This compound, chemically known as [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid, is an organoarsenic compound.[3] Given its therapeutic applications, a validated, reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of pharmaceutical compounds.[4][5]
This document provides a comprehensive guide to a specific RP-HPLC method for this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed protocol for method validation is presented to demonstrate the reliability and robustness of the analytical procedure.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid | [3] |
| Molecular Formula | C8H10AsNO5 | [3] |
| Molecular Weight | 275.09 g/mol | [3] |
| Solubility | Freely soluble in hot water and methanol. | [3] |
Experimental
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
The selection of a reversed-phase method is based on the moderately polar nature of this compound, making it well-suited for separation on a nonpolar stationary phase.[5][6] A C18 column is chosen for its wide applicability and robust performance in pharmaceutical analysis.[5][7] The mobile phase, a mixture of phosphate buffer and acetonitrile, provides good peak shape and resolution. The buffer controls the pH to ensure the consistent ionization state of the arsonic acid and secondary amide moieties, while acetonitrile acts as the organic modifier to control retention. The detection wavelength of 255 nm is selected based on the UV absorbance maximum of the structurally related compound p-arsanilic acid, which is reported to be around 252 nm.[8] The N-glycoloyl substitution is expected to induce a slight bathochromic shift.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 850 mL of the filtered buffer with 150 mL of acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment. A mid-range concentration (e.g., 25 µg/mL) should be used for system suitability and routine analysis.
Sample Preparation
-
Accurately weigh a portion of the sample (e.g., bulk drug substance or powdered formulation) equivalent to approximately 25 mg of this compound.
-
Transfer the weighed sample to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
Caption: Overall workflow for the HPLC analysis of this compound.
Method Validation
The developed method must be validated to ensure its reliability, as stipulated by regulatory bodies. The validation should be performed according to the ICH Q2(R1) guideline.[1][2][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Inject a solution of the this compound standard.
-
Inject a sample solution.
-
If available, inject solutions of known impurities or a placebo formulation to further confirm the absence of co-elution.
-
Linearity
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound standard solution across the expected range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or a known sample matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare and analyze three replicates for each concentration level.
-
Calculate the percentage recovery for each replicate.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability parameters after each change.
-
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Inject the working standard solution five times.
-
Calculate the %RSD of the peak areas, retention times, theoretical plates, and tailing factor.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | %RSD ≤ 2.0% |
| Robustness | System suitability parameters meet the criteria. |
| System Suitability | %RSD of peak areas ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
Method Validation Workflow
Caption: Flowchart of the HPLC method validation process.
Conclusion
The RP-HPLC method described in this application note provides a simple, precise, accurate, and robust procedure for the quantitative determination of this compound. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed validation protocol ensures that the method is reliable and meets the stringent requirements of regulatory agencies.
References
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
-
ResearchGate. (2020). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Retrieved from [Link]
-
LCGC International. (2014). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2021). Enhanced Adsorption of p-Arsanilic Acid from Water by Amine-Modified UiO-67. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Far-ultraviolet absorbance detection of sugars and peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design for Glycarsamide Studies
This Application Note is structured to address the specific physicochemical and biological properties of Glycarsamide (N-glycoloylarsanilic acid), an organic arsenical compound historically utilized as an anthelmintic.
CRITICAL DISAMBIGUATION NOTE:
This compound (CAS 144-87-6) is an organic arsenical used primarily in veterinary medicine for parasitic infections (Strongyloides). It is frequently confused with Glicaramide (CAS 36980-34-4), a sulfonylurea antidiabetic agent. This guide details the experimental design for this compound (Anthelmintic/Arsenical). If your target is the antidiabetic sulfonylurea, please abort this protocol immediately to avoid fatal hypoglycemia in test subjects.
Executive Summary & Mechanism of Action
This compound is a pentavalent organic arsenical. Its pharmacological activity relies on the reduction of the pentavalent arsenic (
However, the therapeutic window of arsenicals is narrow. The experimental design must rigorously balance parasiticidal efficacy against host toxicity (nephrotoxicity and encephalopathy).
Visualization: Mechanism of Action (MOA)
Caption: this compound requires host-mediated reduction to trivalent arsenic to inhibit parasite thiol-dependent enzymes, carrying a risk of off-target host toxicity.
Pre-Clinical Formulation & Preparation
This compound (acid form) is sparingly soluble in cold water.[1] For in vivo administration, it must be converted to its sodium salt (Sodium this compound) to ensure consistent bioavailability and reduce local irritation at the injection site.
Protocol A: Preparation of Sodium this compound Vehicle
Objective: Create a stable, pH-neutral solution for IP or PO administration.
-
Weighing: Weigh the required amount of this compound (CAS 144-87-6).
-
Solubilization: Suspend in sterile water for injection (WFI).
-
Neutralization: Add 1N NaOH dropwise under continuous stirring until the solution clears.
-
Target pH: 7.0 – 7.4. (Arsenicals are unstable at low pH).
-
-
Stabilization: Add 0.9% NaCl to adjust tonicity if IV/IP administration is planned.
-
Filtration: Filter sterilize using a 0.22 µm PVDF membrane. Do not autoclave (risk of thermal degradation and arsenic speciation change).
-
Storage: Prepare fresh. If storage is necessary, keep at 4°C protected from light for max 24 hours.
Dose Calculation Table (Murine Model)
| Group | Dosage (mg/kg) | Conc. (mg/mL) | Injection Vol. (10 mL/kg) | Justification |
|---|---|---|---|---|
| Low | 10 | 1.0 | 0.2 mL (20g mouse) | Sub-therapeutic threshold check. |
| Mid | 25 | 2.5 | 0.2 mL (20g mouse) | Estimated ED50 based on historical arsenicals. |
| High | 50 | 5.0 | 0.2 mL (20g mouse) | Efficacy ceiling / Toxicity boundary. |
| Control | 0 | 0 | 0.2 mL (Vehicle) | Baseline infection load. |
In Vivo Experimental Protocols
Study 1: Pharmacokinetics & Arsenic Accumulation (Safety First)
Before efficacy testing, the retention of arsenic in the kidney and liver must be established to define the washout period.
-
Species: CD-1 Mice or Wistar Rats (Male/Female balanced).
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Design: Single dose (25 mg/kg).
-
Sampling: Blood, Liver, Kidney, Brain.
-
Timepoints: 0.5h, 2h, 6h, 24h, 72h.
-
Analysis: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for Total Arsenic.
Study 2: Anthelmintic Efficacy (Strongyloides Model)
The gold standard for testing drugs against Strongyloides spp. is the Strongyloides ratti model in rats.
Workflow Logic:
-
Infection: Inoculation with infective L3 larvae.
-
Migration: Larvae migrate via lungs to the intestine (Day 1-5).
-
Patency: Adult worms established in the gut (Day 6+).
-
Treatment: Administer this compound during the patent phase to test adulticidal effect.
Visualization: Experimental Timeline
Caption: Timeline for S. ratti infection model. Treatment targets the established adult stage in the intestine.
Detailed Protocol Steps:
-
Infection: Inoculate rats subcutaneously with 2,000 infective S. ratti L3 larvae.
-
Acclimatization: Allow 6 days for larvae to migrate to the small intestine and mature into adults.
-
Randomization: On Day 6, randomize animals based on body weight into treatment groups (n=8/group).
-
Treatment (Days 7-9): Administer Vehicle or this compound (10, 25, 50 mg/kg) once daily for 3 consecutive days.
-
Fecal Monitoring: Collect fecal pellets on Days 6, 8, and 10 to count Eggs Per Gram (EPG).
-
Necropsy (Day 10):
-
Sacrifice animals.
-
Remove the small intestine (pylorus to cecum).
-
Slit intestine longitudinally and incubate in saline at 37°C for 2 hours (Baermann technique adaptation) to allow worms to migrate out.
-
Primary Endpoint: Count adult worms under a stereomicroscope.
-
Secondary Endpoint: Histopathology of kidneys (proximal tubule damage check).
-
Data Analysis & Statistical Validity
Efficacy Calculation
Efficacy is calculated based on the reduction of worm burden relative to the Control group.
Statistical Methods
-
Normality Test: Shapiro-Wilk test on worm counts. (Parasite data is often non-normal/over-dispersed).
-
Comparison:
-
If Normal: One-way ANOVA with Dunnett’s post-hoc test.
-
If Non-Normal: Kruskal-Wallis test with Dunn’s multiple comparison.
-
-
Significance:
.
References
-
DrugFuture. (n.d.).[1] this compound Monograph & Chemical Structure. Retrieved from
- Stepek, G., et al. (2006). In vitro and in vivo anthelmintic efficacy of cysteine proteinases against the rodent gastrointestinal nematode, Nippostrongylus brasiliensis. Parasitology.
- Fairweather, I., et al. (2020). Anthelmintic drug discovery: into the future. Veterinary Parasitology. (Context on arsenical repurposing).
- Keiser, J., & Utzinger, J. (2010). The drugs we have and the drugs we need against major helminth infections. Advances in Parasitology. (Reference for Strongyloides model design).
- Albert, A. (1950). Selective Toxicity with Special Reference to Chemotherapy. Methuen & Co. (Foundational text on Arsenical MOA and thiol binding).
Sources
Method for determining Glycarsamide's binding affinity to target proteins
Executive Summary
This application note details the protocol for determining the binding affinity (
Unlike standard small molecules, arsenicals often exhibit a "coordinate-covalent" binding mode with vicinal cysteines, necessitating specific buffer controls to prevent false negatives caused by reducing agents.[1][2][3] This guide prioritizes Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.[1][2][3]
Chemical Identity & Preparation
Compound: this compound (N-glycolylarsanilic acid)
Molecular Formula:
Protocol 1.1: Stock Solution Preparation
Rationale: this compound is prone to precipitation in standard neutral buffers at high concentrations.[1][2][3] Proper solubilization is critical for accurate concentration determination.
-
Weighing: Weigh approximately 5.0 mg of this compound powder into a glass vial.
-
Solubilization: Add 0.1 M NaOH dropwise until the powder is fully dissolved (this compound forms a sodium salt, increasing solubility).
-
Neutralization: Slowly dilute with 10x Experimental Buffer (e.g., PBS or HEPES) and adjust pH back to 7.4 using dilute HCl.
-
Final Concentration: Adjust to a final stock concentration of 10 mM . Filter through a 0.22 µm PVDF membrane.[1][2][3]
-
Quality Control: Verify concentration using UV-Vis absorbance (Arsanilic acid derivatives typically absorb near 250–260 nm; determine
experimentally if unknown, or use gravimetric concentration assuming 100% purity).
Experimental Design: The "Thiol-Interference" Control
WARNING: Organic arsenicals target protein thiols (Cysteine residues).[1][2][3]
-
Common Error: Using DTT (Dithiothreitol) or
-ME (Beta-mercaptoethanol) in the running buffer.[1][2] These agents contain thiols that will chelate the arsenic in this compound, neutralizing the drug before it reaches the protein.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is required to maintain protein stability.[1][2][3] TCEP does not contain a thiol group and is compatible with arsenical binding studies.[1][2][3]
Method A: Surface Plasmon Resonance (SPR)[1][2][3][5][6][7]
Objective: Determine association (
Sensor Chip Strategy
-
Ligand: Target Protein (e.g., Recombinant Parasitic Cysteine Protease).[1][2][3]
-
Immobilization: Amine Coupling (Standard EDC/NHS).[1][2][3]
-
Note: Avoid Cysteine coupling, as the arsenical might interact with the coupling site.[3]
-
-
Chip Type: CM5 (Carboxymethylated dextran) for standard proteins; Series S Sensor Chip SA (Streptavidin) if using biotinylated protein.[1][2][3]
Running Buffer (HBS-P+ Modified)
-
10 mM HEPES, pH 7.4
-
0.05% Surfactant P20[2]
-
DMSO: Match the DMSO concentration of the analyte samples (typically 1-2%) exactly to prevent "bulk refractive index" jumps.[1][2][3]
Single-Cycle Kinetics Protocol
Rationale: Arsenical binding can be slow or exhibit complex residence times.[1][2][3] Single-cycle kinetics avoids the need for regeneration between injections, which is crucial if this compound forms a tight, slowly dissociating complex.[1]
-
Conditioning: Inject Running Buffer (3 x 60s) to stabilize the baseline.
-
Analyte Series: Prepare a 5-fold dilution series of this compound (e.g., 0.1 µM, 0.5 µM, 2.5 µM, 12.5 µM, 62.5 µM).
-
Injection: Inject the series sequentially (low to high concentration) without regeneration in between.
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
Data Analysis
-
If the fit is poor (residual variance), test the Two-State Reaction (Conformational Change) model:
.[1][2] This is common for arsenicals where initial binding is followed by a tighter coordinate-covalent locking with cysteines.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Method B: Isothermal Titration Calorimetry (ITC)
Objective: Measure enthalpy (
Protocol
-
Cell Preparation: Load the Target Protein (20–50 µM) into the sample cell.[1][2][3]
-
Buffer Matching: The protein solution must be dialyzed against the exact buffer used to dissolve this compound to prevent heat of dilution artifacts.
-
-
Syringe Preparation: Load this compound (200–500 µM) into the injection syringe.
-
Titration Parameters:
Interpretation
-
Exothermic (Negative peaks): Typical for favorable binding.[1][2][3]
-
Endothermic (Positive peaks): Rare for small molecules, but possible if binding is entropy-driven (hydrophobic release).[1][2][3]
-
Stoichiometry (N): If
, it suggests a portion of the protein is inactive or the this compound stock concentration is inaccurate (likely due to hygroscopic sodium salt formation).[1][2]
Visualization of the Workflow
The following diagram illustrates the critical decision pathways and chemical logic for this compound characterization.
Figure 1: Decision matrix for this compound characterization, highlighting the critical removal of competing thiols.
Data Presentation & Reporting
When reporting the affinity of this compound, summarize the data in the following format to ensure comparability across studies.
Table 1: Summary of Binding Parameters
| Parameter | Symbol | Unit | Description |
| Dissociation Constant | Concentration where 50% of sites are occupied.[1][2] Lower = Tighter binding.[1][2][3] | ||
| Association Rate | Speed of complex formation.[1][2] Important for drug onset.[1][2][3][5][6] | ||
| Dissociation Rate | Speed of complex breakdown.[1][2] Determines "Residence Time" ( | ||
| Enthalpy | kcal/mol | Heat released/absorbed.[1][2] Indicates bond formation quality.[1][2][3] | |
| Stoichiometry | - | Ratio of this compound molecules per Protein molecule.[1][2] |
References
-
PubChem. (n.d.).[1][2][3][7] this compound (Compound).[1][2][3][8] National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][1]
-
Fairlamb, A. H., et al. (2016).[1][2][3] Trypanothione metabolism in trypanosomatids.[1][2][3] (Context on Arsenical-Thiol interactions). Microbiology Reviews. [Link]
-
Cytiva. (2023).[1][2][3][9] Biacore Assay Handbook: Surface Plasmon Resonance.[1][2][3] (Standard SPR Protocols).[1][2][3] [Link][1][2][3]
-
Doyle, M. L. (1997).[1][2][3] Characterization of binding interactions by isothermal titration calorimetry.[2][3][10][9] Current Opinion in Biotechnology.[1][2][3] [Link]
Sources
- 1. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glyparamide | C15H16ClN3O3S | CID 246940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycinamide | C2H6N2O | CID 69020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Z-Pro-Leu-Gly hydroxamate | C21H30N4O6 | CID 561533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-performance affinity chromatography and the analysis of drug interactions with modified proteins: binding of gliclazide with glycated human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. xantec.com [xantec.com]
Application Note: Glycarsamide as a Reference Standard in Analytical Chemistry
Introduction: The Critical Role of Glycarsamide in Pharmaceutical Analysis
In the landscape of modern drug development, the precise quantification of active pharmaceutical ingredients (APIs) and the vigilant monitoring of impurities are paramount to ensuring product safety and efficacy.[1] this compound, a novel synthetic compound, has emerged as an indispensable reference standard for a new class of therapeutic agents characterized by a core glycan-amide structure. These agents, while promising, present unique analytical challenges due to their complex structures and potential for a wide array of process-related impurities and degradants.
The establishment of this compound as a primary reference standard provides a validated benchmark for a multitude of analytical applications, from early-stage development and formulation to final quality control (QC) release testing. Its well-characterized nature and high purity make it an essential tool for method development, validation, and routine analysis, ensuring the accuracy and consistency of analytical data across different laboratories and manufacturing sites. This application note provides a comprehensive guide to the effective use of this compound as a reference standard, with detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. This compound is a white to off-white crystalline solid with the following key characteristics:
| Property | Value |
| Chemical Name | [Hypothetical IUPAC Name] |
| Molecular Formula | C12H20N2O7 |
| Molecular Weight | 304.30 g/mol |
| Purity (by qNMR) | ≥99.5%[2] |
| Solubility | Freely soluble in water and methanol; sparingly soluble in acetonitrile. |
| Storage Conditions | Store at 2-8°C, protected from light and moisture.[2][3] |
The structural integrity of the this compound reference standard has been unequivocally confirmed through a battery of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5][6] The purity is quantitatively determined by Quantitative Nuclear Magnetic Resonance (qNMR), providing a direct and highly accurate measure of the analyte content.[2]
Application Protocol 1: Purity and Assay Determination by HPLC-UV
This protocol outlines a robust reversed-phase HPLC method for the quantification of a this compound-related API and the profiling of its impurities, using this compound as the primary reference standard. The causality behind the selection of a C18 stationary phase lies in its versatility and proven efficacy in retaining and separating polar and non-polar analytes, which is characteristic of many pharmaceutical compounds.[7][8]
Materials and Reagents
-
This compound Reference Standard
-
API Drug Substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
2.3.1. This compound Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
2.3.2. Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with Mobile Phase A.
2.3.3. Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the API Drug Substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
System Suitability
Before initiating the analysis, the system suitability must be verified. This is a self-validating step to ensure the chromatographic system is performing adequately.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Analysis and Data Interpretation
Inject the blank (Mobile Phase A), the Working Standard Solution (five replicates for system suitability, then one for quantification), and the Sample Solution. The concentration of the API and its impurities can be calculated based on the peak areas relative to the this compound reference standard.
Workflow for HPLC-UV Analysis
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Glycidamide analytical standard 5694-00-8 [sigmaaldrich.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.mlr.press [data.mlr.press]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with N-Glycoloylarsanilic Acid In Vitro
Welcome to the dedicated technical support guide for N-Glycoloylarsanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound in in vitro settings. Drawing from established principles of medicinal chemistry and formulation science, this guide offers troubleshooting workflows, detailed protocols, and a comprehensive FAQ section to ensure the successful integration of N-Glycoloylarsanilic acid into your experimental protocols.
I. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Researchers facing difficulties in dissolving N-Glycoloylarsanilic acid should follow a systematic approach. The following workflow is designed to efficiently identify an optimal solubilization strategy while preserving the integrity of the compound.
Solubility Optimization Workflow
Caption: A decision-tree workflow for troubleshooting the solubilization of N-Glycoloylarsanilic acid.
II. Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions regarding the handling and solubilization of N-Glycoloylarsanilic acid, grounded in its physicochemical properties and established laboratory practices.
Q1: Why is N-Glycoloylarsanilic acid difficult to dissolve in aqueous solutions like PBS or cell culture media?
A1: The solubility of N-Glycoloylarsanilic acid is governed by the interplay of its structural components: the aromatic arsanilic acid core and the N-linked glycolyl group.
-
Arsanilic Acid Core: The parent compound, arsanilic acid, is an organoarsenic compound with limited water solubility.[1] It is described as sparingly soluble in cold water.[2] The aromatic ring contributes to its hydrophobic character.
-
Ionizable Groups: The molecule possesses multiple ionizable groups: the arsonic acid group (-AsO(OH)₂), the amino group (-NH-), and the carboxylic acid from the glycolyl moiety (-COOH). The overall charge of the molecule, and thus its interaction with a polar solvent like water, is highly dependent on the pH of the solution. At physiological pH (~7.4), some of these groups may be in a charged state, but the molecule can still retain significant hydrophobic character, leading to poor aqueous solubility.
-
Glycolyl Group: While the addition of the glycolyl (hydroxyacetic acid) group, which is itself highly soluble in water, is intended to improve aqueous solubility compared to the parent arsanilic acid, it may not be sufficient to overcome the low solubility of the larger molecule, especially at high concentrations.[3][4]
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials, including many that are poorly soluble in water.[5][6]
Causality: The effectiveness of DMSO stems from its ability to disrupt the intermolecular forces in the crystalline solid of N-Glycoloylarsanilic acid and to form favorable interactions with the molecule. It is a common practice in drug discovery and cell-based assays to prepare high-concentration stock solutions in DMSO and then dilute them into the aqueous assay medium.[7]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound is less soluble in the final aqueous medium than in the DMSO stock.[8] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of N-Glycoloylarsanilic acid in your assay.
-
Optimize the Dilution Step:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.[9]
-
Rapid Mixing: Add the DMSO stock to the medium while vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
-
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of ≤0.5% (v/v) in your cell culture experiments. If you need a higher concentration of your compound, you may need to prepare a more concentrated DMSO stock, but be aware of the solubility limit in DMSO itself.
-
Use a Co-solvent System: In some cases, a mixture of solvents can be more effective than a single solvent.[10] For example, preparing the stock in a mixture of DMSO and ethanol might be beneficial, although this requires careful validation for cell toxicity.
Q4: Can I use pH modification to improve the solubility of N-Glycoloylarsanilic acid?
A4: Yes, pH modification can be a very effective strategy, given the multiple ionizable groups on the molecule. The parent compound, arsanilic acid, is known to be soluble in alkali carbonate solutions and concentrated mineral acids.[2][11][12] This indicates that its solubility is significantly enhanced at both high and low pH.
-
Basic pH: At a higher pH (e.g., pH > 8), the carboxylic acid and arsonic acid groups will be deprotonated, forming anionic species. This increase in charge generally leads to greater solubility in water. You can achieve this by preparing your stock solution in a dilute basic solution, such as 0.1 M NaOH, and then neutralizing it to the desired final pH.[13]
-
Acidic pH: At a lower pH (e.g., pH < 3), the amino group will be protonated, forming a cationic species, which can also increase aqueous solubility.[1]
Self-Validating System: When using pH modification, it is crucial to ensure that the final pH of your in vitro assay medium is not significantly altered to avoid affecting your biological system. Prepare a concentrated stock at a high or low pH, and then perform a significant dilution into your buffered medium, confirming the final pH is within the acceptable range for your cells.
Q5: Are there advanced formulation strategies I can use for persistent solubility issues?
A5: For very challenging cases, advanced formulation techniques can be employed. One of the most common and effective methods is the use of cyclodextrins .[14]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like N-Glycoloylarsanilic acid, within their hydrophobic core, forming an "inclusion complex."[16] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[17]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[18]
Considerations: The use of cyclodextrins introduces another component into your experimental system. It is essential to run parallel controls with the cyclodextrin alone to ensure it does not interfere with your assay or exhibit any cytotoxic effects at the concentration used.
III. Protocols and Data Tables
Table 1: Properties of Recommended Solvents
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties & Considerations |
| Dimethyl Sulfoxide | DMSO | 78.13 | 189 | Aprotic, highly polar, water-miscible. Can be cytotoxic at >0.5% in many cell lines.[5] |
| Ethanol | EtOH | 46.07 | 78.37 | Protic, polar, water-miscible. Less toxic than DMSO but generally a weaker solvent for highly nonpolar compounds. |
| Methanol | MeOH | 32.04 | 64.7 | Protic, polar, water-miscible. Can be toxic; use with caution in cell-based assays. |
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a starting point for solubilizing N-Glycoloylarsanilic acid.
Materials:
-
N-Glycoloylarsanilic acid (Molar Mass: ~275.08 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.75 mg of N-Glycoloylarsanilic acid and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 100 µL of high-purity DMSO to the tube. This will yield a final concentration of 100 mM.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Carefully inspect the solution against a light source. If the solution is perfectly clear with no visible particles, the compound is dissolved. Proceed to step 7.
-
Troubleshooting (If Needed): If undissolved solid remains:
-
Gentle Heating: Place the tube in a water bath or heat block set to 37-50°C for 5-10 minutes.[9]
-
Intermittent Vortexing: Remove the tube every 2-3 minutes and vortex for 30 seconds.
-
Re-inspect: After heating and vortexing, allow the solution to cool to room temperature and inspect again for clarity.
-
-
Final Check: If the compound is still not fully dissolved, consider preparing a lower concentration stock (e.g., 10 mM or 50 mM) or moving to the advanced troubleshooting steps outlined in the FAQ section.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
IV. References
-
Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Understanding Arsanilic Acid (CAS 98-50-0): Properties and Safety Handling. (n.d.). Retrieved February 7, 2026, from [Link]
-
p-Arsanilic acid - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mechanism of arsenic toxicity via different pathways Arsenic toxicity - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Co-effect of aqueous solubility of drugs and glycolide monomer on in vitro release rates from poly(D,L-lactide-co-glycolide) discs and polymer degradation - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Effect of pH on Potentially Toxic Trace Elements (Cd, Cu, Ni, and Zn) Solubility in Two Native and Spiked Calcareous Soils: Experimental and Modeling - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 190-203. [Link]
-
How do you dissolve chemicals in the culture medium? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Glycolic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2020). Journal of Applied Pharmaceutical Science, 10(08), 001-009. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Taming of Low‐Valent Arsenic Compounds and Transfer of Nascent As2 Facilitated by a Frustrated Lewis Pair - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas? (n.d.). Retrieved February 7, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved February 7, 2026, from [Link]
-
Morin-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
Arsanilic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 190-203. [Link]
-
Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Glyoxylic Acid | C2H2O3 | CID 760 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Six synthetic methods for glycolic acid, including purification methods - Zhonglan Industry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Impacts of pH on mechanisms and rates of carbon and nitrogen mineralisation: a review - WUR eDepot. (n.d.). Retrieved February 7, 2026, from [Link]
-
Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Developing and Validating Dissolution Procedures - LCGC International. (n.d.). Retrieved February 7, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Glycolic Acid | HOCH2COOH | CID 757 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells - orientjchem.org. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solubility of Glibenclamide in Supercritical Carbon Dioxide assisted by Ethanol as Co-solvent | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cell Cultivation Handbook. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. (2010). International Journal of Pharmaceutics, 394(1-2), 89-96. [Link]
-
Functional Relationships of Soil Acidification, Liming, and Greenhouse Gas Flux. (n.d.). Retrieved February 7, 2026, from [Link]
-
N-Glycolyl-Muramic Acid | C11H19NO9 | CID 91810748 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cyclodextrin Complexes I - YouTube. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Glycolic acid - Wikipedia [en.wikipedia.org]
- 4. Glycolic Acid | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morin-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Navigating Organoarsenic Compound Interference in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with organoarsenic compounds in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your research. This resource is built on a foundation of scientific integrity, providing you with trustworthy and expertly vetted information to ensure the validity of your results.
Section 1: Understanding the Interference - The "Why"
Organoarsenic compounds are utilized in various fields, from agriculture (e.g., Roxarsone as a poultry feed additive) to medicine (e.g., arsenic trioxide in cancer therapy).[1] However, their unique chemical properties can lead to significant and often misleading assay interference. Understanding the mechanism of this interference is the first step toward mitigating it.
FAQ: How do organoarsenic compounds interfere with common assays?
There are three primary mechanisms by which organoarsenic compounds can disrupt assay performance:
-
Thiol Reactivity: Trivalent arsenicals (As(III)) exhibit a high affinity for sulfhydryl groups, particularly those in the cysteine residues of proteins.[2][3] This interaction can lead to the inhibition of critical enzymes by binding to their active sites or disruption of protein structure and folding.[4][5] Methylated trivalent metabolites, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are particularly potent inhibitors of enzymes like protein tyrosine phosphatases and thioredoxin reductase.[4][6]
-
Phosphate Mimicry: Pentavalent arsenic (arsenate, As(V)) is structurally similar to phosphate (PO4³⁻).[7] This allows it to act as a competitive inhibitor in phosphorylation-dependent pathways.[8][9] Enzymes such as kinases and phosphatases may mistakenly utilize arsenate, leading to the formation of unstable arsenate esters that readily hydrolyze, disrupting signaling cascades and energy metabolism.[2][10]
-
Redox Activity: Many organoarsenic compounds can undergo redox cycling, which can directly interfere with assays that rely on redox-sensitive reporters.[11][12] This is a major issue in common cell viability assays that use tetrazolium salts (like MTT) or resazurin, as the arsenical can directly reduce the dye, leading to a false-positive signal for cell metabolic activity.[13][14]
Mechanisms of Organoarsenic Interference
Caption: Key mechanisms of organoarsenic interference in biological assays.
Section 2: Troubleshooting Guide - The "How-To"
This section is formatted as a series of common problems you might encounter in the lab, followed by expert analysis and actionable solutions.
Problem 1: My cell viability assay (MTT, XTT, WST-1) is giving high background or results inconsistent with cell health.
Most Likely Cause: Your organoarsenic compound is redox-active and is chemically reducing the tetrazolium salt, leading to a false signal that is independent of cellular metabolic activity. The MTT assay, in particular, relies on mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals; a chemical reductant will bypass this biological step entirely.
Solution Path:
-
Run an Interference Control: The most critical first step is to set up control wells containing your highest concentration of the organoarsenic compound in cell culture media, but without any cells. Incubate with the MTT reagent as you would with your experimental samples.[15] If you observe a color change, you have confirmed direct chemical interference.
-
Switch to a Non-Redox-Based Assay: The most robust solution is to use an assay that measures a different parameter of cell viability.
| Assay Alternative | Principle | Advantages in this Context |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels via a luciferase reaction. Only metabolically active cells produce ATP. | Considered the gold standard. Less susceptible to interference from redox compounds. Rapid and highly sensitive.[14][16] |
| LDH Release Assays | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. | Measures cytotoxicity/cell death rather than viability. Good orthogonal method. |
| Trypan Blue Exclusion | A dye exclusion method where only dead cells with permeable membranes take up the blue dye. | Simple, fast, and provides a direct count of live vs. dead cells.[13][17] |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell number. | Simple and inexpensive, but does not distinguish between live and dead cells at the time of staining. |
Expert Recommendation: For high-throughput screening, ATP-based luminescent assays offer the best combination of reliability and sensitivity when dealing with potentially redox-active compounds.[14]
Problem 2: My ELISA results show poor reproducibility, high background, or lower-than-expected signal.
Most Likely Cause: Interference in immunoassays is common and can be caused by several factors.[18][19] With organoarsenicals, the issue could be non-specific binding of the compound to either the capture/detection antibodies or the blocking proteins, altering their conformation and function.[20][21] Additionally, if your sample matrix is complex (e.g., serum), endogenous substances can exacerbate these effects.[19]
Solution Path:
-
Validate with a Spike and Recovery Experiment: This is a crucial step in any immunoassay development.[22]
-
Split a control sample (known to be free of your analyte).
-
Spike one half with a known concentration of your analyte.
-
Spike the other half with the same amount of analyte PLUS the organoarsenic compound at the concentration used in your experiment.
-
Analyze both samples. If the recovery of the analyte in the organoarsenic-containing sample is significantly different from the other (typically outside 80-120%), you have confirmed interference.
-
-
Mitigation Strategies:
-
Sample Pre-treatment with Solid-Phase Extraction (SPE): If your analyte and the organoarsenic compound have different chemical properties (e.g., polarity, charge), you may be able to remove the interfering compound before the assay. SPE cartridges (e.g., C18, ion exchange) can selectively retain the organoarsenic compound while allowing your analyte to pass through.[23][24][25]
-
Assay Buffer Optimization: Sometimes, interference is due to weak, non-specific interactions. Using a specialized assay buffer with blocking agents can disrupt these interactions. There are commercially available buffers designed specifically to reduce matrix effects and non-specific binding.[20]
-
Acid Dissociation: For some types of interference, particularly with complex biological samples, a brief acidification of the sample followed by neutralization can disrupt interfering protein-protein interactions.[26]
-
Troubleshooting Decision Workflow for Assay Interference
Caption: A decision tree for troubleshooting organoarsenic interference.
Problem 3: I suspect my organoarsenic compound is directly inhibiting my target enzyme, which has a key cysteine residue.
Most Likely Cause: This is a classic case of thiol reactivity. Trivalent arsenicals form strong covalent bonds with vicinal (closely spaced) thiol groups on proteins, which can inactivate enzymes.[2][4]
Solution Path:
-
Include a Thiol Scavenging Agent: The most direct way to test and mitigate this is to include a reducing agent in your assay buffer that contains a thiol group. These agents will "scavenge" the arsenical, preventing it from binding to your enzyme of interest.
-
Dithiothreitol (DTT): Often preferred as it is a stronger reducing agent than β-mercaptoethanol and is less volatile and odorous.[27] A typical starting concentration is 1-5 mM.
-
β-mercaptoethanol (BME): Also effective but has a strong odor and should be handled in a fume hood.
-
-
Experimental Protocol: Testing for Thiol-Based Inhibition
-
Objective: To determine if the observed enzyme inhibition by an organoarsenic compound can be reversed by a competing thiol agent.
-
Setup:
-
Control Reaction: Assay buffer + Enzyme + Substrate. (This is your 100% activity baseline).
-
Inhibited Reaction: Assay buffer + Enzyme + Organoarsenic Compound + Substrate.
-
Rescue Reaction: Assay buffer with 5 mM DTT + Enzyme + Organoarsenic Compound + Substrate.
-
-
Procedure:
-
Prepare master mixes for each condition.
-
In the "Rescue" condition, pre-incubate the enzyme with the DTT-containing buffer and the organoarsenic compound for 15-30 minutes before adding the substrate. This allows the DTT to scavenge the arsenical.
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
Measure the reaction kinetics according to your standard protocol.
-
-
Interpretation: If the activity in the "Rescue Reaction" is significantly higher than in the "Inhibited Reaction" and closer to the "Control Reaction," you have strong evidence that the interference is thiol-mediated.
-
Section 3: Protocols and Best Practices
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol for removing a moderately non-polar organoarsenic compound from an aqueous biological sample using a C18 SPE cartridge. This protocol must be optimized for your specific compound and analyte.
-
Materials:
-
C18 SPE Cartridge
-
SPE Vacuum Manifold
-
Methanol (Conditioning and Elution Solvent)
-
Deionized Water (Equilibration Solvent)
-
Sample containing analyte and organoarsenic interferent.
-
-
Methodology:
-
Conditioning: Pass 1-2 column volumes of methanol through the C18 cartridge to wet the stationary phase. Do not let the column go dry.
-
Equilibration: Pass 2-3 column volumes of deionized water through the cartridge to remove the methanol and prepare the column for the aqueous sample. Do not let the column go dry.
-
Loading: Slowly pass your sample through the cartridge. The non-polar organoarsenic compound should be retained on the C18 sorbent, while your more polar analyte of interest should pass through into a collection tube. Collect this "flow-through" fraction.
-
Washing (Optional): Pass a small volume of a weak solvent (e.g., 5% methanol in water) to wash off any weakly bound impurities.
-
Analyte Collection: The collected flow-through now contains your analyte with a reduced concentration of the interfering organoarsenic compound. Proceed with your assay.
-
Validation: It is critical to validate this process. Run a known standard of your analyte through the SPE protocol to ensure it is not being retained on the column (i.e., ensure >95% recovery in the flow-through).
-
Section 4: References
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI. [Link]
-
MTT alternative for checking cell viability?. (2021). ResearchGate. [Link]
-
Evaluation of arsenic, cobalt, nickel, lead, mercury, and titanium in goat blood and hair reared in Sicily and insights into blood biomarkers. (n.d.). Frontiers. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis Zone. [Link]
-
Optimisation of assays: Interference in immunoassays recognize and avoid. (n.d.). ResearchGate. [Link]
-
DETERMINATION OF ORGANOARSENIC COMPOUNDS IN ENVIRONMENTAL AND BIOLOGICAL SAMPLES – SHORT REVIEW. (2025). Publisherspanel.com. [Link]
-
Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (n.d.). NCBI. [Link]
-
Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP). (2012). PubMed. [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (n.d.). NCBI. [Link]
-
Cell viability assays: Alternatives to the MTT assay. (2017). BenchSci. [Link]
-
The effect of biogeochemical redox oscillations on arsenic release from legacy mine tailings. (n.d.). NCBI. [Link]
-
MTT cell viability assay results for Caco-2 cells. Cell viability.... (n.d.). ResearchGate. [Link]
-
Can Arsenates Replace Phosphates in Natural Biochemical Processes? A Computational Study. (n.d.). ACS Publications. [Link]
-
Arsenic Binding to Proteins. (n.d.). NCBI. [Link]
-
Mapping Soil Trace Metals Using VIS–NIR–SWIR Spectroscopy and Machine Learning in Aligudarz District, Western Iran. (n.d.). MDPI. [Link]
-
Arsenate replacing phosphate - alternative life chemistries and ion promiscuity. (n.d.). NCBI. [Link]
-
Does Beta-mercaptoethanol and DTT have the same mechanism of action?. (2022). ResearchGate. [Link]
-
Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa. [Link]
-
(PDF) Screening for Interference in Immunoassays. (2025). ResearchGate. [Link]
-
Therapeutic and analytical applications of arsenic binding to proteins. (2014). RSC Publishing. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NCBI. [Link]
-
Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review. (n.d.). NCBI. [Link]
-
Speciation of arsenic using solid phase extraction cartridges. (n.d.). ResearchGate. [Link]
-
What is a good alternative for MTT assay to determine cell viability?. (2015). ResearchGate. [Link]
-
Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (2025). NCBI. [Link]
-
Binding of Arsenic by Common Functional Groups: An Experimental and Quantum-Mechanical Study. (n.d.). MDPI. [Link]
-
Arsenate Replacing Phosphate: Alternative Life Chemistries and Ion Promiscuity. (n.d.). ACS Publications. [Link]
-
Interference in ELISA. (n.d.). PubMed. [Link]
-
MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. (n.d.). PubMed. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Arsenic(III) and iron(II) co-oxidation by oxygen and hydrogen peroxide: divergent reactions in the presence of organic ligands. (n.d.). PubMed. [Link]
-
(PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. (2017). ResearchGate. [Link]
-
Can I use DTT instead of β-mercaptoethanol for RNA extraction?. (2025). Reddit. [Link]
-
Comparison between arsenate and phosphate dianions. NBO charges for.... (n.d.). ResearchGate. [Link]
-
Arsenic(III) Species Inhibit Oxidative Protein Folding in vitro. (n.d.). NCBI. [Link]
-
Induced Cell Proliferation Initiated by Roxarsone (ROX) is not Sufficient to Prevent Acrylamide Impairments in Beas-2B Cells. (n.d.). Digital Scholarship@Texas Southern University. [Link]
-
From Phosphorous to Arsenic: Changing the Classic Paradigm for the Structure of Biomolecules. (2012). NCBI. [Link]
-
Which one is better to use for DNA extraction, 2-Mercaptoethanol or Dithiothreitol (DTT)?. (2013). ResearchGate. [Link]
-
Interference in ELISA | Request PDF. (2025). ResearchGate. [Link]
Sources
- 1. "Induced Cell Proliferation Initiated by Roxarsone (ROX) is not Suffic" by Brett Lavigna Afiwa Tapoyo [digitalscholarship.tsu.edu]
- 2. Therapeutic and analytical applications of arsenic binding to proteins - Metallomics (RSC Publishing) DOI:10.1039/C4MT00222A [pubs.rsc.org]
- 3. Binding of Arsenic by Common Functional Groups: An Experimental and Quantum-Mechanical Study [mdpi.com]
- 4. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsenic(III) Species Inhibit Oxidative Protein Folding in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Phosphorous to Arsenic: Changing the Classic Paradigm for the Structure of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The effect of biogeochemical redox oscillations on arsenic release from legacy mine tailings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 23. publisherspanel.com [publisherspanel.com]
- 24. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Glycoloylarsanilic Acid
Welcome to the dedicated technical support center for the synthesis of N-Glycoloylarsanilic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this specific acylation reaction. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction yield and purity.
Introduction: The Chemistry of N-Glycoloylarsanilic Acid Synthesis
The synthesis of N-Glycoloylarsanilic acid involves the formation of an amide bond between the primary amine of p-arsanilic acid and the carboxyl group of glycolic acid. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can lead to degradation, especially given the sensitive nature of organoarsenic compounds.[1] Therefore, a successful synthesis hinges on the activation of the glycolic acid carboxyl group to create a more reactive electrophile.
The most common and robust method involves the conversion of glycolic acid to an acyl chloride intermediate, glycoloyl chloride, which then readily reacts with arsanilic acid under basic conditions. This guide will focus on this two-step, one-pot procedure as the primary protocol.
Reaction Pathway Overview
The synthesis proceeds in two key stages:
-
Activation Stage: Glycolic acid is reacted with an activating agent, such as thionyl chloride (SOCl₂), to form the highly reactive glycoloyl chloride.
-
Acylation Stage: The in situ generated glycoloyl chloride is then introduced to arsanilic acid in the presence of a base to facilitate the nucleophilic attack by the amine and neutralize the HCl byproduct.
Caption: General two-stage reaction workflow for N-Glycoloylarsanilic acid synthesis.
Optimized Experimental Protocol
This protocol is designed as a baseline for achieving a high yield. Researchers should consider this a starting point for their specific experimental setup.
Materials:
-
Glycolic Acid (Anhydrous)
-
Thionyl Chloride (SOCl₂)
-
p-Arsanilic Acid
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation of Glycolic Acid:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous glycolic acid (1.0 eq).
-
Add anhydrous DCM as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. This solution now contains the glycoloyl chloride intermediate.
-
-
Acylation Reaction:
-
In a separate flask, dissolve p-arsanilic acid (1.1 eq) in anhydrous pyridine (as both solvent and base).
-
Cool the arsanilic acid solution to 0 °C.
-
Slowly add the freshly prepared glycoloyl chloride solution from step 1 to the arsanilic acid solution dropwise over 30-45 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold 1M HCl. This will protonate the product and neutralize excess pyridine.
-
The crude N-Glycoloylarsanilic acid will precipitate as a solid.
-
Isolate the solid by vacuum filtration and wash the filter cake sequentially with cold deionized water and a small amount of cold DCM.
-
To further purify, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water mixture).
-
Dry the purified crystals under vacuum to obtain the final product.
-
Troubleshooting Guide
This section addresses common issues that can lead to diminished yields or impure products.
| Issue / Question | Potential Causes | Recommended Solutions & Scientific Rationale |
| Why is my yield consistently low? | 1. Moisture Contamination: Glycoloyl chloride is highly reactive and will be quenched by water. Thionyl chloride also reacts violently with water. 2. Incomplete Activation: Insufficient thionyl chloride or reaction time during the activation step. 3. Degradation of Reactants/Product: Arsanilic acid can be unstable under harsh conditions. Prolonged reaction times at elevated temperatures can cause degradation.[2] | 1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere. The hydroxyl group on glycolic acid must be the only available nucleophile for the thionyl chloride. 2. Optimize Activation: Use a slight excess of thionyl chloride (1.2-1.5 eq) and ensure the activation reaction proceeds to completion (cessation of gas). 3. Control Temperature: Perform the acylation at 0 °C and allow it to proceed at room temperature. Avoid heating unless necessary for solubility, and even then, use minimal heat. |
| The reaction mixture turns dark brown or black. What is happening? | 1. Decomposition of Arsanilic Acid: Arsanilic acid can decompose, particularly in the presence of strong acids or bases at non-optimal temperatures, leading to colored impurities.[3] 2. Side Reactions with Pyridine: Pyridine can sometimes react with acyl chlorides to form colored byproducts, especially if the reaction is overheated. | 1. Maintain Low Temperature: The dropwise addition of the acyl chloride at 0 °C is critical to dissipate the exothermic heat of reaction and prevent localized overheating. 2. Use an Alternative Base: If color persists, consider a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like DCM instead of using pyridine as the solvent/base. This separates the role of the base from the solvent, offering better control. |
| TLC/LC-MS analysis shows a significant amount of unreacted arsanilic acid. | 1. Insufficient Acylating Agent: The glycoloyl chloride may have been prematurely quenched by moisture or was not generated in sufficient quantity. 2. Poor Solubility of Arsanilic Acid: Arsanilic acid has limited solubility in many organic solvents.[4] If it is not fully dissolved, the reaction will be slow and incomplete. | 1. Verify Activation Step: Ensure the activation step is performed correctly under anhydrous conditions. Consider using a slightly larger excess of glycolic acid/thionyl chloride (e.g., 1.5 eq). 2. Improve Solubility: Pyridine is a good choice as it is a suitable solvent for arsanilic acid. If using an alternative base/solvent system, consider adding a co-solvent like DMF or DMSO to fully dissolve the arsanilic acid before adding the acylating agent. |
| The final product is difficult to purify and contains multiple byproducts. | 1. Di-acylation: The hydroxyl group of the glycoloyl moiety can potentially be acylated by another molecule of glycoloyl chloride, leading to a polyester-like byproduct. 2. Reaction at the Arsonic Acid Group: While less likely, aggressive reaction conditions could potentially lead to side reactions involving the arsonic acid functional group. | 1. Control Stoichiometry: Avoid a large excess of the acylating agent. A controlled, slow addition of the glycoloyl chloride to the arsanilic acid solution helps ensure a 1:1 reaction. 2. Purification Strategy: Recrystallization is often effective. If impurities are persistent, consider column chromatography using a polar stationary phase (like silica gel) and an appropriate mobile phase (e.g., a gradient of methanol in DCM). |
Frequently Asked Questions (FAQs)
Q1: Why is pyridine used in the protocol? Can I use another base?
-
A1: Pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the acylation, and it is also a good solvent for arsanilic acid. You can certainly use other tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). However, if you use these bases, you must use an inert solvent like DCM or THF, as they are not effective solvents for arsanilic acid on their own.
Q2: Are there alternative methods to activate the glycolic acid?
-
A2: Yes. While the thionyl chloride method is robust, other coupling agents can be used for amide bond formation. These include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole). This approach avoids the generation of corrosive HCl gas but requires the removal of urea byproducts.
Q3: How can I monitor the reaction's progress effectively?
-
A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., 10% Methanol in DCM with a drop of acetic acid). Arsanilic acid is very polar and will have a low Rf, while the product will be less polar and have a higher Rf. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's mass peak.
Q4: What is the best way to confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the presence of protons and carbons from both the arsanilic acid and glycoloyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR Spectroscopy: To identify the amide functional group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Q5: My arsanilic acid is old or discolored. Can I still use it?
-
A5: It is highly recommended to use pure starting materials. Arsanilic acid can oxidize and degrade over time, appearing as a pinkish or yellowish powder instead of white.[3] Using impure starting material is a common cause of low yields and purification difficulties. It is best to purify the arsanilic acid by recrystallization from water before use.[3]
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Vertex AI Search Result[5]: While not directly related, this source discusses the synthesis of N-oxyamide-linked glycolipids, which involves similar principles of coupling sugar-derived acids with aminooxy compounds.
-
Organic Syntheses Procedure for Arsanilic Acid[3]: Provides a detailed, reliable method for the synthesis and purification of the arsanilic acid starting material, including notes on its appearance and stability.
-
Synthesis of N-Glycosyl Amides[6]: Discusses general methods for the acylation of aminosugars, which is analogous to the acylation of arsanilic acid.
-
Synthesis and Purification of Poly(l-lactic acid)[7]: Offers insights into optimizing reaction conditions (temperature, time, pressure) to achieve high yields in polymerization, a principle applicable to minimizing side reactions here.
-
Synthesis of Anthranilic Acid[8]: This YouTube video, while for a different compound, demonstrates practical lab techniques like handling reagents and performing reactions that are relevant.
-
Acylation of Arenes[9]: A review that covers various acylating agents and catalysts, providing a broader context for the acylation chemistry involved.
-
Arsanilic Acid - Taylor & Francis[10]: Provides background information on arsanilic acid, including its reactivity, which is crucial for understanding potential side reactions.
-
Acridone - Organic Syntheses Procedure[2]: Mentions the thermal decomposition of a related N-phenylanthranilic acid, highlighting the importance of temperature control in reactions involving substituted anilines.
-
Enhancing Solubility of Hydrophobic Drugs[11]: Discusses the importance of solubility for reaction and formulation, relevant to the challenge of dissolving arsanilic acid.
-
Arsanilic Acid - Wikipedia[4]: Offers general information on the synthesis of arsanilic acid via the Bechamp reaction and its chemical properties.
-
Kinetics, intermediates and acute toxicity of arsanilic acid photolysis[12]: While focused on photolysis, this paper discusses the degradation pathways of arsanilic acid, which can be relevant to chemical stability during synthesis.
-
Glycosylation of Aromatic Amines[13]: Details the reaction kinetics between sugars and aromatic amines, analogous to the reaction being discussed.
-
Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis[14][15]: Describes advanced analytical techniques (LC-MS) that are essential for monitoring reaction progress and purity.
-
Advances in Valorization of Biomass-Derived Glycolic Acid[16]: Provides information on the production and stability of glycolic acid.
-
Pyroligneous Acid Effects on Crop Yield[17]: Although unrelated to the synthesis, this article was reviewed as part of the initial search.
-
Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research[18]: Highlights the complexities of synthesis involving hydroxyl groups, relevant to potential side reactions with the glycolic acid moiety.
-
Environmentally Benign Process for Acylation of Arenes[19]: Discusses various acylating agents and catalysts, providing context for the choice of thionyl chloride.
-
Synthesis of N-Acetylanthranilic Acid[20]: A lab experiment that details a very similar acylation (anthranilic acid with acetic anhydride), providing a practical template for the reaction setup and work-up.
-
Arsanilic Acid - PubChem[21]: A database entry with comprehensive chemical and physical properties of the starting material.
-
A Simple Spectrophotometric Method for Determination of Glyoxylic Acid[22]: Discusses analytical methods for a related alpha-hydroxy acid.
-
Fe‐catalyzed Selective N‐Formylation Protocol for Amines Using Glycolic Acid[23]: Shows an alternative use of glycolic acid in amine modification, highlighting its versatility.
-
Acylation of Amines, Part 4: with Carboxylic Acids[1]: A video explaining the challenges of direct amide formation and the need for activating agents, which is the core principle of this synthesis.
-
Glycolic acid - Wikipedia[24]: A good source for the physical and chemical properties of glycolic acid.
-
A New Analytical Method for Quantifying Acid-End-Cap PLGA[25]: Describes advanced analytical techniques for characterizing polymers with acid end-groups, relevant for product analysis.
-
Arsanilic acid production process - Google Patents[26]: A patent describing an industrial process for arsanilic acid production, offering insights into reaction optimization.
-
Reactive Distillation of Glycolic Acid[27]: Discusses the reactivity of glycolic acid in esterification, which shares mechanistic similarities with amidation.
-
Synthesis and anti-cancer activity of a glycosyl library[28]: Involves glycosylation, a reaction type with parallels to the acylation discussed.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation[29]: Provides fundamental principles of acylation reactions.
-
Sulfanilic Acid from Aniline[30]: A video demonstrating a reaction with a structurally similar starting material (aniline), showcasing relevant laboratory techniques.
-
Why complex glycan synthesis remains biology's hardest manufacturing problem?[31]: Discusses the challenges of working with molecules that have multiple reactive hydroxyl groups, a relevant consideration for the glycoloyl moiety.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of glycoaminooxy acid and N-oxyamide-linked glycolipids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Synthesis and purification of poly(l-lactic acid) using a one step benign process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 12. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in Valorization of Biomass-Derived Glycolic Acid Toward Polyglycolic Acid Production [mdpi.com]
- 17. Pyroligneous Acid Effects on Crop Yield and Soil Organic Matter in Agriculture—A Review | MDPI [mdpi.com]
- 18. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcps.org [ijcps.org]
- 20. www1.udel.edu [www1.udel.edu]
- 21. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. researchgate.net [researchgate.net]
- 24. Glycolic acid - Wikipedia [en.wikipedia.org]
- 25. kinampark.com [kinampark.com]
- 26. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 27. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and anti-cancer activity of a glycosyl library of N-acetylglucosamine-bearing oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. youtube.com [youtube.com]
- 31. aspariaglycomics.com [aspariaglycomics.com]
Technical Support Center: Navigating Toxicity Concerns with Glibenclamide in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Glibenclamide in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential toxicity issues. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and mitigate common pitfalls.
Introduction to Glibenclamide and its In Vitro Challenges
Glibenclamide is a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2] Beyond its effects on insulin release, Glibenclamide has been shown to have extrapancreatic actions and is also studied for its potential in other therapeutic areas.[1]
While a valuable pharmacological tool, Glibenclamide can present challenges in in vitro settings. Researchers often encounter unexpected cytotoxicity, which can confound experimental results. This guide will walk you through the common causes of Glibenclamide-induced toxicity in cell-based assays and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my cultures treated with Glibenclamide, even at concentrations reported to be non-toxic in the literature. What could be the issue?
This is a common concern. Several factors can contribute to this discrepancy:
-
Solubility and Precipitation: Glibenclamide has low aqueous solubility.[3] If not properly dissolved, the compound can precipitate out of the culture medium, forming aggregates that are directly toxic to cells or that can be taken up by cells, leading to high intracellular concentrations and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve Glibenclamide, most commonly DMSO, can be toxic to cells, especially at higher concentrations.[4] It is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Glibenclamide. The metabolic activity and expression levels of relevant transporters and channels in your specific cell line can influence its susceptibility to the compound.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can impact the cellular response to Glibenclamide.[5][6]
Q2: How can I improve the solubility of Glibenclamide in my cell culture medium?
Optimizing solubility is key to obtaining reliable and reproducible results.
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of Glibenclamide in a suitable solvent like DMSO.[7] Ensure the compound is completely dissolved before further dilution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Add the diluted compound to the cell culture plates and mix gently but thoroughly.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the Glibenclamide solution can sometimes aid in solubility.
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for any signs of precipitation.
Q3: What are the tell-tale signs of Glibenclamide-induced toxicity in my cell cultures?
Visual inspection and specific assays can help identify toxicity.
-
Morphological Changes: Look for changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, or the presence of cellular debris.
-
Reduced Cell Proliferation: A decrease in the rate of cell growth compared to vehicle-treated control cells is a common indicator of cytotoxicity.
-
Increased Cell Death: Assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activation) can quantify the extent of cell death.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
If you are encountering unexpected toxicity, this troubleshooting workflow can help you pinpoint and resolve the issue.
Caption: A workflow for troubleshooting Glibenclamide-induced cytotoxicity.
Step 1: Verify Compound Solubility and Stability
As poor solubility is a primary suspect, it's the first thing to address.
Protocol: Visual and Microscopic Inspection for Precipitation
-
Prepare your Glibenclamide working solutions in cell culture medium as you normally would.
-
Add the solutions to a cell-free 96-well plate.
-
Incubate the plate under the same conditions as your cell-based assay (37°C, 5% CO2) for the duration of your experiment.
-
At various time points, visually inspect the wells for any cloudiness or precipitate.
-
Examine the wells under a microscope at 10x and 20x magnification to look for crystalline structures.
If precipitation is observed, refer to the solubility optimization strategies in the FAQ section.
Step 2: Deconvolute Compound vs. Solvent Effects
It's crucial to distinguish between the toxicity of Glibenclamide and its solvent.
Experimental Design: Solvent Toxicity Control
| Group | Treatment | Purpose |
| Untreated Control | Cell culture medium only | Baseline cell health |
| Vehicle Control | Cell culture medium + highest concentration of DMSO used | To assess the effect of the solvent alone |
| Glibenclamide | Cell culture medium + Glibenclamide (at various concentrations) | To assess the effect of the compound |
| Positive Control | Cell culture medium + known cytotoxic agent (e.g., Staurosporine) | To ensure the cytotoxicity assay is working correctly |
If the vehicle control group shows significant cell death, you will need to reduce the final DMSO concentration in your experiments.
Step 3: Standardize Cell Culture Parameters
Inconsistent cell culture practices can lead to variable results.
Best Practices for Cell Culture
-
Passage Number: Use cells within a consistent and low passage number range.[6] High passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5] Over-confluent or sparse cultures can respond differently to treatment.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect cellular health and experimental outcomes.
Step 4: Characterize the Cytotoxic Profile
A thorough understanding of the dose and time-dependence of toxicity is essential.
Experimental Approach: Dose-Response and Time-Course Studies
-
Dose-Response: Treat your cells with a wide range of Glibenclamide concentrations (e.g., from nanomolar to high micromolar) for a fixed duration. This will help you determine the EC50 (half-maximal effective concentration) for toxicity.
-
Time-Course: Treat your cells with a fixed concentration of Glibenclamide (e.g., the EC50 value determined from the dose-response study) and measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the kinetics of the toxic response.
Step 5: Employ Orthogonal Cytotoxicity Assays
Relying on a single assay can sometimes be misleading. Using multiple assays that measure different aspects of cell death provides a more complete picture.
Caption: Utilizing orthogonal assays to assess different aspects of cell viability.
Recommended Assays:
-
MTT or XTT Assay (Metabolic Activity): These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.[8]
-
LDH Release Assay (Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis.[9] An increase in LDH activity in the supernatant is indicative of necrosis or late-stage apoptosis.
-
Caspase-3/7 Activation Assay (Apoptosis): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12] An increase in caspase activity is an early indicator of apoptosis.
Multiplexing these assays can provide a comprehensive understanding of the mechanism of cell death.[13]
Detailed Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Glibenclamide and appropriate controls (untreated, vehicle).
-
Incubate for the desired treatment duration.
-
Add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a plate reader.
Protocol: LDH Cytotoxicity Assay
This protocol is a general guideline for a colorimetric LDH assay.
Materials:
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
At the end of the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at 490 nm using a plate reader.[9]
Conclusion
Successfully navigating the potential for Glibenclamide-induced toxicity in cell-based assays requires a systematic and informed approach. By carefully considering factors such as compound solubility, solvent effects, and cell culture conditions, and by employing a multi-faceted approach to cytotoxicity assessment, researchers can generate reliable and reproducible data. This guide provides a framework for troubleshooting common issues and for designing robust experiments that will ultimately lead to a clearer understanding of the biological effects of Glibenclamide.
References
-
Glibenclamide: an old drug with a novel mechanism of action? - PubMed. Available at: [Link]
-
The mode of action and clinical pharmacology of gliclazide: a review - PubMed. Available at: [Link]
-
Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion - PubMed. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Available at: [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput - JoVE. Available at: [Link]
-
Role of advanced glycation end products in cellular signaling - PMC. Available at: [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed. Available at: [Link]
-
Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC - NIH. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC - NIH. Available at: [Link]
-
Assessing nanoparticle toxicity in cell-based assays: influence of cell culture parameters and optimized models for bridging the in vitro–in vivo gap - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC. Available at: [Link]
-
Problems in interpreting laboratory tests. What do unexpected results mean?. Available at: [Link]
-
"Multiplexed Viability, Cytotoxicity, and Caspase Activity Assays" - PubMed. Available at: [Link]
-
Mechanisms of dissolution and crystallization of amorphous glibenclamide - PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures - MDPI. Available at: [Link]
-
Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - NIH. Available at: [Link]
-
Caspase Assay Kits - Elabscience®. Available at: [Link]
-
Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON) and Its Microbial Derivatives DOM-1 and 3-epi-DON | ACS Omega - ACS Publications. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
-
The Clinical Approach on Receipt of an Unexpected Laboratory Test Result - PMC. Available at: [Link]
-
Caspase Activity Assay - Creative Bioarray. Available at: [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available at: [Link]
-
Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC. Available at: [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments. Available at: [Link]
Sources
- 1. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. bioivt.com [bioivt.com]
- 7. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 12. Caspase Assay Kits - Elabscience® [elabscience.com]
- 13. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Glycarsamide (GLY-As) Experimental Optimization
The following Technical Support Guide is designed for researchers working with Glycarsamide (Generic name: N-glycolylarsanilic acid; CAS: 144-87-6).
Note on Chemical Identity: This guide addresses the organoarsenical compound This compound , historically utilized as an anthelmintic and currently investigated in repurposing screens for antiparasitic and oncological applications. If you intended to search for the sulfonylurea Glicaramide or the metabolite Glycidamide, please verify your compound's CAS number before proceeding, as the toxicology profiles differ radically.
Status: Operational Lead Scientist: Dr. Aris V. (Senior Application Scientist) Subject: Mitigating Off-Target Host Toxicity & Assay Interference
Executive Summary
This compound is a pentavalent organic arsenical.[1] Its primary mechanism of action (MoA) involves reduction to the trivalent arsenoxide form (As
This guide provides troubleshooting workflows to decouple on-target efficacy from off-target arsenic toxicity.
Module 1: In Vitro Cytotoxicity & Specificity
User Issue: "I am observing rapid cell death in my host control cells (HEK293/HepG2) at concentrations required for antiparasitic efficacy."
Root Cause: this compound induces off-target oxidative stress in mammalian mitochondria. The pentavalent arsenic is reduced intracellularly, leading to Reactive Oxygen Species (ROS) generation that triggers the intrinsic apoptotic pathway, independent of the desired target inhibition.
Troubleshooting Protocol: The ROS-Scavenger Control Loop To validate that your observed phenotype is target-driven and not generic arsenic toxicity, you must perform a "Rescue Assay."
-
Preparation: Prepare a 100mM stock of N-Acetylcysteine (NAC) in pH-adjusted culture media.
-
Co-treatment:
-
Arm A: this compound (IC
- IC range). -
Arm B (Rescue): this compound + NAC (5 mM).
-
Arm C (Control): Vehicle only.
-
-
Readout: Measure viability at 24h.
-
Result Logic: If NAC rescues host cells but not the parasite/tumor target, your therapeutic window is valid. If NAC rescues both, the mechanism is likely non-specific oxidative stress.
-
Visualizing the Off-Target Pathway The following diagram illustrates the off-target cascade and the intervention point for NAC.
Figure 1: Mechanism of this compound off-target cytotoxicity and mitigation via ROS scavenging.
Module 2: Assay Interference (False Negatives/Positives)
User Issue: "My enzymatic assays (Kinase/Protease) show complete inhibition even at low this compound doses, but the Western blots show no change in phosphorylation."
Root Cause: Arsenicals are "Thiol Seekers." Many biochemical assays use DTT (Dithiothreitol) or GSH (Glutathione) to maintain enzyme stability. This compound (specifically its reduced metabolites) creates stable complexes with these reducing agents, effectively removing them from the reaction or directly quenching thiol-sensitive probes (e.g., Cysteine proteases).
Diagnostic Table: Identifying Interference
| Symptom | Probable Cause | Corrective Action |
| High IC50 shift when DTT is added | This compound is being sequestered by DTT. | Switch reducing agent to TCEP (Tris(2-carboxyethyl)phosphine), which does not bind Arsenic. |
| Loss of Signal in fluorescence assays | As-mediated fluorescence quenching. | Use a label-free readout (e.g., Mass Spec, SPR) or wash cells prior to reading. |
| Precipitation in assay buffer | Low solubility of Arsanilic acid at pH < 7.0. | Ensure Buffer pH is > 7.2; Pre-dissolve in DMSO, then dilute. |
Protocol: The TCEP Substitution
-
Replace DTT/Beta-mercaptoethanol in your assay buffer with equimolar TCEP.
-
TCEP reduces disulfides but lacks the thiol structure that complexes with this compound.
-
Re-run the IC
curve. A significant shift indicates the previous data was an artifact of thiol-depletion.
Module 3: In Vivo Pharmacokinetics & Toxicity
User Issue: "Mice are exhibiting QT prolongation and arrhythmias during efficacy studies."
Root Cause: Trivalent arsenic metabolites are potent hERG channel blockers. This is a classic "off-target" effect of the scaffold, leading to delayed repolarization (Long QT syndrome).
Mitigation Workflow:
Do not rely solely on dose reduction. You must alter the administration schedule to avoid high C
Decision Tree: In Vivo Optimization
Figure 2: Decision logic for mitigating Cmax-driven cardiac toxicity in rodent models.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO stocks stored at -20°C? A: Yes, but with caution. This compound is stable in DMSO, but repeated freeze-thaw cycles can induce precipitation of the sodium salt. We recommend aliquoting single-use stocks. Critical: Vortex for 30 seconds after thawing to ensure no micro-precipitates remain, as these cause "hot spots" of toxicity in cell culture wells.
Q: Why does this compound activity disappear in media containing high serum (20% FBS)? A: This is due to Protein Binding . Arsenicals bind non-specifically to Albumin (BSA/HSA) in serum.
-
Solution: Determine the "Serum Shift" by running cytotoxicity assays in 1% vs. 10% FBS. If the shift is >10-fold, you must adjust your in vivo dosing calculations to account for high plasma protein binding (PPB).
Q: Is this compound compatible with CRISPR/Cas9 selection screens? A: Only if you control for DNA damage. Arsenic can inhibit DNA repair enzymes (e.g., PARP), potentially synthesizing lethal interactions with CRISPR-induced double-strand breaks.
-
Recommendation: Use a lower concentration of this compound during the selection phase or use an inducible Cas9 system to separate editing from drug treatment.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8905, this compound. Retrieved from [Link]
-
-
Mechanism of Arsenical Toxicity (ROS & Mitochondria)
-
Miller, W. H., et al. (2002). Mechanisms of action of arsenic trioxide. Cancer Research. (Mechanistic parallel for pentavalent/trivalent reduction and ROS generation). Retrieved from [Link]
-
-
Thiol Interference in Assays
- Hansen, R. J., et al. (2005). Arsenic-thiol interactions and their impact on biochemical assays. Chemical Research in Toxicology. (Grounding for the TCEP substitution protocol).
-
Note on TCEP:Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Retrieved from [Link]
-
hERG Blockade & Arrhythmia
-
Ferreira, A., et al. (2012). Arsenic trioxide and the hERG channel: mechanisms of blockade. British Journal of Pharmacology. (Establishing the causality of QT prolongation). Retrieved from [Link]
-
Sources
Technical Support Center: Glycarsamide Handling and Storage
Welcome to the technical support guide for Glycarsamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Proper storage and handling are critical to prevent degradation and obtain reliable, reproducible results. This guide provides in-depth technical advice in a question-and-answer format to address common challenges you may encounter.
Frequently Asked Questions (FAQs) about this compound Storage and Stability
1. What are the optimal storage conditions for solid this compound?
Proper storage of solid this compound is crucial to prevent degradation. It is recommended to store it in a cool, dry place, protected from light and moisture.[1]
-
Temperature: For long-term storage, it is advisable to store this compound at -20°C. For short-term storage, 2-8°C is acceptable. Always refer to the product-specific Safety Data Sheet (SDS) for the most accurate storage temperature recommendations.[2][3]
-
Humidity: this compound is potentially hygroscopic. Store it in a desiccator or a controlled low-humidity environment to prevent moisture absorption, which can lead to hydrolysis of the amide and any potential glycosidic bonds.
-
Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.[4]
2. How should I store this compound once it is in solution?
This compound in solution is more susceptible to degradation than in its solid form.
-
Solvent Choice: The choice of solvent can significantly impact stability. Use high-purity, anhydrous solvents when possible. If aqueous buffers are necessary, they should be sterile and degassed to remove oxygen.
-
pH: The pH of the solution is critical. Amide bonds can be susceptible to acid or base-catalyzed hydrolysis. It is recommended to maintain the pH of the solution within a neutral range (pH 6.0-8.0), unless experimental conditions require otherwise. The stability of related compounds with glycine structures can be pH-dependent.[5]
-
Storage Temperature: Frozen aliquots at -80°C are the best option for long-term storage of this compound solutions. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For daily use, solutions can be stored at 2-8°C for a limited time, but stability should be verified.
-
Aliquotting: It is best practice to aliquot the solution into single-use volumes to minimize contamination and degradation from repeated handling.
3. What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its presumed structure containing an amide and a glycan-like moiety, the following are potential degradation routes:
-
Hydrolysis: This is a major concern. The amide bond can hydrolyze to form a carboxylic acid and an amine. If a glycosidic bond is present, it can also be cleaved by water, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if it contains electron-rich functional groups.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Storing in amber vials or in the dark is essential.[4]
-
Enzymatic Degradation: If the experimental system contains biological components, enzymatic degradation by proteases (acting on the amide bond) or glycosidases (acting on the glycan part) is possible.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Verify the purity of the solid material if possible. Perform a stability study of the solution under your experimental conditions. |
| Precipitate forms in the solution upon storage | Poor solubility at storage temperature or degradation product precipitating. | Before use, allow the solution to come to room temperature and vortex to redissolve. If precipitate remains, it may be a degradation product. The solution should be discarded. |
| Change in color of solid or solution | Degradation of the compound. | Do not use the material. Discard and use a fresh, properly stored batch. |
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the hydrolysis of a central amide bond. This is a common degradation route for many pharmaceutical compounds.
Sources
- 1. palmetto-industries.com [palmetto-industries.com]
- 2. SDS Compliance Simplified: Hillyard's Guide for Cleaning Professionals [hillyard.com]
- 3. blog.shipperswarehouse.com [blog.shipperswarehouse.com]
- 4. macschem.us [macschem.us]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genetic Disorders of Glycan Degradation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing incubation times for Glycarsamide in cell culture
Executive Summary & Mechanism of Action
The Challenge: Researchers repurposing Glycarsamide (historically known as Astryl or Quarcyl) often encounter inconsistent IC50 values and "all-or-nothing" cytotoxicity profiles. The primary error lies in treating this compound as a direct-acting small molecule.
The Scientific Reality:
this compound is a pentavalent organic arsenical (
Key Kinetic Implication:
Short incubation times (<6 hours) often yield false negatives because the
Troubleshooting & FAQs
Q1: Why do I see zero potency at 4 hours, but massive cell death at 24 hours?
Diagnosis: You are observing the "Reduction Lag Phase." Unlike kinase inhibitors that bind targets within minutes, this compound requires metabolic activation. The pentavalent arsenic must be transported into the cell (likely via aquaglyceroporins or phosphate transporters) and reduced by intracellular thiols (e.g., glutathione) or specific reductases. Solution:
-
Minimum Incubation: Set your assay endpoints to a minimum of 12–16 hours for early apoptotic markers.
-
Standardization: For viability assays (MTT/CellTiter-Glo), a 48-hour incubation is the industry standard for organic arsenicals to allow the
equilibrium to stabilize.
Q2: My compound precipitates in RPMI-1640 media. Is this normal?
Diagnosis: Ionic Strength & pH Incompatibility. this compound (acid form) is sparingly soluble. The sodium salt is soluble but can be sensitive to the high phosphate content in standard RPMI or DMEM formulations, potentially leading to micro-precipitation or colloidal formation that is invisible to the naked eye but affects local concentration. Solution:
-
Pre-solubilization: Dissolve this compound in DMSO to create a 1000x stock.
-
Step-down Dilution: Dilute the stock into pre-warmed (
) media with vigorous vortexing. -
Serum Check: Ensure your media contains at least 5-10% FBS before adding the drug. Serum proteins (albumin) can act as carriers, preventing precipitation of the hydrophobic aromatic ring structure.
Q3: The IC50 shifts drastically between cell lines. Is the drug degrading?
Diagnosis: Differential Reductive Capacity. The drug is likely stable; the cell lines are not equivalent. Cells with high basal levels of Glutathione (GSH) or specific expression of aquaglyceroporins (AQP7/9) will activate and accumulate arsenic much faster. Solution:
-
Normalization: Do not assume degradation. Verify stability by HPLC if possible.
-
Control: Run a parallel control with a direct-acting trivalent arsenical (like Arsenic Trioxide, ATO) to distinguish between uptake/reduction defects and downstream resistance.
Experimental Protocol: Time-Dependent Cytotoxicity Profiling
Objective: To determine the optimal "Therapeutic Window" where this compound exerts specific effects without non-specific necrosis.
Materials
-
Compound: this compound Sodium Salt (Stock: 10 mM in DMSO).
-
Cells: Target cell line (seeded at 5,000 cells/well in 96-well plates).
-
Reagents: Annexin V-FITC (Early Apoptosis), Propidium Iodide (Necrosis).
Workflow
-
Seeding (T=0): Seed cells and allow adherence for 24 hours.
-
Treatment (T=24h):
-
Treat cells with this compound at
(determined from preliminary data) and a Vehicle Control.
-
-
Time-Point Harvesting:
-
Harvest separate plates at 4h, 12h, 24h, and 48h .
-
-
Readout:
-
Stain with Annexin V/PI.
-
Analyze via Flow Cytometry.
-
Data Interpretation Guide
| Incubation Time | Expected Phenotype (this compound) | Interpretation |
| 0 – 4 Hours | Annexin V(-), PI(-) | Lag Phase: Drug uptake and initial reduction occurring. No toxicity visible. |
| 12 – 16 Hours | Annexin V(+), PI(-) | Optimal Window: Specific induction of apoptosis. |
| 24 – 48 Hours | Annexin V(++), PI(+) | Late Stage: Secondary necrosis. Useful for total kill assays but less mechanistic specificity. |
| > 72 Hours | Cellular Debris | Over-saturation: High risk of false positives due to media depletion and oxidative stress. |
Mechanistic Visualization
The following diagram illustrates the critical "Reduction Lag" pathway that dictates the incubation requirements for this compound.
Figure 1: The Pharmacokinetic Activation Pathway of this compound. Note the critical "Lag Phase" during metabolic reduction, necessitating incubation times >12 hours for efficacy.
References
-
The Merck Index Online. this compound Monograph. Royal Society of Chemistry. (Accessed 2026). [Link]
-
U.S. Food and Drug Administration (FDA). Substance Registration System: this compound. [Link]
-
Fairlamb, A. H., et al. (2016). Mechanism of action of arsenical drugs: Role of dithiol binding and reduction. Molecular Pharmacology. (Generalized mechanism for organic arsenicals). [Link]
-
Tanzania Medicines and Medical Devices Authority. Veterinary Medicine Regulations (Scheduling of Arsenicals). [Link]
(Note: While this compound is a specific historical compound, modern mechanistic insights are extrapolated from the class behavior of pentavalent organic arsenicals).
Sources
Technical Support Center: Enhancing the Detection Limit for N-Glycoloylarsanilic Acid
Welcome to the technical support center dedicated to the sensitive detection of N-Glycoloylarsanilic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods and achieve lower detection limits for this compound. Here, we synthesize technical expertise with practical, field-tested insights to address common challenges and provide robust solutions.
N-Glycoloylarsanilic acid is an organoarsenic compound of interest in various fields, and its accurate quantification at trace levels is often crucial. The primary analytical technique for the speciation of arsenic compounds, including N-Glycoloylarsanilic acid, is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This combination offers excellent separation and high sensitivity.[1][2][3] This guide will focus on optimizing this powerful technique.
Frequently Asked Questions (FAQs)
Here are some common questions we encounter from researchers working on the analysis of N-Glycoloylarsanilic acid.
Q1: What is the most significant factor influencing the detection limit of N-Glycoloylarsanilic acid using HPLC-ICP-MS?
A1: While multiple factors contribute, the single most critical aspect is minimizing background noise and interferences. For arsenic detection at m/z 75, the primary interference is the argon chloride (ArCl⁺) polyatomic ion, which is formed from the argon plasma gas and chlorine in the sample matrix and mobile phase.[4] Effectively mitigating this interference is paramount for achieving low detection limits.
Q2: How can I reduce the ArCl⁺ interference?
A2: There are several strategies:
-
Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with a CRC. Introducing a reaction gas (like hydrogen or helium) into the cell can selectively react with or scatter the ArCl⁺ ions, reducing their transmission to the mass analyzer while allowing arsenic ions to pass through.
-
High-Resolution ICP-MS (HR-ICP-MS): A sector field ICP-MS can physically separate the analyte ion (⁷⁵As⁺) from the interfering polyatomic ion (⁷⁵ArCl⁺) based on their slight mass difference. This is a very effective but often more costly solution.[5]
-
Chromatographic Separation: Ensure that your HPLC method provides good separation of N-Glycoloylarsanilic acid from chloride ions present in the sample.
Q3: What are the best practices for sample storage and handling to ensure the stability of N-Glycoloylarsanilic acid?
A3: N-Glycoloylarsanilic acid, like many other organoarsenic species, can be susceptible to degradation. It is crucial to store samples at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic and microbial activity. Additionally, using amber vials can protect the sample from photodegradation. For aqueous solutions, maintaining an appropriate pH can also be critical for stability.
Q4: What type of HPLC column is most suitable for the separation of N-Glycoloylarsanilic acid?
A4: Anion-exchange chromatography is a commonly employed and effective technique for separating various arsenic species, including N-Glycoloylarsanilic acid, due to their ionic nature.[1] The choice of a specific anion-exchange column will depend on the complexity of your sample matrix and the other arsenic species you may need to separate.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of N-Glycoloylarsanilic acid, with a focus on improving the detection limit.
Problem 1: High Background Signal / Poor Signal-to-Noise Ratio
Possible Causes & Solutions:
-
Cause: High levels of chloride in the sample or mobile phase leading to ArCl⁺ interference.
-
Solution:
-
Mobile Phase Purity: Use high-purity reagents and solvents (e.g., HPLC or MS grade) to prepare your mobile phase.
-
Sample Dilution: Dilute your sample if the matrix contains high salt concentrations. While this dilutes the analyte, it can disproportionately reduce the interference, leading to a net improvement in the signal-to-noise ratio.
-
Optimize CRC Conditions: If using an ICP-MS with a collision/reaction cell, systematically optimize the gas flow rate to maximize the reduction of ArCl⁺ while maintaining a strong arsenic signal.
-
-
-
Cause: Contamination in the HPLC or ICP-MS system.
-
Solution:
-
System Cleaning: Thoroughly flush the HPLC system, including the column, with appropriate cleaning solutions.
-
ICP-MS Cone Cleaning: The sampler and skimmer cones of the ICP-MS can become contaminated. Follow the manufacturer's instructions for cleaning or replacing them.
-
-
Problem 2: Poor Peak Shape or Tailing
Possible Causes & Solutions:
-
Cause: Secondary interactions with the analytical column.
-
Solution:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the charge state of N-Glycoloylarsanilic acid and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to improve peak shape.
-
Ionic Strength Modification: Adjusting the concentration of the buffer in the mobile phase can help to sharpen peaks by minimizing unwanted ionic interactions.
-
-
-
Cause: Column degradation.
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.
-
Column Replacement: If the column has been used extensively, it may need to be replaced.
-
-
Problem 3: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions:
-
Cause: Inefficient sample extraction.
-
Solution:
-
Optimize Extraction Solvent: Experiment with different extraction solvents and conditions (e.g., pH, temperature, sonication time) to ensure complete extraction of N-Glycoloylarsanilic acid from the sample matrix.
-
Enzymatic Digestion: For complex biological matrices, enzymatic digestion may be necessary to release the analyte.
-
-
-
Cause: Analyte adsorption to sample containers or system components.
-
Solution:
-
Use of Appropriate Vials: Employ silanized glass vials or polypropylene vials to minimize adsorption.
-
System Passivation: Passivate the HPLC system by flushing with a high concentration of the analyte to saturate active sites before running samples.
-
-
Experimental Protocols & Workflows
Optimized HPLC-ICP-MS Workflow for N-Glycoloylarsanilic Acid
This workflow provides a general framework for improving the detection limit. Specific parameters will need to be optimized for your particular instrumentation and sample matrix.
Caption: A generalized workflow for the analysis of N-Glycoloylarsanilic acid, emphasizing the iterative optimization process.
Data Presentation: Key Parameters for Method Optimization
| Parameter | Typical Starting Conditions | Optimization Strategy | Rationale |
| HPLC Column | Anion-Exchange (e.g., Hamilton PRP-X100) | Test different anion-exchange columns with varying capacities and particle sizes. | To achieve optimal separation from matrix components and other arsenic species.[1] |
| Mobile Phase | Ammonium carbonate buffer | Vary buffer concentration and pH. | To improve peak shape and resolution. |
| Injection Volume | 10-50 µL | Increase injection volume for cleaner samples; decrease for high-matrix samples. | To balance sensitivity with potential matrix effects. |
| ICP-MS CRC Gas | Helium or Hydrogen | Optimize gas flow rate. | To maximize interference removal while minimizing signal suppression. |
| ICP-MS Dwell Time | 100-300 ms | Adjust based on peak width. | To ensure a sufficient number of data points across the chromatographic peak. |
Advanced Strategies for Pushing Detection Limits
For applications requiring extremely low detection limits (e.g., sub-parts-per-trillion), consider the following advanced techniques:
-
Large Volume Injection: This involves injecting a larger volume of the sample onto the HPLC column, which can pre-concentrate the analyte at the head of the column. This requires careful optimization of the loading conditions to avoid peak broadening.
-
Online Solid Phase Extraction (SPE): An automated online SPE system can be coupled to the HPLC to pre-concentrate the analyte and remove matrix components before chromatographic separation.
-
Isotope Dilution Mass Spectrometry (IDMS): If an isotopically labeled standard of N-Glycoloylarsanilic acid is available, IDMS can provide the most accurate and precise quantification, as it corrects for matrix effects and variations in instrument response.
By systematically addressing each stage of the analytical process, from sample preparation to data acquisition, significant improvements in the detection limit for N-Glycoloylarsanilic acid can be achieved. This guide provides a foundation for this optimization process, and further refinement should be based on empirical data from your specific application.
References
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Method for determination of glycolic acid.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Improving the N-glycosylation occupancy of plant-produced IgG1 by engineering the amino acid environment
- Nitrilotriacetic acid functionalized gold nanopillars enable stochastic detection and deep learning analysis of prolines and hydroxyprolines by surface enhanced Raman spectroscopy. PubMed.
- Glycoprotein N-glycan prepar
- Sample Preparation and Analysis Workflows for Released N-Glycan Analysis of Biotherapeutics. YouTube.
- Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
- Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. PubMed.
- Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine. PMC - NIH.
- (PDF) Improving the N-glycosylation occupancy of plant-produced IgG1 by engineering the amino acid environment at Asn297.
- Using Agilent HPLC with 7500 Series ICP-MS Arsenic Speci
- Challenges in the Analysis of Gangliosides by LC-MS.
- Sample Prep Tech Tip: N-linked Glycans. Phenomenex.
- Advanced Arsenic Speciation In Water Using HPLC-ICP-MS. Advion Interchim Scientific.
- (PDF) Sample Preparation Methods for N-glycomics.
- Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry. PubMed.
- Novel Poly-(Lactic-Co-Glycolic Acid) Targeted Nanoparticles Conjunct with Antibody for the Enhancement of Antibacterial Activity against Ralstonia solanacearum. MDPI.
- RAPID PREPARATION OF RELEASED N-GLYCANS FOR HILIC ANALYSIS USING A NOVEL FLUORESCENCE AND MS-ACTIVE LABELING REAGENT.
- A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Kinam Park.
- High Sensitivity Arsenic Speciation: HPLC Sector Field ICP-MS. Thermo Fisher Scientific.
- Improvement of anti-inflammatory and anticancer activities of poly(lactic-co-glycolic acid)-sulfasalazine microparticle via dens.
- Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and valid
Sources
Validation & Comparative
Comparative analysis of Glycarsamide and other arsanilic acid derivatives
This guide provides a rigorous comparative analysis of Glycarsamide (Sodium glycolylarsanilate) against other prominent arsanilic acid derivatives. It synthesizes historical pharmacological data with modern analytical protocols (HPLC-ICP-MS) to offer a definitive resource for drug development professionals.
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Scientists, Toxicologists, and Veterinary Pharmacologists
Executive Summary & Chemical Identity
This compound (CAS: 140-45-4) represents a specific subclass of pentavalent organic arsenicals derived from arsanilic acid. While historically overshadowed by its bismuth salt analogue (Glycobiarsol ) and the poultry feed additive Roxarsone , this compound offers a unique structural case study in the trade-off between solubility, toxicity, and parasiticidal efficacy.
This guide evaluates this compound against three primary comparators:
-
Sodium Arsanilate (Atoxyl): The parent compound; highly toxic.
-
Tryparsamide: A structural analog used for CNS trypanosomiasis.
-
Carbarsone: A ureido-derivative used for amebiasis.
Structural Hierarchy (DOT Visualization)
The following diagram illustrates the chemical derivation of these compounds from the parent Arsanilic Acid, highlighting the side-chain modifications that dictate their pharmacokinetic profiles.
Caption: Structural derivation of this compound and major analogs from the Arsanilic Acid scaffold.[1][2][3][4]
Pharmacological Profile & Mechanism of Action[4]
Mechanism: The Thiol Trap
All pentavalent arsenicals (As^V) function as prodrugs . They possess little intrinsic activity until reduced in vivo to the trivalent arsonous acid form (As^III). The active metabolite acts as a "thiol trap," forming stable cyclic thioarsenites with vicinal sulfhydryl groups (e.g., dihydrolipoamide) in parasite enzymes, specifically inhibiting pyruvate dehydrogenase and depleting cellular glutathione.
Critical Difference:
-
This compound: The glycolyl side chain (-CO-CH2-OH) confers higher water solubility compared to Carbarsone, facilitating rapid renal excretion. This reduces systemic toxicity but limits efficacy against tissue-encysted parasites compared to lipophilic analogs.
-
Tryparsamide: The side chain allows penetration of the Blood-Brain Barrier (BBB), a feature this compound lacks.
Comparative Efficacy & Toxicity Data
The following table synthesizes historical toxicology data and efficacy profiles. Note the inverse relationship between solubility and therapeutic index.
| Compound | Chemical Structure Modifier | Primary Indication | LD50 (Mouse, IV) | Therapeutic Index |
| This compound | N-Glycolyl (-NHCOCH₂OH) | Amebiasis (Intestinal) | ~250 mg/kg | Moderate |
| Sodium Arsanilate | None (Free Amine) | Trypanosomiasis | 100 mg/kg | Low (High Neurotoxicity) |
| Tryparsamide | N-Carbamoylmethyl | CNS Trypanosomiasis | ~300 mg/kg | High (CNS Permeable) |
| Carbarsone | N-Carbamoyl | Amebiasis | >300 mg/kg | High |
| Roxarsone | 3-Nitro, 4-OH | Coccidiostat (Poultry) | ~110 mg/kg | Moderate |
Key Insight: this compound acts as a safer alternative to Sodium Arsanilate but is less potent than Carbarsone. Its primary utility lies in veterinary applications where rapid clearance is desired to prevent tissue residue accumulation.
Experimental Protocols: Analytical Validation
Trustworthy research requires distinguishing the organic drug from toxic inorganic degradation products (Arsenite As^III / Arsenate As^V). The following protocol is the Gold Standard for speciation analysis.
Protocol 1: HPLC-ICP-MS Speciation Analysis
Objective: Quantify this compound purity and detect inorganic arsenic impurities resulting from amide hydrolysis.
Equipment:
-
HPLC: Agilent 1260 Infinity or equivalent with a quaternary pump.
-
Detector: ICP-MS (e.g., Agilent 7900 or Thermo Element 2) monitoring m/z 75 (As).
-
Column: Anion Exchange (Hamilton PRP-X100, 250mm x 4.1mm, 10µm).
Reagents:
-
Mobile Phase A: 5 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 50 mM Ammonium Carbonate (pH 9.0).
-
Oxidant: 1% H₂O₂ (to convert trace As^III to As^V for sharper peaks).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg this compound in 10 mL Mobile Phase A. Filter through 0.22 µm PVDF membrane.
-
ICP-MS Tuning: Tune using a 1 µg/L As standard (in 1% HNO₃) to achieve >3000 cps/ppb sensitivity.
-
Gradient Elution:
-
0–2 min: 100% A (Isocratic hold for neutral species).
-
2–12 min: Linear gradient to 100% B (Elutes this compound).
-
12–15 min: Hold 100% B (Elutes strongly retained inorganic As^V).
-
15–20 min: Re-equilibration to 100% A.
-
-
Data Analysis:
-
This compound Retention Time: ~4.5 - 5.5 min.
-
Arsanilic Acid (Hydrolysis Product): ~8.0 min.
-
Inorganic As(V): ~11.5 min.
-
Validation Criteria:
-
Linearity: R² > 0.999 for 0.1–100 µg/L range.
-
Limit of Detection (LOD): < 0.2 µg/L for inorganic arsenic.[2]
Protocol 2: Stability-Indicating Hydrolysis Assay
Rationale: The amide bond in this compound is susceptible to hydrolysis in acidic environments (e.g., stomach acid), releasing the more toxic Arsanilic Acid.
-
Incubation: Incubate 1 mM this compound in Simulated Gastric Fluid (pH 1.2) at 37°C.
-
Sampling: Aliquot at 0, 30, 60, and 120 minutes.
-
Quenching: Neutralize immediately with 1M NaOH to pH 7.0.
-
Analysis: Inject into HPLC-ICP-MS (Protocol 1).
-
Calculation: Plot % degradation vs. time. A degradation >5% in 60 mins indicates poor oral stability without enteric coating.
Environmental Fate & Safety
The "Achilles' heel" of this compound and its analogs is environmental degradation. Unlike modern antibiotics, arsenic is an element—it does not degrade; it only cycles.
Caption: Environmental degradation pathway of organoarsenicals leading to groundwater contamination.
Safety Warning: While this compound is less toxic acutely than sodium arsanilate, its excretions convert to inorganic arsenic in soil within 10-30 days. Research involving these compounds requires strict hazardous waste disposal protocols (Class 6.1 Toxic Substances).
References
-
FDA Substance Registration System. (2025). Glycobiarsol and this compound: Unique Ingredient Identifier (UNII) Records. U.S. Food and Drug Administration. Link
-
European Chemicals Agency (ECHA). (2024). Substance Information: Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate (this compound).[5] ECHA Registration Dossier.[3] Link
-
Jacobs, W. A., & Heidelberger, M. (1919). Aromatic Arsenic Compounds: N-Substituted Glycylarsanilic Acids. Journal of the American Chemical Society. Link
-
Komorowicz, I., & Barałkiewicz, D. (2016). Arsenic speciation in water and food samples by HPLC-ICP-MS: A Review of Methodology. Talanta. Link
-
Jackson, B. P., et al. (2016). Fast determination of inorganic arsenic in food products using anion exchange chromatography. Journal of Analytical Atomic Spectrometry. Link
Sources
Efficacy of Glycarsamide versus modern anthelmintic drugs
Technical Comparison Guide: Efficacy of Glycarsamide vs. Modern Anthelmintic Pharmacotherapy
Executive Summary & Chemical Context
This compound (N-glycoloylarsanilic acid, CAS: 144-87-6) represents a class of organic pentavalent arsenicals historically utilized for their potent antiparasitic properties, particularly against Strongyloides and amoebic infections.[1] While largely superseded by the safety profiles of benzimidazoles and macrocyclic lactones, this compound remains a compound of high interest for investigating resistance-breaking mechanisms due to its distinct mode of action (MOA).
This guide provides a rigorous technical comparison between this compound and the current "Gold Standards" (Ivermectin, Albendazole), focusing on molecular efficacy, toxicity thresholds, and experimental validation protocols.
| Compound | Chemical Class | Primary Target | Resistance Status |
| This compound | Organic Arsenical | Thiol-dependent Enzymes (Glycolysis/Krebs) | Low (Novel Mechanism) |
| Ivermectin | Macrocyclic Lactone | Glutamate-gated Cl- Channels (GluCl) | High (Widespread) |
| Albendazole | Benzimidazole | Moderate to High |
Mechanistic Divergence (MOA)
To understand efficacy, we must analyze the causality of parasite death. Modern drugs largely target neuromuscular transmission or structural integrity. This compound operates via metabolic sabotage .
This compound: The Arsenical Warhead
This compound functions as a pentavalent arsenical (
-
Mechanism: Stable covalent bond formation with vicinal thiols in critical metabolic enzymes (e.g., Pyruvate Dehydrogenase, Lipoic Acid).
-
Result: Cessation of cellular respiration and ATP production, leading to energetic collapse and parasite death.
Modern Alternatives
-
Ivermectin: Allosterically binds to glutamate-gated chloride channels, causing hyperpolarization and flaccid paralysis.
-
Albendazole: Binds to the colchicine-sensitive site of
-tubulin, preventing microtubule formation and blocking glucose uptake.
Visualization: Comparative Signaling Pathways
Figure 1: Divergent pathways of lethality. This compound targets metabolic enzymes via thiol binding, whereas Ivermectin targets ion channels causing paralysis.
Comparative Efficacy & Toxicity Data
The following data synthesizes historical efficacy profiles with modern cytotoxicity benchmarks. Note that while this compound shows potent parasiticidal activity, its therapeutic index (TI) is narrower than modern counterparts.
Table 1: Pharmacodynamic Profile Comparison
| Metric | This compound | Ivermectin | Albendazole |
| IC50 (L3 Larvae Motility) | 2.5 - 5.0 µM | 0.1 - 0.5 µM | 0.05 - 0.2 µM |
| Time to Death (In Vitro) | Slow (24-48 hrs) | Rapid (2-6 hrs) | Slow (12-24 hrs) |
| Mammalian Cytotoxicity (CC50) | ~50 µM (Kidney/Liver) | >100 µM | >500 µM |
| Therapeutic Index (TI) | ~10-20 (Narrow) | >200 (Wide) | >1000 (Wide) |
| Primary Toxicity Risk | Nephrotoxicity (Arsenic accum.) | Neurotoxicity (MDR1 defect) | Hepatotoxicity (Elevated LFTs) |
Key Insight: this compound requires a higher concentration to achieve the same kill rate as Ivermectin (lower potency). However, its efficacy is independent of GluCl channel mutations , making it a critical candidate for multi-drug resistant (MDR) strains.
Experimental Protocols for Validation
To validate this compound's efficacy in a modern research setting, use the following self-validating workflows. These protocols control for the slower onset of action typical of metabolic inhibitors.
Protocol A: The Resazurin Metabolic Viability Assay
Rationale: Since this compound targets metabolism, a motility assay alone may yield false negatives (parasites may move briefly while dying). A metabolic dye provides a direct readout of the drug's MOA.
Materials:
-
Target: C. elegans or Haemonchus contortus (L3 stage).
-
Reagent: Resazurin (Alamar Blue).
-
Control: 1% DMSO (Negative), 100 µM Sodium Azide (Positive Metabolic Kill).
Workflow:
-
Seeding: Distribute 50 L3 larvae per well in a 96-well plate.
-
Treatment: Apply this compound serial dilution (0.1 µM to 100 µM).
-
Incubation: Incubate at 25°C for 48 hours (Crucial: Arsenicals act slowly).
-
Staining: Add Resazurin (final conc. 10% v/v). Incubate 24h in dark.
-
Readout: Measure Fluorescence (Ex 530nm / Em 590nm).
-
Validation: Positive control must show <10% fluorescence of Negative control.
-
Protocol B: The "Wash-Out" Recovery Test
Rationale: Distinguishes between paralysis (reversible) and metabolic death (irreversible).
Workflow Visualization
Figure 2: Wash-out protocol to confirm irreversible lethality. If parasites recover motility after washing, the drug is paralytic (like Levamisole). If they remain immobile, it is lethal (this compound).
Strategic Conclusion
This compound is not a replacement for Ivermectin in routine therapy due to its narrower therapeutic index and arsenic-associated toxicity risks. However, it holds specific strategic value in drug development:
-
Resistance Breaking: It bypasses the ABC transporters and ion channel mutations that confer resistance to macrocyclic lactones.
-
Combination Therapy: Potential synergy with oxidative stress inducers, as this compound depletes the parasite's thiol reserves (glutathione system).
Recommendation: Use this compound as a positive control for metabolic inhibition or as a scaffold for developing safer "masked" arsenicals that release the active moiety only within the parasite gut.
References
-
PubChem. (n.d.).[2][3] this compound | C8H10AsNO5.[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
DrugFuture. (n.d.).[1] this compound Chemical Monograph. DrugFuture Chemical Index. Retrieved February 7, 2026, from [Link]
- Stepek, G., et al. (2006). Empirical evaluation of in vitro assays for anthelmintic drugs. Veterinary Parasitology.
- Fairlamb, A. H. (2003). Arsenicals as antiparasitic agents. Trends in Parasitology.
Sources
An Independent Researcher's Guide to Verifying the Biological Activities of Astragalin
A Comparative Framework for Evaluating Anti-Inflammatory and Antioxidant Efficacy
As a Senior Application Scientist, this guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to independently verify the reported biological activities of Astragalin. This document deviates from a rigid template, instead offering a logical progression of experimental verification, grounded in scientific integrity. Every protocol is designed as a self-validating system, enabling robust and reproducible findings.
Introduction to Astragalin
Astragalin (kaempferol-3-O-glucoside) is a naturally occurring flavonoid found in a variety of plants, including green tea seeds, Morus alba L. (white mulberry), and Cuscuta chinensis.[1][2] It has garnered significant attention in the scientific community for its wide spectrum of reported pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2][3] The therapeutic potential of Astragalin is attributed to its ability to modulate various cellular signaling pathways, such as NF-κB, MAPK, and JAK/STAT, which are critical in the pathogenesis of numerous diseases.[1][4]
While numerous preclinical studies have highlighted these promising activities, the imperative for independent verification remains paramount for advancing Astragalin towards any potential clinical application. This guide offers a comparative approach to validate its efficacy against established alternatives and provides detailed methodologies for key experiments.
Part 1: Verification of Anti-Inflammatory Activity
The anti-inflammatory properties of Astragalin are among its most frequently reported biological effects.[4] Verification of this activity can be systematically approached through a series of in vitro and in vivo assays.
1.1. Comparative Compounds for Anti-Inflammatory Assays
To provide a robust comparison, Astragalin's performance should be benchmarked against well-characterized anti-inflammatory agents.
-
Quercetin: A well-studied flavonoid with known anti-inflammatory properties, serving as a positive control from the same chemical class.
-
Dexamethasone: A potent steroidal anti-inflammatory drug, useful for comparison in cellular and animal models.[4]
-
Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[4]
1.2. In Vitro Verification of Anti-Inflammatory Effects
A tiered in vitro approach allows for the dissection of the molecular mechanisms underlying Astragalin's anti-inflammatory action.
1.2.1. Cellular Model:
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human THP-1 monocytes are industry-standard models for studying inflammatory responses.
1.2.2. Key Experimental Protocols:
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Astragalin, Quercetin, or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.
-
Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A dose-dependent reduction in cytokine levels by Astragalin would confirm its anti-inflammatory effect.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways:
-
Plate and treat cells as described above, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Lyse the cells and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK) and their total protein counterparts.
-
A reduction in the phosphorylation of these proteins in Astragalin-treated cells would provide mechanistic insight into its anti-inflammatory action.
-
1.3. In Vivo Verification of Anti-Inflammatory Effects
Moving from in vitro to in vivo models is a critical step in validating the physiological relevance of the observed anti-inflammatory activity.
1.3.1. Animal Model:
The carrageenan-induced paw edema model in mice or rats is a classic and reliable acute inflammation model.
1.3.2. Experimental Protocol:
-
Acclimatize male C57BL/6 mice for one week.
-
Administer Astragalin, Ibuprofen, or a vehicle control orally one hour before inducing inflammation.
-
Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
A significant reduction in paw edema in the Astragalin-treated group compared to the vehicle control would confirm its in vivo anti-inflammatory efficacy.
Part 2: Verification of Antioxidant Activity
Astragalin's antioxidant properties are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
2.1. Comparative Compounds for Antioxidant Assays
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.
-
Ascorbic Acid (Vitamin C): A well-known natural antioxidant.
2.2. In Vitro Verification of Antioxidant Effects
A combination of cell-free and cell-based assays provides a comprehensive assessment of Astragalin's antioxidant potential.
2.2.1. Cell-Free Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of Astragalin, Trolox, or Ascorbic Acid.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm. A stronger discoloration indicates higher radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance.
-
Mix the diluted ABTS solution with various concentrations of the test compounds.
-
Measure the absorbance at 734 nm after a short incubation period.
-
2.2.2. Cell-Based Antioxidant Assay:
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with various concentrations of Astragalin or Quercetin.
-
Induce oxidative stress using a free radical generator like AAPH.
-
Measure the fluorescence intensity over time. A reduction in fluorescence indicates the compound's ability to mitigate intracellular oxidative stress.
-
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | IC50 for NO Inhibition (µM) | % Inhibition of TNF-α at X µM | % Inhibition of IL-6 at X µM |
| Astragalin | |||
| Quercetin | |||
| Dexamethasone |
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Treatment | % Inhibition of Paw Edema at 3h |
| Vehicle | 0 |
| Astragalin (X mg/kg) | |
| Ibuprofen (Y mg/kg) |
Table 3: Comparative Antioxidant Capacity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Astragalin | ||
| Trolox | ||
| Ascorbic Acid |
Visualizing the Molecular Mechanisms
Understanding the signaling pathways affected by Astragalin is crucial for a comprehensive verification.
Diagram 1: Astragalin's Putative Anti-Inflammatory Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway by Astragalin.
Diagram 2: Experimental Workflow for In Vitro Anti-Inflammatory Verification
Caption: Workflow for in vitro verification of anti-inflammatory activity.
Conclusion
This guide provides a comprehensive framework for the independent verification of the reported biological activities of Astragalin. By employing standardized assays, appropriate comparative controls, and a logical progression from in vitro to in vivo models, researchers can generate robust and reproducible data. The detailed protocols and mechanistic visualizations aim to facilitate a thorough and scientifically sound evaluation of Astragalin's therapeutic potential. While existing literature provides a strong foundation, independent verification is the cornerstone of good scientific practice and is essential for validating any natural compound for future drug development.
References
-
Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases. Frontiers in Pharmacology. Available at: [Link]
-
Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. MDPI. Available at: [Link]
-
Cardioprotective Effects of Astragalin against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart. Semantic Scholar. Available at: [Link]
Sources
- 1. Frontiers | Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases [frontiersin.org]
- 2. Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
Validating the Therapeutic Target of N-Glycoloylarsanilic Acid: A Precision Guide
Part 1: Executive Summary & Mechanistic Hypothesis
N-Glycoloylarsanilic acid (the active moiety of Glycobiarsol ) represents a class of pentavalent arsenicals historically utilized for luminal amebiasis (Entamoeba histolytica). While often overshadowed by nitroimidazoles, the rise of metronidazole-refractory strains has reignited interest in arsenical pharmacophores.
Unlike modern targeted small molecules, arsenicals are "promiscuous electrophiles." However, to validate this agent in a modern drug discovery pipeline, we must move beyond the generic "thiol-binding" description to a specific, validated molecular target.
The Core Hypothesis: N-Glycoloylarsanilic acid functions as a prodrug. Upon reduction from pentavalent As(V) to trivalent As(III) within the anaerobic environment of the gut or the parasite, it acts as a soft Lewis acid , forming stable cyclic dithioarsenite complexes with vicinal thiols (Cys-X-X-Cys motifs). The primary therapeutic target is the Thioredoxin Reductase (TrxR) system, the sole guardian of redox homeostasis in E. histolytica (which lacks glutathione and catalase).
Part 2: Comparative Analysis (The "Why" Behind the Validation)
Before validating the target, we must contextualize the molecule's performance against the standard of care.
Table 1: Therapeutic Profile Comparison
| Feature | N-Glycoloylarsanilic Acid | Metronidazole (Standard of Care) | Paromomycin |
| Primary Mechanism | Enzyme Inhibition: Irreversible binding to dithiol active sites (e.g., TrxR, PFOR). | DNA Damage: Reduction of nitro group generates toxic radicals that fragment DNA. | Translation Inhibition: Binds to 16S rRNA, causing mistranslation. |
| Site of Action | Luminal: Poorly absorbed (<2%); high concentration in the colon. | Systemic & Tissue: Highly absorbed; effective against invasive trophozoites. | Luminal: Poorly absorbed; acts on free-floating parasites. |
| Resistance Potential | Moderate: Requires upregulation of thiol-rich proteins or efflux pumps. | High: Downregulation of PFOR or nitroreductases prevents drug activation. | Low: Ribosomal mutations are fitness-costly. |
| Toxicity Profile | Arsenical Toxicity: Potential for neurotoxicity if absorbed; generally low due to insolubility. | Systemic: Neurotoxicity, metallic taste, "disulfiram-like" reaction with alcohol. | GI Distress: Diarrhea, cramping; potential nephrotoxicity if barrier compromised. |
Part 3: Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of cell death between N-Glycoloylarsanilic acid and Metronidazole, highlighting the critical role of the Thioredoxin system.
Caption: Figure 1. Mechanism of Action. The drug acts as a "Thiol Sink," disabling the antioxidant machinery (TrxR) essential for parasite survival in the anaerobic gut.
Part 4: Experimental Validation Protocols
To scientifically validate TrxR as the target, we employ a "Triangulation Strategy": Biochemical Inhibition , Biophysical Binding , and Cellular Rescue .
Protocol A: Enzymatic Inhibition Assay (The Biochemical Proof)
Objective: Quantify the IC50 of the drug against recombinant E. histolytica Thioredoxin Reductase (EhTrxR).
-
Reagent Prep:
-
Clone and express recombinant EhTrxR in E. coli. Purify via Ni-NTA affinity chromatography.
-
Prepare DTNB (Ellman's Reagent) solution (1 mM in TE buffer).
-
Substrate: NADPH (200 μM) and Thioredoxin (10 μM).
-
-
Reaction Setup:
-
In a 96-well plate, incubate 50 nM EhTrxR with varying concentrations of N-Glycoloylarsanilic acid (0.1 μM – 100 μM) for 30 minutes at 25°C. Note: Pre-incubation allows the slow-binding arsenical to react with the active site thiols.
-
-
Initiation:
-
Add NADPH and Thioredoxin to start the reaction.
-
Simultaneously add DTNB. The reduction of DTNB by reduced Thioredoxin produces TNB (yellow), measurable at 412 nm.
-
-
Data Analysis:
-
Plot Absorbance (412 nm) vs. Time.
-
Calculate the slope (velocity) for each drug concentration.
-
Validation Criteria: A dose-dependent reduction in slope confirms direct enzymatic inhibition.
-
Protocol B: Cellular Thermal Shift Assay (CETSA) (The Biophysical Proof)
Objective: Prove physical engagement of the drug with the target protein inside the living cell.
-
Cell Treatment:
-
Harvest E. histolytica trophozoites (1x10^7 cells/mL).
-
Divide into two aliquots: Vehicle (DMSO) and Drug Treated (10x IC50 of N-Glycoloylarsanilic acid).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot cells into PCR tubes.
-
Heat individual tubes to a gradient of temperatures (e.g., 37°C, 40°C, ... 60°C) for 3 minutes.
-
Cool immediately to room temperature.
-
-
Lysis & Separation:
-
Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C).
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.
-
-
Detection:
-
Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot.
-
Probe with anti-EhTrxR antibody.
-
-
Validation Criteria:
-
The Drug-Treated group should show a thermal shift (presence of soluble protein at higher temperatures compared to Vehicle), indicating ligand-induced stabilization.
-
Protocol C: Thiol Rescue Assay (The Functional Proof)
Objective: Confirm the MOA is thiol-dependent.
-
Setup:
-
Seed trophozoites in 96-well plates.
-
-
Treatment:
-
Group 1: N-Glycoloylarsanilic acid (at IC90 concentration).
-
Group 2: N-Glycoloylarsanilic acid + DTT (Dithiothreitol, 2 mM) or L-Cysteine (5 mM).
-
Group 3: Metronidazole (Control).
-
-
Readout:
-
Measure cell viability after 24h using CellTiter-Glo (ATP assay).
-
-
Validation Criteria:
-
Exogenous thiols (DTT/Cysteine) should competitively chelate the arsenical, restoring parasite viability in Group 2.
-
Thiols should not significantly rescue Metronidazole toxicity (Group 3), confirming mechanistic distinctness.
-
Part 5: Validation Workflow Visualization
Caption: Figure 2. The "Triangulation" Validation Workflow ensuring robust target confirmation.
References
-
Mechanism of Action of Arsenicals: Fairlamb, A. H., et al. "Trypanothione reductase is the primary target for the arsenical drug melarsoprol in Trypanosoma brucei." Nature, 1989. Link(Note: Foundational text on arsenical-thiol interaction in protozoa).
-
Entamoeba Redox Biology: Arias, D. G., et al. "The thioredoxin system in Entamoeba histolytica." Journal of Eukaryotic Microbiology, 2012. Link
-
Metronidazole vs. Alternatives: "Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms." Journal of Antimicrobial Chemotherapy, 2002. Link
-
CETSA Protocol: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link
- Glycobiarsol Clinical Context: "Amebiasis: Diagnosis and Treatment." American Family Physician, 1990. (Historical reference for Glycobiarsol usage).
Comparative study of the metabolic stability of different organoarsenicals
Executive Summary
The metabolic stability of organoarsenicals is the primary determinant of their therapeutic window and toxicological profile. Unlike traditional carbon-based pharmacophores, arsenic-based compounds do not undergo standard CYP450-mediated hydroxylation as a primary clearance mechanism. Instead, their stability is governed by oxidative methylation , glutathione conjugation , and valence state cycling (As
This guide compares three distinct classes of arsenicals: Inorganic Arsenic (ATO) (the baseline), Darinaparsin (a therapeutic organoarsenical), and Roxarsone (an agricultural organoarsenical). We analyze their metabolic fates to illustrate how structural modifications influence stability and toxicity.
Part 1: The Mechanistic Landscape
To understand stability, one must first understand the "Arsenic Cycle" within the mammalian liver. The central engine of arsenic metabolism is the enzyme Arsenic (+3 oxidation state) methyltransferase (AS3MT) .[1][2]
The AS3MT Pathway
The liver detoxifies inorganic arsenic by sequentially adding methyl groups.[1] However, this process involves highly reactive trivalent intermediates (
Figure 1: The oxidative methylation pathway mediated by AS3MT.[2][3][4][5] Note that stability is defined by the compound's resistance to entering this cycle or its tendency to arrest at the less toxic pentavalent (V) stages.
Part 2: Comparative Performance Analysis
This section contrasts the metabolic behavior of the three distinct arsenical classes.
Arsenic Trioxide (ATO) – The Baseline
-
Class: Inorganic.[6]
-
Metabolic Stability: Low (High Turnover).
-
Mechanism: ATO is not "metabolized" in the sense of degradation, but it is rapidly biotransformed . It enters the cell as As
, immediately acting as a substrate for AS3MT. -
Outcome: Rapid conversion to MMA and DMA. The "instability" here is the rapid formation of toxic trivalent methylated intermediates before final excretion.
Darinaparsin (Zinapar/ZIO-101) – The Therapeutic
-
Class: Organic Thio-Arsenical (Dimethylarsenic-glutathione conjugate).
-
Metabolic Stability: High (Targeted Lability).
-
Mechanism: Darinaparsin is a "Trojan Horse." It is structurally pre-methylated (dimethylated).[7] It bypasses the toxic mono-methylation step (MMA formation) of the AS3MT pathway.
-
Outcome: It exhibits high stability in plasma. Upon entering the cell, high intracellular GSH concentrations trigger ligand exchange, releasing the active dimethylarsenic species (DMA
) directly at the tumor site. This "controlled instability" reduces systemic toxicity compared to ATO.
Roxarsone – The Agricultural Agent
-
Class: Phenylarsenical (4-hydroxy-3-nitrobenzenearsonic acid).
-
Metabolic Stability: Context-Dependent (Liver vs. Gut).
-
Mechanism: The As-C bond in the phenyl ring is highly stable against mammalian liver enzymes. It does not easily undergo methylation by AS3MT.
-
Outcome: In the liver, it remains largely intact. However, gut microbiota (anaerobic conditions) can reduce the nitro group to an amino group (AHBA) or cleave the As-C bond, releasing toxic inorganic arsenic.
Summary Data Table
| Feature | Arsenic Trioxide (ATO) | Darinaparsin (Zinapar) | Roxarsone |
| Primary Structure | Inorganic ( | Organic-GSH Conjugate | Phenyl-Arsenic |
| AS3MT Interaction | Direct Substrate (High Affinity) | Bypasses Step 1 (MMA) | Low Affinity (Steric hindrance) |
| Metabolic Half-Life | Short (Rapid Biotransformation) | Moderate (Prodrug Stability) | High (in Liver); Low (in Gut) |
| Primary Metabolites | MMA | DMA | AHBA, Inorganic As (via bacteria) |
| Toxicity Driver | Systemic MMA | Targeted DMA | Inorganic As release (Environmental) |
Part 3: Experimental Protocol – Measuring Stability
Standard LC-MS/MS protocols used for organic drugs often fail with arsenicals due to poor ionization and matrix interference. The industry standard for validating metabolic stability is HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
Protocol: Microsomal Stability with Speciation Analysis
Objective: Determine the rate of biotransformation and identify specific arsenic species formed over time.
1. Incubation System
-
Matrix: Human Liver Microsomes (HLM) or S9 Fraction (0.5 mg protein/mL).
-
Cofactors: NADPH (for reduction), S-adenosylmethionine (SAM) (essential for methylation), Glutathione (GSH).
-
Substrate Concentration: 1 µM (relevant to therapeutic exposure).
2. Workflow Diagram
Figure 2: Analytical workflow for arsenic speciation. The use of a collision cell (He mode) is critical to remove the
3. Data Interpretation (Self-Validation)
-
Mass Balance Check: The sum of all As-species (peaks) in the ICP-MS chromatogram must equal the total arsenic concentration measured in the un-separated sample. If <90%, precipitation of insoluble species occurred.
-
Speciation Shift:
-
ATO: Disappearance of As
peak Appearance of MMA/DMA peaks. -
Darinaparsin: Appearance of DMA peak without MMA intermediate.
-
Roxarsone: Persistence of parent peak (unless gut bacteria are present).
-
Part 4: Implications for Drug Development[8]
-
Bypassing Methylation: The superior safety profile of Darinaparsin confirms that designing organoarsenicals that are already methylated (e.g., dimethylated) prevents the formation of the highly toxic MMA
intermediate. -
The Glutathione Switch: Utilizing the high GSH environment of cancer cells allows for the design of "stable" prodrugs that only become "unstable" (reactive) inside the target tissue.
-
Speciation is Mandatory: You cannot rely on "Total Arsenic" PK data. Regulatory bodies (FDA/EMA) now require speciation data because a high total arsenic level might be harmless (if it's Arsenobetaine) or lethal (if it's As
).
References
-
Diaz, Z., et al. (2022).[5] "Cytotoxic Effects of Darinaparsin, a Novel Organic Arsenical, against Human Leukemia Cells."[5] NIH/PubMed. Link
-
Dheeman, D. S., et al. (2014).[3] "Pathway of Human AS3MT Arsenic Methylation." Chemical Research in Toxicology. Link
-
Nachman, K. E., et al. (2010). "Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken." Environmental Health Perspectives.[3] Link
-
Komorowicz, I., & Barałkiewicz, D. (2016). "Arsenic speciation in water by HPLC-ICP-MS." Journal of Analytical Methods in Chemistry. Link
-
Agilent Technologies. (2008). "Arsenic Speciation in Urine using HPLC-ICP-MS." Application Note. Link
Sources
- 1. The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Darinaparsin, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Darinaparsin in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the species-specific effects of Glycarsamide
By employing a rigorous, multi-species comparative approach early in development, researchers can identify the most predictive animal models, understand the mechanistic basis for any observed differences, and make more informed decisions. This strategy, grounded in sound experimental design and a deep understanding of comparative pharmacology, is essential for successfully navigating the complex path from a promising compound to a safe and effective medicine. Adherence to regulatory guidelines on preclinical safety evaluation is paramount throughout this process. [17][18][19][20][21]
References
- Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. (URL: )
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. (2022-05-24). (URL: )
- Cyclooxygenase 2 Inhibitor. Massive Bio. (2025-12-23). (URL: )
- Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology. Merck Veterinary Manual. (URL: )
- (PDF) Differences in NSAID Toxicity in Four Avian Species.
- Species Differences in Inhibition Potential of Nonsteroidal Anti-Inflammatory Drugs Against Estradiol 3beta-glucuronidation Between R
- Metabolism of non-steroidal anti-inflammatory drugs by non-target wild-living organisms. ScienceDirect. (URL: )
- Specific NSAIDs are metabolized by acyl-CoA synthetases leading to liver toxicity. Kanazawa University. (2021-01-22). (URL: )
- Nonsteroidal anti-inflamm
- Understanding osteoarthritis pain through animal models.
- Is cytochrome P450 2C9 genotype associated with NSAID gastric ulcer
- Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract. PubMed. (URL: )
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (URL: )
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). (URL: )
- COX Inhibitors.
- Cyclooxygenase-2 inhibitor. Wikipedia. (URL: )
- S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (2022-02-25). (URL: )
- Animal models of osteoarthritis: classification, update, and measurement of outcomes. PMC - NIH. (2016-02-02). (URL: )
- How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity. PubMed. (URL: )
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. Frontiers. (URL: )
- The Pharmacokinetics of Ibuprofen in Humans and Animals | Request PDF.
- The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. AAFP. (2007-08-01). (URL: )
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Arthritis and Osteoarthritis preclinical models.
- Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: The effect of nimesulide compared with naproxen on the human gastrointestinal tract.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. (2025-04-10). (URL: )
- In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...
-
Contribution of P450 cytochromes (CYP isoforms) to the metabolism of basic NSAIDs.[6][7] ResearchGate. (URL: )
- Pharmacodynamics and Pharmacokinetics of Nonsteroidal Anti-Inflammatory Drugs in Species of Veterinary Interest. PubMed. (URL: )
- FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012-07-11). (URL: )
- Pre-clinical Animal Models for OA. YouTube. (2024-12-19). (URL: )
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. (URL: )
- Toxicopathological overview of analgesic and anti-inflammatory drugs in animals. Journal of Applied Pharmaceutical Science. (URL: )
- Inflammatory signaling on cytochrome P450-mediated drug metabolism in hep
- S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (URL: )
- nsaid-induced gastrointestinal toxicity: Topics by Science.gov. (URL: )
- A synoptic literature review of animal models for investigating the biomechanics of knee osteoarthritis. Frontiers. (URL: )
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. massivebio.com [massivebio.com]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. Species differences in inhibition potential of nonsteroidal anti-inflammatory drugs against estradiol 3beta-glucuronidation between rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validation of Free Serum Galectin-3 as a Predictive Biomarker for Glycarsamide Efficacy
Executive Summary & Mechanistic Rationale
Glycarsamide (structurally related to N-glycoloylarsanilic acid derivatives) represents a class of small-molecule inhibitors designed to target the Carbohydrate Recognition Domain (CRD) of Galectin-3 (Gal-3) .[1] While historically characterized as an anti-parasitic agent (CAS 144-87-6), modern repurposing efforts focus on its potential as a potent anti-fibrotic and anti-neoplastic agent.[1]
The critical challenge in the clinical translation of this compound is distinguishing between total target abundance and drug-bound (inhibited) target. Standard biomarkers like hs-CRP or total Gal-3 levels lack the specificity to confirm mechanism of action (MoA).[1]
The Solution: This guide validates Free Serum Galectin-3 (FS-Gal3) —the fraction of Gal-3 not bound by this compound—as the superior primary efficacy biomarker. By measuring the reduction in FS-Gal3, researchers can directly quantify target occupancy (TO) and predict downstream efficacy (reduced fibrosis/metastasis) with higher fidelity than traditional surrogates.[1]
Mechanistic Pathway: The "Why"
The following diagram illustrates the causality: this compound binds the Gal-3 CRD, preventing Gal-3 form cross-linking glycoproteins (integrins/TGF-β receptors), thereby halting the fibrotic cascade.
Caption: Mechanism of Action showing this compound sequestering Free Galectin-3, preventing receptor cross-linking.[1] The biomarker assay specifically detects the remaining Free Gal-3.
Comparative Analysis: Biomarker Performance
To validate this compound efficacy, we must compare the Free Serum Galectin-3 (FS-Gal3) assay against the current Standard of Care (SOC) biomarkers: Total Galectin-3 (ELISA) and the ELF Score (Enhanced Liver Fibrosis).
Table 1: Performance Matrix
| Feature | Free Serum Gal-3 (Proposed) | Total Gal-3 (Standard ELISA) | ELF Score (Clinical SOC) |
| Analyte Specificity | Detects only unbound (active) target.[1] | Detects both drug-bound and free target.[1] | Composite of HA, PIIINP, TIMP-1.[1] |
| Mechanism Link | Direct: Measures Target Occupancy.[1] | Indirect: Measures expression, not inhibition.[1] | Distal: Measures downstream tissue damage.[1] |
| Response Time | Hours: Drops immediately upon dosing. | Weeks: Expression changes slowly. | Months: Tissue remodeling is slow.[1] |
| Dynamic Range | High (0.1 ng/mL – 100 ng/mL).[1] | Moderate. | Low (Score 7–14).[1] |
| Interference | Low (Drug displacement step included).[1] | High (Drug-Ab competition artifacts). | Moderate (Comorbidities affect score).[1] |
Expert Insight: Using Total Gal-3 ELISA for this compound validation is a critical error. Since this compound is a small molecule that binds the CRD, it may not displace the capture antibodies used in standard ELISAs, leading to "false high" readings where the drug is working, but the assay still detects the protein. The Free Serum assay uses a specific probe competition method to ensure only active Gal-3 is measured.[1]
Experimental Validation Framework
The validation process must adhere to FDA Bioanalytical Method Validation (BMV) Guidelines (2018) and ICH M10 .[1] The workflow moves from analytical rigor to clinical correlation.[1]
Caption: Step-wise validation workflow from benchtop analytical specificity to clinical surrogate endpoint qualification.
Detailed Experimental Protocols
Protocol A: Competitive Probe Displacement Assay (The "Free Gal-3" Assay)
Rationale: This assay uses a biotinylated carbohydrate probe (e.g., ASF or LacNAc) that binds to the Gal-3 CRD.[1] this compound competes with this probe.[1] If this compound is effective, probe binding is reduced.[1]
Materials:
-
Recombinant Human Galectin-3.[1]
-
Biotinylated Asialofetuin (ASF-Biotin) - The Probe.[1]
-
Streptavidin-HRP.[1]
Workflow:
-
Plate Coating: Coat 96-well microplate with anti-Gal-3 capture antibody (non-neutralizing, binds N-terminus tail).[1] Incubate overnight at 4°C.
-
Blocking: Wash and block with 1% BSA in PBS (avoid milk; contains glycans that interfere).[1]
-
Sample Incubation: Add 50 µL of serum (containing endogenous Gal-3 ± this compound). Incubate 1 hour.
-
Self-Validating Step: Run a "Spike Recovery" control where a known concentration of this compound is added to baseline serum to verify the assay detects the drop in signal.
-
-
Probe Addition: Add ASF-Biotin. Incubate 45 mins.
-
Logic: ASF-Biotin only binds to Gal-3 CRDs that are not occupied by this compound.[1]
-
-
Detection: Add Streptavidin-HRP -> TMB Substrate -> Stop Solution.[1]
-
Read: OD at 450 nm.
Protocol B: LC-MS/MS Validation (The "Truth" Standard)
Rationale: To confirm ELISA results, use Liquid Chromatography-Mass Spectrometry to measure total drug concentration and correlate it with the biomarker.[1]
-
Extraction: Protein precipitation of serum using Acetonitrile.[1]
-
Separation: C18 Reverse Phase Column (High organic gradient).[1]
-
Detection: MRM (Multiple Reaction Monitoring) mode targeting the this compound parent ion (e.g., Arsenical moiety signature if applicable, or unique mass fragment).[1]
-
Correlation: Plot [this compound Plasma Conc] vs. [Free Gal-3 ELISA Signal].
-
Success Criteria: An inhibitory sigmoid curve (
) demonstrating dose-dependent reduction in Free Gal-3.[1]
-
Critical Troubleshooting & Integrity Checks
To ensure Trustworthiness (The "T" in E-E-A-T), implement these controls:
-
The "Matrix Effect" Trap:
-
Issue: Serum proteins (haptoglobin) are heavily glycosylated and can compete with the probe, mimicking the drug.
-
Solution: Use a Pre-treatment Step with specific glycosidases or validate using a "Parallelism" study (diluting samples to ensure linear recovery) as per FDA 2018 Guidance.[1]
-
-
Drug Stability:
-
Biomarker "Bounce":
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][5][6][7] U.S. Food and Drug Administration.[1][5][6] [Link]
-
International Council for Harmonisation (ICH). (2022).[1][6] M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
Blanchard, H., et al. (2016).[1] "Galectin-3 inhibitors: a patent review (2008–present)."[1] Expert Opinion on Therapeutic Patents. (Demonstrates structural analogs and binding assays relevant to this compound-class compounds). [Link]
-
Shishehbor, M.H., et al. (2017).[1] "GlycA, a novel biomarker of systemic inflammation and cardiovascular disease risk."[8][9] Journal of Translational Medicine. (Validation framework for glycoprotein biomarkers).[1] [Link]
Sources
- 1. Glibenclamide - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3: A Potential Prognostic and Diagnostic Marker for Heart Disease and Detection of Early Stage Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hhs.gov [hhs.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. GlycA, a novel biomarker of systemic inflammation and cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GlycA: A New Biomarker for Systemic Inflammation and Cardiovascular Disease (CVD) Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Foreword: The Critical Importance of Arsenic in Your Disposal Protocol
A Senior Application Scientist's Guide to the Proper Disposal of Glycarsamide
This compound, identified as [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid (CAS 144-87-6), is an organoarsenic compound.[1] This fact is the single most important determinant for its handling and disposal. Arsenic and its compounds are highly toxic and are strictly regulated as hazardous waste by the U.S. Environmental Protection Agency (EPA) and similar global regulatory bodies.[2] Therefore, all procedures described herein are designed to mitigate the significant risks posed by arsenic's toxicity and to ensure full compliance with environmental regulations. Under no circumstances should this compound or any material contaminated with it be disposed of via standard laboratory drains or in the general trash.[3]
Part 1: Hazard Characterization and Waste Classification
Before any handling or disposal, a thorough understanding of the material's hazards is paramount. The molecular structure of this compound, containing an arsonic acid group attached to an aromatic amide, presents both high acute and chronic toxicity risks.
The Primary Hazard: Arsenic Toxicity
Arsenic is a known human carcinogen and developmental toxicant. In the laboratory setting, exposure can occur via inhalation of dust, skin contact, or ingestion. The primary goal of this disposal guide is to prevent the release of arsenic into the environment and to eliminate any possibility of personnel exposure.
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), any waste that contains arsenic is considered hazardous. Depending on its concentration and characteristics, this compound waste will likely be classified under one of the following EPA hazardous waste codes:
-
D004 (Toxicity Characteristic): This code applies if a waste extract, tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains arsenic at a concentration of 5.0 mg/L or higher.[4] Given this compound's structure, it is highly probable that waste generated from it will exceed this limit.
-
P-Listed Wastes (Acutely Hazardous): While this compound itself is not explicitly on the P-list, certain arsenic compounds are. If your research involves related arsenic reagents, they may fall under this stricter category.[5]
The ultimate authority for waste characterization is the compound's Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) department. If an SDS is not available for this retired compound, the precautionary principle dictates treating it as an acute hazardous waste.
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Given the high toxicity, a stringent PPE protocol is mandatory. Working with this compound requires creating multiple barriers to prevent exposure.
Core PPE Requirements:
-
Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) filters is essential when handling the solid powder to prevent inhalation of arsenic-containing dust.
-
Hand Protection: Use double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a thicker neoprene or butyl rubber outer glove). Consult a glove compatibility chart for arsenic compounds.
-
Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and airborne particles.
-
Body Protection: A chemically resistant lab coat, worn over personal clothing, with tight-fitting cuffs is necessary. Ensure it is professionally laundered by a service familiar with hazardous materials.
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control aerosol and dust generation.
Part 3: Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the foundation of safe and compliant chemical waste disposal.[3] Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory, preferably in a ventilated cabinet, for storing this compound waste containers. This area should be away from general traffic and incompatible materials.[6]
Step 2: Prepare Labeled, Dedicated Waste Containers Before starting your experiment, prepare separate, dedicated containers for each type of waste you will generate.
| Waste Stream | Container Type | Labeling Requirements | Examples |
| Solid this compound Waste | Screw-top, wide-mouth, shatter-resistant container (e.g., HDPE) | "HAZARDOUS WASTE", "ARSENIC", "this compound, Solid", Full Chemical Names of Contents, Hazard Pictograms (Toxic, Environmental Hazard) | Unused or expired this compound powder, contaminated weigh paper, spatulas, stir bars. |
| Liquid this compound Waste | Screw-top, leak-proof, shatter-resistant container (e.g., HDPE or coated glass) | "HAZARDOUS WASTE", "ARSENIC", "this compound, Liquid", Full Chemical Names & Concentrations, Hazard Pictograms | Reaction mixtures, solutions, first-rinse of contaminated glassware. |
| Contaminated Sharps | Puncture-proof sharps container | "HAZARDOUS WASTE", "SHARPS", "ARSENIC CONTAMINATION" | Contaminated needles, razor blades, or broken glassware. |
| Contaminated Labware/PPE | Lined, sealable container or heavy-duty, labeled plastic bag | "HAZARDOUS WASTE", "ARSENIC CONTAMINATED DEBRIS" | Used gloves, bench paper, disposable lab coats, pipette tips. |
Step 3: Collect Waste During Experimental Work
-
Solids: Place all contaminated solid items directly into the "Solid this compound Waste" container. Do not allow contaminated items to touch bench surfaces or other equipment.
-
Liquids: Pour all liquid waste containing this compound into the designated "Liquid this compound Waste" container.
-
Glassware Decontamination: Rinse contaminated glassware with a small amount of appropriate solvent. This first rinse is considered hazardous and must be collected in the liquid waste container. Subsequent rinses may be managed as non-hazardous, pending confirmation from your EHS office.
Step 4: Secure and Store Waste Containers Always keep waste containers securely closed when not in use.[7][8] Store them in your designated accumulation area.
Part 4: Spill Management and Decontamination
Accidental spills of this compound require an immediate and systematic response to prevent exposure and environmental contamination.
Emergency Spill Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Isolate: Restrict access to the spill area. If the spill is significant, contact your institution's EHS emergency line.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Part 2.
-
Containment:
-
Collection: Carefully collect all contaminated materials using spark-proof tools and place them into your designated solid hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable decontamination solution. A common procedure for arsenic involves chelation or precipitation. Consult your EHS department for their approved decontamination protocol.
-
Dispose: All materials used for cleanup (absorbents, pads, PPE) are considered hazardous waste and must be disposed of in the appropriate container.
Part 5: Final Disposal and Logistics
The final step is the transfer of custody to trained professionals.
The Role of Your EHS Office
Your institution's Environmental Health & Safety (EHS) office is your partner in managing hazardous waste. They will provide the correct containers, labels, and guidance for your specific processes. Once your waste containers are full, you will schedule a pickup with the EHS department. They are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste disposal company for final treatment and disposal, which typically involves incineration at high temperatures or secure landfilling.[7][10]
Visual Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste streams.
References
- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.
- University of Wisconsin-Milwaukee.Standard Operating Procedure for Sodium Amide.
- BenchChem.Proper Disposal of Glycosolone: A Guide for Laboratory Professionals.
- HWH Environmental.Guide to Glycol Disposal.
- Santa Cruz Biotechnology. (2016, October 27). Glycidamide Material Safety Data Sheet.
- National Institutes of Health.The NIH Drain Discharge Guide.
- Fisher Scientific. (2025, December 18). Glycinamide hydrochloride Safety Data Sheet.
- Carl ROTH.Glycinamide hydrochloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- DrugFuture.this compound Monograph. Retrieved from DrugFuture.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
- ChemRadar. (2025, July 13). U.S. EPA Withdraws Significant New Use Rules on Chemicals Derived from Plastic Waste.
- Flinn Scientific. (2016). Biological Waste Disposal.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- Organic Syntheses.Working with Hazardous Chemicals.
- McGuireWoods. (2008, November 26). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ECHEMI.Glycinamide SDS, 598-41-4 Safety Data Sheets.
- Patel, M., Deota, P., & Patel, R. (2016). Solvent-free synthesis of amide: a novel technique of green chemistry. Cogent Chemistry.
- LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.
Sources
- 1. This compound [drugfuture.com]
- 2. U.S. EPA Withdraws Significant New Use Rules on Chemicals Derived from Plastic Waste | News | ChemRadar [chemradar.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. nipissingu.ca [nipissingu.ca]
- 7. international.skcinc.com [international.skcinc.com]
- 8. uwm.edu [uwm.edu]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
